molecular formula C16H20Cl3NO2 B1588506 RTI-111 CAS No. 150653-91-1

RTI-111

Cat. No.: B1588506
CAS No.: 150653-91-1
M. Wt: 364.7 g/mol
InChI Key: RHWDQYHGQIZSGW-LZRDFDPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RTI-111, also known as Dichloropane or O-401, is a synthetic stimulant compound belonging to the phenyltropane class. It is characterized as a potent serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) . Its primary research value lies in its high-affinity interaction with monoamine transporters, particularly the dopamine transporter (DAT), for which it exhibits sub-nanomolar potency with an IC50 of 0.79 nM . This mechanism, which results in increased extracellular concentrations of key neurotransmitters, makes it a valuable tool for studying the dopaminergic system and the effects of reuptake inhibition . In preclinical behavioral studies, this compound has been shown to have a slower onset and longer duration of action compared to cocaine . It has been observed to function as a positive reinforcer in animal models, indicating its abuse potential, and produces stimulus effects similar to those of cocaine and amphetamine . The compound's specific stereochemistry, (1R,2S,3S,5S), is considered crucial for its high biological activity . This product is offered as a high-purity material for research applications . It is intended for in vitro studies and scientific research purposes only. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions and in compliance with all applicable local, state, and federal regulations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO2.ClH/c1-19-10-4-6-14(19)15(16(20)21-2)11(8-10)9-3-5-12(17)13(18)7-9;/h3,5,7,10-11,14-15H,4,6,8H2,1-2H3;1H/t10-,11+,14+,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWDQYHGQIZSGW-LZRDFDPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431334
Record name RTI-111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150653-91-1
Record name RTI-111
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150653911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RTI-111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RTI-111
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V8GL5F9MQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of RTI-111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-111, also known as dichloropane, is a synthetic phenyltropane derivative and a structural analog of cocaine. It functions as a potent and non-selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). By blocking the reuptake of these key monoamine neurotransmitters, this compound elevates their extracellular concentrations in the synaptic cleft, leading to enhanced neurotransmission. This guide provides a comprehensive technical overview of the mechanism of action of this compound, including its binding affinities, in vivo effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action of this compound is the inhibition of the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). These transporters are transmembrane proteins located on presynaptic neurons responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. By binding to these transporters, this compound competitively inhibits the reuptake of dopamine, serotonin, and norepinephrine, leading to their accumulation in the synapse and prolonged activation of postsynaptic receptors.

This action is analogous to that of cocaine; however, this compound exhibits a distinct pharmacological profile, including a slower onset and longer duration of action in animal studies.

Signaling Pathway

The binding of this compound to monoamine transporters directly impacts the downstream signaling pathways associated with dopamine, serotonin, and norepinephrine.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle SynapticCleft Vesicle->SynapticCleft Release MAO Monoamine Oxidase Precursor Tyrosine / Tryptophan Dopamine Dopamine Precursor->Dopamine Serotonin Serotonin Precursor->Serotonin Norepinephrine Norepinephrine Precursor->Norepinephrine Dopamine->Vesicle Dopamine->MAO Metabolism Serotonin->Vesicle Serotonin->MAO Metabolism Norepinephrine->Vesicle Norepinephrine->MAO Metabolism DAT DAT SERT SERT NET NET RTI111_pre This compound RTI111_pre->DAT Inhibition RTI111_pre->SERT Inhibition RTI111_pre->NET Inhibition SynapticCleft->DAT Reuptake SynapticCleft->SERT Reuptake SynapticCleft->NET Reuptake DA_synapse DA D2R D2 Receptor DA_synapse->D2R 5HT_synapse 5-HT 5HT2AR 5-HT2A Receptor 5HT_synapse->5HT2AR NE_synapse NE Alpha2R α2 Receptor NE_synapse->Alpha2R RTI111_synapse This compound Signal Signal Transduction D2R->Signal 5HT2AR->Signal Alpha2R->Signal

Figure 1: Mechanism of this compound at the Synapse.

Quantitative Data

The affinity of this compound for the monoamine transporters has been determined through in vitro radioligand binding assays. The following table summarizes the inhibitory constants (IC50) and binding affinities (Ki) of this compound for DAT, SERT, and NET.

TransporterIC50 (nM)Ki (nM)SpeciesReference
DAT 0.79Not SpecifiedRat[1]
SERT 3.13Not SpecifiedRat[1]
NET 18Not SpecifiedRat[1]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor or transporter.

A generalized protocol for a competitive radioligand binding assay to determine the affinity of this compound for DAT, SERT, and NET is as follows:

  • Tissue Preparation: Homogenates of specific brain regions rich in the target transporters (e.g., striatum for DAT, cortex for SERT and NET) from rats or mice are prepared. Alternatively, cells stably expressing the human transporters can be used.

  • Radioligand Selection: A specific radiolabeled ligand for each transporter is used. Common choices include:

    • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • SERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • NET: [³H]Nisoxetine

  • Incubation: The tissue homogenate or cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenization or Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand, and this compound Tissue->Incubation Radioligand Radioligand Preparation (e.g., [3H]WIN 35,428) Radioligand->Incubation RTI111 This compound Serial Dilution RTI111->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Filter-Bound Radioactivity Filtration->Counting IC50 Determination of IC50 Value Counting->IC50 Ki Calculation of Ki Value (Cheng-Prusoff Equation) IC50->Ki

Figure 2: Radioligand Binding Assay Workflow.

In Vivo Behavioral Assays

The psychostimulant effects of this compound have been characterized in animal models, primarily through self-administration and locomotor activity studies.

Self-administration studies are the gold standard for assessing the reinforcing properties and abuse potential of a drug.

  • Protocol: Rhesus monkeys are surgically implanted with intravenous catheters and trained to press a lever to receive infusions of a known reinforcer, such as cocaine. Once stable responding is established, this compound is substituted for cocaine at various doses. The rate of lever pressing is measured to determine if this compound maintains self-administration.

  • Findings: Studies have shown that this compound functions as a positive reinforcer in rhesus monkeys, indicating abuse liability.[2][3]

Locomotor activity assays are used to assess the stimulant effects of a drug.

  • Protocol: Mice are placed in an open-field arena equipped with photobeams to track their movement. After a habituation period, they are administered various doses of this compound, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded over time.

  • Findings: this compound has been shown to produce a dose-dependent increase in locomotor activity in mice, consistent with its stimulant properties.

Conclusion

This compound is a potent serotonin-norepinephrine-dopamine reuptake inhibitor with a high affinity for all three monoamine transporters. Its mechanism of action, centered on the blockade of neurotransmitter reuptake, results in significant stimulant and reinforcing effects, as demonstrated in preclinical models. The quantitative data from in vitro binding assays and the findings from in vivo behavioral studies provide a solid foundation for understanding the pharmacological profile of this compound. Further research, particularly studies employing in vivo microdialysis to directly measure extracellular neurotransmitter levels following this compound administration, would provide a more complete picture of its neurochemical effects. This detailed technical guide serves as a valuable resource for researchers and scientists in the fields of pharmacology, neuroscience, and drug development who are investigating the properties and potential applications of this compound and related phenyltropane analogs.

References

An In-depth Technical Guide on the Dopamine Transporter Binding Affinity of RTI-111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-111, also known as dichloropane, is a potent phenyltropane derivative that exhibits high binding affinity for the dopamine (B1211576) transporter (DAT). As a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), this compound has been a valuable pharmacological tool for investigating the role of monoamine transporters in various neurological processes and disorders. This technical guide provides a comprehensive overview of the dopamine transporter binding affinity of this compound, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for the dopamine, serotonin, and norepinephrine (B1679862) transporters is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the specific binding of a radioligand to the transporter. A lower IC50 value indicates a higher binding affinity.

TransporterIC50 (nM)Reference
Dopamine Transporter (DAT)0.79[1]
Serotonin Transporter (SERT)3.13[1]
Norepinephrine Transporter (NET)18[1]

Note on Binding Constants:

While IC50 values are commonly reported, the inhibition constant (Ki) and the equilibrium dissociation constant (Kd) provide more direct measures of binding affinity.

  • Kd (Equilibrium Dissociation Constant): This value represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd signifies a higher affinity of the ligand for the receptor. Kd is typically determined through saturation binding assays.

  • Ki (Inhibition Constant): This value represents the binding affinity of a competitive inhibitor. It is independent of the substrate concentration used in the assay. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the concentration and Kd of the radioligand used in the assay are known.

Specific Ki and Kd values for this compound at the dopamine transporter are not consistently reported across the literature. However, its sub-nanomolar IC50 value at the DAT is indicative of a very high binding affinity.

Experimental Protocols: Dopamine Transporter Binding Assay

The following is a detailed protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the dopamine transporter. This protocol is based on the widely used [³H]WIN 35,428 as the radioligand.

1. Materials and Reagents:

  • Biological Material: Rat striatal tissue or cells expressing the dopamine transporter (e.g., HEK293-DAT cells).

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Ligand: A high concentration of a known DAT inhibitor, such as cocaine (10 µM) or unlabeled WIN 35,428 (1 µM).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).

  • Protein Assay Reagents (e.g., BCA or Bradford).

2. Membrane Preparation (from rat striata):

  • Dissect rat striata on ice and place them in ice-cold homogenization buffer.

  • Homogenize the tissue using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation.

  • Store the membrane aliquots at -80°C until use.

3. Binding Assay Procedure:

  • Prepare serial dilutions of the test compound (this compound) in assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]WIN 35,428 (at a final concentration near its Kd, e.g., 1-2 nM), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]WIN 35,428, and 50 µL of the non-specific binding ligand.

    • Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]WIN 35,428, and 50 µL of the test compound at various concentrations.

  • Incubate the plate at room temperature (or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow for equilibration.

  • Measure the radioactivity in a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • If the Kd of the radioligand is known, calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used in the assay.

Mandatory Visualizations

Dopamine Signaling Pathway and DAT Inhibition

Caption: Dopamine signaling pathway and the inhibitory action of this compound on the dopamine transporter.

Experimental Workflow for DAT Binding Assay

DAT_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat striata) Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand ([3H]WIN 35,428) and Test Compound (this compound) Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specifically Bound Ligand Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting Generate Dose-Response Curve and Determine IC50 Data_Processing->Curve_Fitting

Caption: Workflow for a competitive radioligand binding assay to determine DAT affinity.

References

Dichloropane (RTI-111): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropane (B127944), designated as RTI-111, is a potent phenyltropane-based stimulant that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Structurally analogous to cocaine, it exhibits a distinct pharmacological profile characterized by a slower onset and longer duration of action in preclinical studies.[1] This technical guide provides an in-depth overview of the chemical properties, synthesis, and pharmacological actions of dichloropane, tailored for professionals in research and drug development.

Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate[2]
Synonyms This compound, O-401, (−)-2β-Carbomethoxy-3β-(3,4-dichlorophenyl)tropane[1][4]
CAS Number 146725-34-0[2]
Chemical Formula C₁₅H₁₇Cl₂NO₂[2]
Molecular Weight 314.21 g/mol [1]
Appearance White powder[3][5]
Boiling Point 407.6 °C at 760 mmHg[5][6]
Density 1.284 g/cm³[2][5]
Solubility Soluble in DMSO, H₂O, and methanol[7]
pKa (Predicted) 9.70 ± 0.60[6]

Synthesis

The synthesis of dichloropane typically originates from the precursor methylecgonidine.[1][8] While detailed, step-by-step proprietary protocols are not publicly available, the general synthetic approach for phenyltropane analogs is well-documented in the scientific literature. The process involves a 1,3-dipolar cycloaddition reaction.

G Methylecgonidine Methylecgonidine Cycloaddition 1,3-Dipolar Cycloaddition Methylecgonidine->Cycloaddition Dipolarophile 3,4-Dichlorophenyl Nitronate (or equivalent) Dipolarophile->Cycloaddition Intermediate Isoxazolidine Intermediate Cycloaddition->Intermediate Reduction Reductive Cleavage (e.g., with Zn/AcOH) Intermediate->Reduction Dichloropane Dichloropane (this compound) Reduction->Dichloropane

Figure 1: Generalized synthetic workflow for Dichloropane (this compound).

Pharmacological Properties

Dichloropane's primary mechanism of action is the inhibition of the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), which leads to increased extracellular concentrations of these neurotransmitters.[9] Its binding affinities for these transporters have been determined through in vitro radioligand binding assays.

TransporterIC₅₀ (nM)Source(s)
Dopamine Transporter (DAT)0.79[1]
Serotonin Transporter (SERT)3.13[1]
Norepinephrine Transporter (NET)18[1]

Signaling Pathways

By blocking the reuptake of monoamine neurotransmitters, dichloropane indirectly modulates several intracellular signaling cascades. The elevated levels of dopamine, serotonin, and norepinephrine in the synaptic cleft lead to prolonged activation of their respective postsynaptic receptors, which are often G-protein coupled receptors (GPCRs). This initiates a series of downstream events that ultimately alter neuronal excitability and gene expression.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dichloropane Dichloropane (this compound) DAT DAT Dichloropane->DAT Inhibits SERT SERT Dichloropane->SERT Inhibits NET NET Dichloropane->NET Inhibits Dopamine Dopamine Dopamine_Receptor Dopamine Receptor (GPCR) Dopamine->Dopamine_Receptor Activates Serotonin Serotonin Serotonin_Receptor Serotonin Receptor (GPCR) Serotonin->Serotonin_Receptor Activates Norepinephrine Norepinephrine Norepinephrine_Receptor Norepinephrine Receptor (GPCR) Norepinephrine->Norepinephrine_Receptor Activates G_Protein G-Protein Dopamine_Receptor->G_Protein Serotonin_Receptor->G_Protein Norepinephrine_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Figure 2: Core signaling pathway affected by Dichloropane (this compound).

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptors. The following is a generalized protocol that can be adapted for assessing the binding of dichloropane to DAT, SERT, and NET.

G Start Start Prepare_Membranes Prepare cell membranes expressing DAT, SERT, or NET Start->Prepare_Membranes Incubate Incubate membranes with radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of Dichloropane Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., via vacuum filtration) Incubate->Separate Measure_Radioactivity Measure radioactivity of bound ligand using a scintillation counter Separate->Measure_Radioactivity Analyze_Data Analyze data to determine IC₅₀ and Ki values Measure_Radioactivity->Analyze_Data End End Analyze_Data->End G Start Start Implant_Probe Surgically implant a microdialysis probe into a specific brain region (e.g., striatum) of a rodent Start->Implant_Probe Establish_Baseline Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect dialysate samples to establish a baseline of extracellular neurotransmitter levels Implant_Probe->Establish_Baseline Administer_Drug Administer Dichloropane (this compound) (e.g., via intraperitoneal injection) Establish_Baseline->Administer_Drug Collect_Samples Continuously collect dialysate samples post-drug administration Administer_Drug->Collect_Samples Analyze_Samples Analyze neurotransmitter concentrations in the dialysate using HPLC-ECD Collect_Samples->Analyze_Samples End End Analyze_Samples->End

References

RTI-111 synthesis pathway and precursors

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a detailed synthesis pathway, precursors, and experimental protocols for RTI-111. The creation and dissemination of such a guide would violate safety policies against providing instructions for synthesizing controlled or regulated substances. My purpose is to be helpful and harmless, and providing information that could be used to create illicit substances falls outside of these ethical guidelines.

The responsible development and discussion of novel psychoactive compounds should be conducted within the strict legal and ethical frameworks of legitimate scientific research and drug development. This includes appropriate licensing, oversight by institutional review boards, and adherence to all applicable laws and regulations governing controlled substances.

An In-Depth Technical Guide to the Pharmacology and Toxicology of RTI-111 (Dichloropane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-111, also known as Dichloropane (B127944), is a synthetic stimulant belonging to the phenyltropane class of compounds. It is a structural analog of cocaine and primarily functions as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). By blocking the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), this compound increases the extracellular concentrations of these key neurotransmitters, leading to its characteristic stimulant effects. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, presenting quantitative data on its binding affinities and functional activity, detailing experimental methodologies for its characterization, and visualizing its mechanism of action and metabolic pathways. This information is intended to serve as a valuable resource for researchers and professionals engaged in the study of monoamine transporter ligands and the development of novel therapeutics.

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects by binding to and inhibiting the function of the dopamine, serotonin, and norepinephrine transporters.[1][2] This inhibition of neurotransmitter reuptake from the synaptic cleft leads to an accumulation of dopamine, serotonin, and norepinephrine, thereby enhancing and prolonging their signaling. The primary molecular target of this compound and other phenyltropane analogs is the dopamine transporter.[3]

The interaction of this compound with the dopamine transporter is believed to stabilize the transporter in an outward-facing conformation, preventing the inward translocation of dopamine. This mechanism is distinct from that of substrates like amphetamine, which are transported into the presynaptic neuron and can induce reverse transport of dopamine. The binding of cocaine analogs, such as this compound, is thought to involve interactions with specific residues within the transporter protein, leading to a conformational state that is incompetent for dopamine translocation.

Binding Affinity and Potency

The affinity of this compound for the monoamine transporters has been characterized in vitro using radioligand binding assays. The following table summarizes the inhibitory constants (IC50 and Ki values) of this compound for the dopamine, serotonin, and norepinephrine transporters.

TransporterIC50 (nM)Ki (nM)SpeciesReference
Dopamine (DAT)0.79Not ReportedNot Specified[1][2]
Serotonin (SERT)3.13Not ReportedNot Specified[1][2]
Norepinephrine (NET)18Not ReportedNot Specified[1][2]

Note: IC50 values represent the concentration of the drug that inhibits 50% of the specific binding of a radioligand. Ki values are a more direct measure of binding affinity. Further studies are needed to determine the Ki values for this compound.

In Vivo Pharmacology

Animal studies have been conducted to investigate the behavioral effects of this compound. In rhesus monkeys, this compound has been shown to function as a positive reinforcer in self-administration studies, indicating its potential for abuse.[4] These studies demonstrate that monkeys will perform an operant response (e.g., lever pressing) to receive intravenous injections of this compound.[4] Furthermore, this compound has been shown to produce stimulant-like discriminative stimulus effects, similar to those of cocaine and methamphetamine.[4] In animal studies, dichloropane had a slower onset and longer duration of action compared to cocaine.[1][2]

Pharmacokinetics and Metabolism

General Phenyltropane Metabolism

The metabolism of phenyltropane analogs generally involves two primary pathways: ester hydrolysis and N-demethylation. Ester hydrolysis results in the formation of a carboxylic acid metabolite, while N-demethylation produces a nor-tropane analog. These metabolic transformations are catalyzed by various enzymes in the liver.

Postulated Metabolism of this compound

Based on the known metabolism of cocaine and other phenyltropanes, the metabolism of this compound is predicted to proceed via ester hydrolysis and N-demethylation. The ester hydrolysis metabolite is expected to be a major product, with the N-demethylation product also being formed.[5]

Metabolism RTI111 This compound (Dichloropane) EsterHydrolysis Ester Hydrolysis Metabolite RTI111->EsterHydrolysis Esterase NDemethylation N-Demethylation Metabolite (Nor-RTI-111) RTI111->NDemethylation CYP450

Postulated metabolic pathways of this compound.

Limited data from human case reports where this compound was detected suggest that the ester hydrolysis metabolite is found in higher abundance than the N-demethylated metabolite in blood and urine samples.[5]

Note: Detailed pharmacokinetic parameters such as half-life, bioavailability, and clearance for this compound have not been extensively reported in the scientific literature.

Toxicology

The toxicological profile of this compound has not been well-characterized. As a potent stimulant, it is expected to produce adverse effects consistent with excessive sympathomimetic activity, such as cardiovascular and neurological complications.

Note: No specific LD50 values for this compound have been reported in the available scientific literature.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a general method for determining the binding affinity of this compound for the dopamine, serotonin, and norepinephrine transporters using a competitive radioligand binding assay.

RadioligandBinding start Prepare membrane homogenates from cells or tissues expressing DAT, SERT, or NET incubate Incubate membranes with a fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of this compound start->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate quantify Quantify the amount of bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine the IC50 value of this compound quantify->analyze calculate Calculate the Ki value using the Cheng-Prusoff equation analyze->calculate

Workflow for a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells (e.g., HEK293) or tissues (e.g., rat striatum) expressing the transporter of interest.

  • Radioligand specific for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET).

  • This compound (Dichloropane).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Filtration apparatus and glass fiber filters.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.

  • Binding Assay: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of this compound.

  • Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Self-Administration in Rhesus Monkeys

This protocol outlines a general procedure for assessing the reinforcing effects of this compound in rhesus monkeys using an intravenous self-administration paradigm.[4]

SelfAdministration surg Surgically implant a chronic intravenous catheter train Train monkeys to press a lever for food reinforcement surg->train subst Substitute drug infusions for food reinforcement train->subst session Conduct daily self-administration sessions where lever presses deliver an intravenous infusion of this compound subst->session dose_resp Vary the dose of this compound across sessions to determine a dose-response curve session->dose_resp analyze Analyze the number of infusions earned per session as a measure of reinforcing efficacy dose_resp->analyze

Workflow for an in vivo self-administration study.

Animals and Housing:

  • Adult rhesus monkeys, individually housed with visual and auditory contact with other monkeys.

  • Maintained on a controlled diet and water ad libitum.

Apparatus:

  • Operant conditioning chambers equipped with response levers and a drug infusion system.

  • A tether and swivel system to allow for drug infusion while the monkey is freely moving.

Procedure:

  • Catheter Implantation: Surgically implant a chronic indwelling catheter into a major vein (e.g., femoral or jugular).

  • Training: Train the monkeys to press a lever for a food reward on a fixed-ratio (FR) schedule of reinforcement.

  • Substitution: Once responding is stable, substitute intravenous infusions of a known reinforcer (e.g., cocaine) for the food reward.

  • This compound Testing: After stable self-administration of the training drug is established, substitute different doses of this compound for the training drug.

  • Data Collection and Analysis: Record the number of infusions self-administered at each dose of this compound. A significant increase in the number of infusions compared to saline control indicates that the drug has reinforcing effects.

Signaling Pathways and Molecular Interactions

The primary signaling event initiated by this compound is the blockade of monoamine transporters. The following diagram illustrates the proposed mechanism of dopamine transporter inhibition by cocaine-like ligands, which is thought to be similar for this compound.

DAT_Inhibition cluster_outward Outward-Facing Conformation cluster_inhibited Inhibited State DAT_out Dopamine Transporter (Outward-Open) DA_binds Dopamine binds to DAT DAT_out->DA_binds Extracellular RTI111_binds This compound binds to DAT DAT_out->RTI111_binds Extracellular DA_transport Conformational change to inward-facing state and dopamine release into cytoplasm DA_binds->DA_transport DAT_inhibited Dopamine Transporter (Outward-Facing, this compound Bound) No_transport Conformational change is blocked; Dopamine reuptake is inhibited DAT_inhibited->No_transport RTI111_binds->DAT_inhibited

Mechanism of dopamine transporter inhibition by this compound.

In the normal transport cycle, the dopamine transporter exists in an equilibrium between an outward-facing and an inward-facing conformation. Dopamine binds to the outward-facing state, which then undergoes a conformational change to the inward-facing state, releasing dopamine into the presynaptic neuron. This compound and other cocaine-like inhibitors are thought to bind to the outward-facing conformation of the transporter, stabilizing it and preventing the conformational change required for dopamine translocation. This leads to an accumulation of dopamine in the synaptic cleft.

Conclusion

This compound is a potent monoamine reuptake inhibitor with a pharmacological profile similar to that of cocaine. Its primary mechanism of action involves the blockade of DAT, SERT, and NET, leading to increased synaptic concentrations of their respective neurotransmitters. In vivo studies have confirmed its stimulant and reinforcing properties. While its metabolism is predicted to follow pathways common to other phenyltropanes, detailed pharmacokinetic and toxicological data are still lacking. The experimental protocols and mechanistic insights provided in this guide offer a framework for the further investigation of this compound and other novel psychoactive substances. A thorough understanding of the pharmacology and toxicology of such compounds is essential for both basic neuroscience research and the development of potential therapeutic interventions for substance use disorders and other neuropsychiatric conditions.

References

An In-depth Technical Guide on RTI-111: A Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-111, also known as dichloropane (B127944) or O-401, is a potent stimulant of the phenyltropane class of compounds.[1] It functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), effectively blocking the reuptake of these three key monoamine neurotransmitters in the brain.[2] Structurally similar to cocaine, this compound has been a subject of significant research interest for its potential therapeutic applications, particularly in the context of cocaine addiction, as well as for its abuse potential.[3] This technical guide provides a comprehensive overview of this compound, focusing on its binding and functional activity, the experimental protocols used for its characterization, and its mechanism of action.

Core Mechanism of Action

This compound exerts its effects by binding to and inhibiting the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT).[2] These transporters are responsible for clearing their respective neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft, thereby terminating their signaling. By blocking these transporters, this compound increases the extracellular concentrations of these monoamines, leading to enhanced and prolonged serotonergic, noradrenergic, and dopaminergic neurotransmission.[2]

Quantitative Data: Binding Affinities and Reuptake Inhibition

The potency of this compound at the monoamine transporters has been quantified through in vitro radioligand binding assays and reuptake inhibition studies. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding Affinity of this compound

TransporterIC50 (nM)
Dopamine Transporter (DAT)0.79[4]
Serotonin Transporter (SERT)3.13[5]
Norepinephrine Transporter (NET)18[5]

Table 2: In Vitro Reuptake Inhibition Potency of this compound

TransporterIC50 (nM)
Dopamine (DA) Reuptake0.79[4]
Serotonin (5-HT) Reuptake3.13[5]
Norepinephrine (NE) Reuptake18[5]

IC50 values represent the concentration of the drug that inhibits 50% of the binding of a specific radioligand or the reuptake of the neurotransmitter.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's interaction with monoamine transporters.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor or transporter.

Objective: To determine the IC50 values of this compound for the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • Radioligands: [³H]WIN 35,428 for DAT, a suitable radioligand for SERT (e.g., [³H]citalopram), and a suitable radioligand for NET (e.g., [³H]nisoxetine).

  • Tissue Preparation: Rat striatal membranes for DAT binding, and whole brain membranes for SERT and NET binding.

  • Assay Buffer: Typically a buffered solution such as phosphate-buffered saline (PBS) or Tris-HCl.

  • Test Compound: this compound (dichloropane).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the appropriate brain tissue in a suitable buffer and centrifuge to isolate the cell membranes containing the transporters.

  • Incubation: In assay tubes, combine the prepared membranes, the specific radioligand at a fixed concentration, and varying concentrations of this compound.

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature are specific to the transporter being assayed.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. The IC50 value is then determined using non-linear regression analysis.

In Vitro Reuptake Inhibition Assays

These functional assays measure a compound's ability to block the transport of a neurotransmitter into cells or synaptosomes.

Objective: To determine the IC50 values of this compound for the inhibition of dopamine, serotonin, and norepinephrine reuptake.

Materials:

  • Radiolabeled Neurotransmitters: [³H]dopamine, [³H]serotonin, and [³H]norepinephrine.

  • Cell Lines or Synaptosomes: Cells expressing the human transporters (hDAT, hSERT, hNET) or synaptosomes prepared from specific rat brain regions.

  • Assay Buffer: A physiological buffer such as Krebs-Ringer-HEPES.

  • Test Compound: this compound (dichloropane).

  • Filtration or Scintillation Proximity Assay (SPA) System: For separating intracellular from extracellular radioactivity.

  • Scintillation Counter.

Procedure:

  • Cell/Synaptosome Preparation: Prepare a suspension of cells or synaptosomes.

  • Pre-incubation: Pre-incubate the cells or synaptosomes with varying concentrations of this compound.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

  • Incubation: Incubate for a short, defined period to allow for neurotransmitter uptake.

  • Termination of Uptake: Stop the uptake process, typically by rapid filtration and washing with ice-cold buffer or by adding a stop solution.

  • Quantification: Measure the amount of radioactivity taken up by the cells or synaptosomes using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake at each concentration of this compound and determine the IC50 value using non-linear regression.

Visualizations

Signaling Pathway of a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI)

SNDRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (DA, NE, 5-HT) Synaptic_Cleft DA, NE, 5-HT Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->NET Reuptake Synaptic_Cleft->SERT Reuptake DA_R Dopamine Receptors Synaptic_Cleft->DA_R Binds NE_R Norepinephrine Receptors Synaptic_Cleft->NE_R Binds SER_R Serotonin Receptors Synaptic_Cleft->SER_R Binds Postsynaptic_Effect Postsynaptic Effect DA_R->Postsynaptic_Effect Signal Transduction NE_R->Postsynaptic_Effect Signal Transduction SER_R->Postsynaptic_Effect Signal Transduction RTI111 This compound RTI111->DAT Inhibits RTI111->NET Inhibits RTI111->SERT Inhibits

Caption: Mechanism of action of this compound as an SNDRI at the synapse.

Experimental Workflow for In Vitro Binding Assay

Binding_Assay_Workflow start Start prep Prepare Brain Membrane Homogenate start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity with Scintillation Counter wash->count analyze Analyze Data to Determine IC50 count->analyze end End analyze->end

Caption: General workflow for a radioligand binding assay.

Pharmacokinetics and Pharmacodynamics

In animal studies, this compound has demonstrated a slower onset and longer duration of action compared to cocaine.[5] It has been shown to function as a positive reinforcer in rhesus monkeys, indicating a potential for abuse. The discriminative stimulus effects of this compound are similar to those of cocaine and amphetamine, suggesting that it produces comparable subjective effects. Further research is needed to fully characterize the pharmacokinetic profile of this compound in humans, including its absorption, distribution, metabolism, and excretion.

Conclusion

This compound is a potent serotonin-norepinephrine-dopamine reuptake inhibitor with a high affinity for all three monoamine transporters. Its mechanism of action, involving the simultaneous elevation of synaptic serotonin, norepinephrine, and dopamine, results in significant stimulant effects. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding of the in vitro pharmacology of this compound. Further research into its in vivo pharmacokinetics, pharmacodynamics, and safety profile is crucial for evaluating its therapeutic potential and abuse liability.

References

In Vitro Characterization of RTI-111: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: RTI-111, also known as Dichloropane, is a potent phenyltropane derivative that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Its high affinity for the monoamine transporters makes it a significant tool in neuropharmacological research and a subject of interest in the development of therapeutics for conditions related to monoaminergic dysregulation. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its interaction with monoamine transporters, the experimental protocols used for its evaluation, and the subsequent intracellular signaling cascades.

Core Mechanism of Action

This compound exerts its effects by binding to the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET).[1] This binding competitively inhibits the reuptake of their respective neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft back into the presynaptic neuron.[1] This blockade leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing monoaminergic signaling.

Data Presentation: Binding and Functional Potency

The potency of this compound in inhibiting monoamine transporter function is typically quantified by its half-maximal inhibitory concentration (IC50). These values represent the concentration of the compound required to inhibit 50% of the transporter activity in vitro.

TransporterTarget SpeciesAssay TypePotency (IC50) [nM]Reference
Dopamine Transporter (DAT)Not SpecifiedUptake Inhibition0.79[1][2]
Serotonin Transporter (SERT)Not SpecifiedUptake Inhibition3.13[1][2]
Norepinephrine Transporter (NET)Not SpecifiedUptake Inhibition18.0 (or 17.96)[1][2]

Experimental Protocols

The in vitro characterization of this compound relies on standardized assays to determine its binding affinity and functional potency at monoamine transporters. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target transporter.

1. Principle: A fixed concentration of a high-affinity radioligand is incubated with a membrane preparation containing the transporter of interest. The amount of radioligand bound is measured in the absence (total binding) and presence of a competing unlabeled test compound. Non-specific binding is determined using a high concentration of a known unlabeled ligand. The affinity (Ki) of the test compound is calculated from its IC50 value using the Cheng-Prusoff equation.

2. Materials:

  • Membrane Preparation: Membranes from cell lines (e.g., HEK 293) stably expressing the human DAT, SERT, or NET, or from tissue homogenates.

  • Radioligand: A suitable radiolabeled ligand, such as [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT, or [³H]-nisoxetine for NET.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • Test Compound: this compound at various concentrations.

  • Unlabeled Ligand: For determining non-specific binding (e.g., 10 µM cocaine).

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Counter and scintillation cocktail.

3. Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold binding buffer. Centrifuge at ~20,000 x g for 10-20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh binding buffer.[3] Determine protein concentration via a standard method (e.g., Bradford assay).

  • Assay Setup: Assays are performed in 96-well plates in a final volume of 250 µL.[3]

    • Total Binding: Add membrane preparation, radioligand, and binding buffer.

    • Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of an unlabeled ligand.[4]

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (this compound).[4]

  • Incubation: Incubate plates for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[3]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[3]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[3]

4. Data Analysis:

  • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay (Fluorescence-Based)

This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter substrate into cells expressing the relevant transporter. Modern kits utilize a fluorescent substrate that mimics the natural neurotransmitter.[5][6]

1. Principle: Cells expressing a specific monoamine transporter are incubated with a fluorescent substrate that is a substrate for the transporter.[7] Upon transport into the cell, its fluorescence increases significantly.[6] An external quenching agent masks the fluorescence of the substrate remaining outside the cells. Inhibitors like this compound will block the transporter, preventing the influx of the fluorescent substrate and thus attenuating the increase in intracellular fluorescence. The assay can be run in real-time kinetic mode or as an endpoint measurement.[5]

2. Materials:

  • Cell Lines: HEK 293 or CHO cells stably expressing human DAT, SERT, or NET.

  • Cell Culture Medium: Appropriate medium supplemented with serum and selection antibiotics.

  • Assay Plates: Black, clear-bottom 96- or 384-well microplates, often coated with Poly-D-lysine.[7]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Neurotransmitter Transporter Uptake Assay Kit: Containing a fluorescent substrate and masking dye/quencher (e.g., from Molecular Devices).[5]

  • Test Compound: this compound at various concentrations.

  • Reference Inhibitors: Known inhibitors for each transporter (e.g., GBR 12909 for DAT, imipramine (B1671792) for SERT, desipramine (B1205290) for NET) for validation.

3. Procedure:

  • Cell Plating: Seed the transporter-expressing cells into the assay plates at a density that will form a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well for a 96-well plate).[7] Incubate for ~20 hours.[7]

  • Compound Addition: On the day of the assay, remove the cell culture medium. Wash the cells once with assay buffer. Add the test compound (this compound) or reference inhibitors diluted in assay buffer to the wells. Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the compound to interact with the transporter.[7]

  • Substrate Addition: Add the fluorescent substrate/dye solution to all wells.

  • Signal Detection: Immediately transfer the plate to a bottom-read fluorescence microplate reader.

    • Kinetic Mode: Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.

    • Endpoint Mode: Incubate the plate for a defined period (e.g., 20-30 minutes) at 37°C, then read the final fluorescence intensity.[7]

4. Data Analysis:

  • For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve) or the area under the curve. For endpoint data, use the final fluorescence values.

  • Subtract the background fluorescence (from wells with no cells or with a known potent inhibitor).

  • Plot the percentage of inhibition against the log concentration of this compound.

  • Determine the IC50 value using a sigmoidal dose-response curve fit.

Mandatory Visualizations

Experimental and Signaling Workflows

G cluster_assays In Vitro Characterization Workflow cluster_binding Radioligand Binding Assay cluster_uptake Fluorescent Uptake Assay start HEK 293 Cells Expressing hDAT, SERT, or NET culture Cell Culture & Plating start->culture mem_prep Membrane Preparation (for Binding Assay) culture->mem_prep assay_prep Assay Preparation (Adherent Cells for Uptake) culture->assay_prep binding_inc Incubation: Membranes + Radioligand + this compound mem_prep->binding_inc uptake_inc Incubation: Cells + this compound assay_prep->uptake_inc filtration Vacuum Filtration binding_inc->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: Non-linear Regression counting->analysis dye_add Add Fluorescent Substrate uptake_inc->dye_add reading Fluorescence Reading dye_add->reading reading->analysis results Determine Ki & IC50 Values analysis->results G cluster_workflow Signaling Cascade via Dopamine Reuptake Inhibition rti111 This compound dat Dopamine Transporter (DAT) rti111->dat Blocks da ↑ Synaptic Dopamine dat->da Leads to d1_receptor D1-like R (D1, D5) da->d1_receptor Binds d2_receptor D2-like R (D2, D3, D4) da->d2_receptor Binds gs Gαs d1_receptor->gs Activates gi Gαi d2_receptor->gi Activates ac Adenylyl Cyclase (AC) gs->ac Stimulates gi->ac Inhibits camp ↑ cAMP ac->camp Produces neg_camp ↓ cAMP pka Protein Kinase A (PKA) camp->pka Activates neg_pka Protein Kinase A (PKA) neg_camp->neg_pka Less Activation response Cellular Response (Gene Expression, Channel Modulation) pka->response neg_pka->response G cluster_workflow Signaling Cascade via Serotonin Reuptake Inhibition rti111 This compound sert Serotonin Transporter (SERT) rti111->sert Blocks ht ↑ Synaptic Serotonin (5-HT) sert->ht Leads to ht1_receptor 5-HT1 R ht->ht1_receptor Binds ht2_receptor 5-HT2 R ht->ht2_receptor Binds ht467_receptor 5-HT4/6/7 R ht->ht467_receptor Binds gi Gαi ht1_receptor->gi Activates gq Gαq ht2_receptor->gq Activates gs Gαs ht467_receptor->gs Activates ac Adenylyl Cyclase gi->ac Inhibits plc Phospholipase C (PLC) gq->plc Activates gs->ac Stimulates camp_down ↓ cAMP ac->camp_down Reduces camp_up ↑ cAMP ac->camp_up Produces ip3 IP3 plc->ip3 Produces dag DAG plc->dag Produces response Cellular Response camp_down->response pka Protein Kinase A (PKA) camp_up->pka Activates ca ↑ Ca2+ ip3->ca Releases pkc Protein Kinase C (PKC) dag->pkc Activates ca->response pkc->response pka->response

References

An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of RTI-111 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the methodologies and experimental protocols typically employed in the evaluation of a compound's pharmacokinetic and metabolic profile in rodents. The subsequent sections will outline the standard experimental workflows, from administration and sample collection to bioanalytical quantification and metabolism studies, that would be necessary to characterize RTI-111's properties in rats and mice. The presented information is based on established practices in the field of drug metabolism and pharmacokinetics (DMPK) and is intended to serve as a technical reference for designing and executing such studies.

I. Rodent Pharmacokinetic Study Design and Execution

A typical pharmacokinetic study in rodents for a compound like this compound would involve a series of well-defined steps to determine key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and bioavailability.

A. Experimental Workflow for a Rodent Pharmacokinetic Study

The following diagram illustrates a standard workflow for conducting a pharmacokinetic study in rodents.

experimental_workflow cluster_preclinical Pre-Dosing Phase cluster_dosing Dosing and Sampling cluster_analysis Bioanalysis and Data Interpretation animal_acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats, C57BL/6 mice) formulation_preparation Test Article Formulation (e.g., solution in saline, suspension) iv_administration Intravenous (IV) Administration (e.g., tail vein) formulation_preparation->iv_administration po_administration Oral (PO) Administration (e.g., gavage) formulation_preparation->po_administration blood_collection Serial Blood Sampling (e.g., saphenous vein, tail nick) iv_administration->blood_collection po_administration->blood_collection tissue_collection Tissue Collection (optional) (e.g., brain, liver, kidney) blood_collection->tissue_collection sample_processing Plasma/Tissue Processing (e.g., centrifugation, homogenization) blood_collection->sample_processing tissue_collection->sample_processing lc_ms_analysis LC-MS/MS Quantification sample_processing->lc_ms_analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental or Compartmental) lc_ms_analysis->pk_analysis data_reporting Data Reporting and Interpretation pk_analysis->data_reporting in_vitro_metabolism_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis microsome_prep Rodent Liver Microsome Preparation incubation Incubation of this compound with Microsomes and Cofactors microsome_prep->incubation cofactor_prep Cofactor Preparation (e.g., NADPH) cofactor_prep->incubation rti111_solution This compound Stock Solution rti111_solution->incubation quenching Reaction Quenching (e.g., Acetonitrile) incubation->quenching centrifugation Centrifugation quenching->centrifugation lc_ms_analysis LC-MS/MS Analysis (Metabolite Identification) centrifugation->lc_ms_analysis metabolic_pathway Metabolic Pathway Elucidation lc_ms_analysis->metabolic_pathway dopamine_transporter_inhibition cluster_synapse Dopaminergic Synapse presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Dopamine (B1211576) Release postsynaptic Postsynaptic Neuron dat Dopamine Transporter (DAT) synaptic_cleft->dat Reuptake dopamine Dopamine dopamine_receptor Dopamine Receptor dopamine->dopamine_receptor rti111 This compound rti111->dat Inhibition signal_transduction Signal Transduction dopamine_receptor->signal_transduction

The Structural Elucidation of RTI-111 and its Relationship to Cocaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and pharmacological relationship between RTI-111 (Dichloropane) and cocaine. Both are potent monoamine transporter inhibitors, yet subtle structural modifications in this compound lead to significant differences in receptor affinity, selectivity, and behavioral outcomes. This document details their chemical structures, comparative binding affinities, and pharmacological effects. Furthermore, it provides standardized experimental protocols for their synthesis, in vitro characterization, and in vivo evaluation, and visualizes key concepts through detailed diagrams. This guide serves as a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Introduction

Cocaine, a tropane (B1204802) alkaloid derived from the coca plant, has been extensively studied for its potent psychostimulant and addictive properties, which are primarily mediated by its inhibition of the dopamine (B1211576) transporter (DAT), and to a lesser extent, the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters.[1] The search for cocaine substitutes with therapeutic potential, such as treatments for addiction or attention-deficit/hyperactivity disorder (ADHD), has led to the synthesis of numerous phenyltropane analogs. Among these, this compound ((-)-2β-Carbomethoxy-3β-(3,4-dichlorophenyl)tropane or Dichloropane) has emerged as a significant research tool.[2] this compound, a derivative of 3-phenyltropane, shares the core tropane skeleton of cocaine but exhibits a distinct pharmacological profile, characterized by a slower onset and longer duration of action.[1][2] This guide explores the critical structural distinctions between these two compounds and the resulting pharmacological consequences.

Structural Relationship

Both cocaine and this compound are members of the phenyltropane class of compounds, featuring a rigid bicyclic tropane core. The key structural components and differences are outlined below.

Chemical Structures

The fundamental difference between cocaine and this compound lies in the substitution at the 3β position of the tropane ring. In cocaine, this position is occupied by a benzoyloxy group. In contrast, this compound possesses a 3,4-dichlorophenyl group directly attached to the tropane ring.[1] This seemingly minor alteration has profound effects on the molecule's interaction with monoamine transporters.

G cluster_cocaine Cocaine cluster_rti111 This compound (Dichloropane) cocaine cocaine rti111 rti111

Figure 1: Chemical Structures of Cocaine and this compound.

Comparative Pharmacodynamics

The structural variations between cocaine and this compound directly translate to differences in their binding affinities and selectivities for the monoamine transporters.

Monoamine Transporter Binding Affinities

This compound exhibits a significantly different binding profile compared to cocaine. While cocaine has a relatively balanced affinity for all three transporters, this compound shows a marked preference for the dopamine transporter.[2]

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Reference
Cocaine~250-600~300-800~300-5000[3]
This compound0.793.1318[2]
Table 1: Comparative Monoamine Transporter Binding Affinities (IC50 values).

Comparative Pharmacokinetics and Behavioral Effects

The differences in pharmacodynamics are reflected in the distinct pharmacokinetic and behavioral profiles of this compound and cocaine.

Onset and Duration of Action

Animal studies have consistently shown that this compound has a slower onset of action and a significantly longer duration of effects compared to cocaine.[1] This is a critical factor influencing its abuse potential.

Locomotor Activity

Both cocaine and this compound produce dose-dependent increases in locomotor activity in rodents. However, the time course of these effects differs, with this compound inducing a more sustained period of hyperactivity.

Study ParameterCocaineThis compound
Peak Effect (Locomotion) Rapid onset, shorter durationSlower onset, longer duration
Reinforcing Efficacy (Self-Administration) HighGenerally lower than cocaine
Table 2: Summary of Comparative Behavioral Effects.
Reinforcing Effects

In self-administration studies, a preclinical model of abuse liability, this compound has been shown to be less reinforcing than cocaine, as indicated by lower breaking points in progressive-ratio schedules of reinforcement.

Experimental Protocols

This section provides standardized methodologies for key experiments relevant to the study of this compound and cocaine.

Synthesis

5.1.1. Synthesis of this compound (Dichloropane)

5.1.2. Synthesis of Cocaine

The total synthesis of cocaine is a complex multi-step process. A common route involves the Robinson tropinone (B130398) synthesis as a key step, followed by reduction, esterification, and benzoylation.

In Vitro Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of this compound and cocaine for DAT, SERT, and NET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • Test compounds: this compound, Cocaine

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target transporter.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound or cocaine).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate IC50 values by non-linear regression analysis.

G start Prepare Cell Membranes add_reagents Add Buffer, Radioligand, and Test Compound to Plate start->add_reagents add_membranes Add Cell Membranes add_reagents->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 Values count->analyze

Figure 2: Workflow for Radioligand Binding Assay.
In Vivo Microdialysis

This protocol describes the measurement of extracellular dopamine, serotonin, and norepinephrine levels in the brain of a conscious animal following administration of this compound or cocaine.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgically implant a guide cannula into the target brain region (e.g., nucleus accumbens) of an anesthetized animal.

  • Allow the animal to recover from surgery.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate.

  • Collect dialysate samples at regular intervals.

  • Administer the test compound (this compound or cocaine) systemically.

  • Continue collecting dialysate samples.

  • Analyze the concentration of monoamines in the dialysate samples using HPLC-ECD.

Downstream Signaling Pathways

The inhibition of monoamine transporters by this compound and cocaine leads to an accumulation of neurotransmitters in the synaptic cleft, which in turn activates downstream signaling cascades.

Cocaine-Induced Signaling

Cocaine's effects are largely mediated by the activation of dopamine D1 receptors, leading to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and the activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).

G Cocaine Cocaine DAT Dopamine Transporter Cocaine->DAT Inhibits Dopamine Dopamine DAT->Dopamine Reuptake D1R D1 Receptor Dopamine->D1R Activates AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Figure 3: Simplified Cocaine Downstream Signaling Pathway.
This compound-Induced Signaling

The specific downstream signaling pathways activated by this compound have been less extensively studied than those of cocaine. Given its potent and selective action at the DAT, it is hypothesized that this compound also engages the D1 receptor-cAMP-PKA-CREB pathway. However, the slower onset and longer duration of action of this compound may lead to distinct temporal patterns of signaling pathway activation and gene expression compared to cocaine. Further research is required to fully elucidate the unique intracellular signaling signature of this compound.

Conclusion

This compound and cocaine, while structurally related, exhibit significant differences in their pharmacological profiles. The substitution of a 3,4-dichlorophenyl group for the benzoyloxy group fundamentally alters the molecule's interaction with monoamine transporters, leading to increased affinity and selectivity for the dopamine transporter in the case of this compound. These molecular distinctions result in a slower onset and longer duration of action for this compound, along with a potentially lower abuse liability compared to cocaine. This technical guide provides a foundational understanding of these differences and offers standardized protocols to facilitate further research into the therapeutic potential of this compound and other phenyltropane analogs. Future investigations should focus on elucidating the specific downstream signaling cascades and long-term neuroadaptations induced by this compound to fully comprehend its unique pharmacological profile.

References

understanding the phenyltropane class of stimulants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Phenyltropane Class of Stimulants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenyltropane class of stimulants represents a significant area of research in medicinal chemistry and neuropharmacology. Originally developed in an effort to separate the potent stimulant effects of cocaine from its severe cardiotoxicity and high abuse liability, this class of compounds has provided invaluable tools for understanding the mechanisms of monoamine transporters.[1][2] Phenyltropanes are structurally related to cocaine but lack the benzoyloxy ester at the C-3 position of the tropane (B1204802) ring, which is responsible for cocaine's local anesthetic properties and associated cardiotoxicity.[2] Generally, these compounds act as inhibitors of monoamine reuptake transporters, with a primary affinity for the dopamine (B1211576) transporter (DAT), which is critically involved in the reinforcing and addictive properties of stimulants.[1][3][4]

This technical guide provides a comprehensive overview of the phenyltropane class of stimulants, focusing on their pharmacology, structure-activity relationships (SAR), and the experimental methodologies used to evaluate them.

Core Pharmacology: Mechanism of Action

The primary mechanism of action for phenyltropane stimulants is the inhibition of the dopamine transporter (DAT).[1][4] By binding to the DAT, they block the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels.[3][5] This potentiation of dopaminergic neurotransmission in the brain's reward pathways, such as the mesolimbic pathway, is believed to be the principal driver of their stimulant, reinforcing, and, in many cases, addictive properties.[3][6][7]

While the DAT is the primary target, many phenyltropane analogs also exhibit varying degrees of affinity for the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[1][4][8] The ratio of activity at these different transporters significantly influences the pharmacological profile of each compound, including its stimulant effects, abuse potential, and potential therapeutic applications.[4] For instance, increased SERT inhibition may modulate the reinforcing effects of DAT inhibition.[1][4]

Quantitative Data: Monoamine Transporter Binding Affinities

The following table summarizes the in vitro binding affinities of a selection of phenyltropane analogs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These values are typically determined through competitive binding assays using radiolabeled ligands.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET SelectivityReference
Cocaine2503105300.810.47[4]
WIN 35,42811.515702340136.5203.5[4]
RTI-310.333.110.79.432.4[9]
RTI-321.839.510021.955.6[9]
RTI-550.270.583.32.112.2[10]
RTI-1120.730.5812.60.7917.3[4]
RTI-1131.320816.516012.7[10]
RTI-1210.611239.1201.614.9[10]
8i2.5 (IC50)3.520401.4816[11]

Note: Ki values represent the equilibrium dissociation constant, indicating the affinity of a ligand for a receptor. A lower Ki value signifies a higher binding affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Structure-Activity Relationships (SAR)

The pharmacological profile of phenyltropanes is highly dependent on their chemical structure. Key modifications to the tropane scaffold have been systematically explored to understand the structure-activity relationships.

  • 3β-Phenyl Group: The presence and substitution pattern of the 3β-phenyl ring are critical for high-affinity DAT binding.[4] Substituents at the 4'-position of the phenyl ring can significantly influence potency and selectivity. For example, electron-withdrawing groups like chlorine (as in RTI-31) or methyl groups (as in RTI-32) can enhance DAT affinity compared to the unsubstituted parent compound.[9]

  • 2β-Substituent: The nature of the substituent at the 2β-position also plays a crucial role in binding affinity and selectivity.[12][13] Modifications of the methyl ester found in cocaine to other esters or functional groups can modulate the pharmacological profile. Increased lipophilicity at this position has been shown to correlate with increased binding affinity and dopamine uptake potency.[12]

  • N-Substituent: The nitrogen at the 8-position of the tropane ring is another site for modification. N-demethylation to form nortropane analogs or substitution with larger alkyl groups can alter the affinity and selectivity for the monoamine transporters.[14]

Experimental Protocols

Dopamine Transporter (DAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the DAT.

a. Materials:

  • Rat striatal tissue homogenate (a rich source of DAT)

  • Radioligand: [³H]WIN 35,428

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Wash buffer: Cold assay buffer

  • Unlabeled competitor (e.g., cocaine or the test compound)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

b. Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.[15]

  • Assay Setup: In triplicate, combine the membrane preparation, [³H]WIN 35,428 (at a concentration near its Kd), and varying concentrations of the test compound in assay tubes. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled DAT inhibitor like cocaine.[15]

  • Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[15]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[15]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[15]

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal following administration of a phenyltropane.

a. Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Guide cannula

  • Artificial cerebrospinal fluid (aCSF)

  • Syringe pump

  • Fraction collector

  • HPLC with electrochemical detection

  • Anesthetic

  • Test animal (e.g., rat)

b. Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting a specific brain region (e.g., nucleus accumbens or striatum). Secure the cannula with dental cement and allow the animal to recover for several days.[16]

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.[16][17]

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[16] After an equilibration period, collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).[17]

  • Drug Administration: Administer the phenyltropane compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine concentration using HPLC with electrochemical detection.

  • Data Analysis: Express the dopamine concentrations in each post-drug sample as a percentage of the average baseline concentration. Plot the percent baseline dopamine over time to visualize the effect of the drug.

Locomotor Activity Assay

This protocol details the measurement of spontaneous motor activity in rodents as an index of stimulant effects.

a. Materials:

  • Locomotor activity chambers (e.g., open-field arenas equipped with photobeam detectors)

  • Test animal (e.g., mouse or rat)

  • Test compound and vehicle control

b. Procedure:

  • Habituation: Place the animals in the locomotor activity chambers for a period (e.g., 30-60 minutes) on one or more days prior to the experiment to acclimate them to the environment.[18]

  • Drug Administration: On the test day, administer the test compound or vehicle control to the animals.

  • Data Collection: Immediately place the animals back into the locomotor activity chambers and record their activity (e.g., number of beam breaks, distance traveled) for a set duration (e.g., 60-120 minutes).[18][19]

  • Data Analysis: Analyze the locomotor activity data, often binned in time intervals (e.g., 5-10 minutes), to determine the onset, magnitude, and duration of the stimulant effect. Compare the activity of the drug-treated group to the vehicle-treated group using appropriate statistical methods.

Mandatory Visualizations

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Exocytosis DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activation Phenyltropane Phenyltropane Phenyltropane->DAT Inhibition

Caption: Dopamine signaling pathway and the inhibitory action of phenyltropanes on the dopamine transporter (DAT).

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Phenyltropane Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding_Assay Monoamine Transporter Binding Assays (DAT, SERT, NET) Purification->Binding_Assay Uptake_Assay [3H]Dopamine Uptake Inhibition Assay Binding_Assay->Uptake_Assay Locomotor_Activity Locomotor Activity Assay Uptake_Assay->Locomotor_Activity Microdialysis In Vivo Microdialysis (Dopamine Levels) Locomotor_Activity->Microdialysis Drug_Discrimination Drug Discrimination Studies Microdialysis->Drug_Discrimination Data_Analysis Data Analysis & SAR Determination Drug_Discrimination->Data_Analysis

Caption: A generalized experimental workflow for the evaluation of novel phenyltropane analogs.

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes Phenyltropane_Scaffold Phenyltropane Scaffold N-8 C-2β C-3β N8_Mod N-Demethylation or N-Alkylation Phenyltropane_Scaffold:n8->N8_Mod C2_Mod Ester Modification or Replacement Phenyltropane_Scaffold:c2->C2_Mod C3_Mod Phenyl Ring Substitution Phenyltropane_Scaffold:c3->C3_Mod Affinity Binding Affinity (DAT, SERT, NET) N8_Mod->Affinity C2_Mod->Affinity C3_Mod->Affinity Selectivity Transporter Selectivity Affinity->Selectivity Potency In Vivo Potency Selectivity->Potency

Caption: Logical relationships in the structure-activity relationship (SAR) of phenyltropanes.

References

An In-Depth Technical Guide to RTI-111 for the Study of Monoamine Transporter Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-111, also known as dichloropane, is a potent phenyltropane derivative that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2] Its high affinity for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters makes it a valuable pharmacological tool for investigating the structure and function of these critical components of monoaminergic neurotransmission. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, binding affinities, and detailed protocols for its use in key experimental paradigms. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies of monoamine transporter systems and in the development of novel therapeutics.

Introduction

This compound, with the chemical name (-)-2β-Carbomethoxy-3β-(3,4-dichlorophenyl)tropane, is a synthetic analog of cocaine.[2][3] Unlike cocaine, however, it lacks significant local anesthetic properties.[3] Its primary pharmacological action is the blockade of monoamine transporters, thereby increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin.[3] This activity profile has led to its widespread use in preclinical research to probe the neurobiology of addiction, mood disorders, and other conditions involving monoaminergic dysfunction. Animal studies have demonstrated that this compound functions as a positive reinforcer, indicating a potential for abuse liability.[4]

Mechanism of Action

This compound exerts its effects by binding to the substrate recognition sites on DAT, NET, and SERT, competitively inhibiting the reuptake of their respective endogenous ligands from the synaptic cleft. This blockade leads to an accumulation of dopamine, norepinephrine, and serotonin in the synapse, thereby potentiating and prolonging their signaling.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (DA, NE, 5-HT) DA DA Vesicle->DA Release NE NE Vesicle->NE 5HT 5-HT Vesicle->5HT MAT Monoamine Transporters (DAT, NET, SERT) DA->MAT Reuptake Receptors Postsynaptic Receptors DA->Receptors NE->MAT NE->Receptors 5HT->MAT 5HT->Receptors RTI111 This compound RTI111->MAT Blocks

Figure 1: Mechanism of action of this compound at the monoamine synapse.

Quantitative Data

The binding affinity of this compound for the monoamine transporters has been characterized in various studies. The following table summarizes the reported IC50 values, which represent the concentration of the drug required to inhibit 50% of the binding of a specific radioligand to its target transporter.

TransporterIC50 (nM)Reference
Dopamine (DAT)0.79[2]
Norepinephrine (NET)18[2]
Serotonin (SERT)3.13[2]

Note: Lower IC50 values indicate higher binding affinity.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter

This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine transporter using [³H]WIN 35,428 as the radioligand.

Materials:

  • Tissue: Rat striatal membranes (a region with high DAT density).

  • Radioligand: [³H]WIN 35,428.

  • Competitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of rat striatal membrane preparation.

    • 50 µL of [³H]WIN 35,428 at a final concentration near its Kd.

    • 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For total binding, add 50 µL of assay buffer instead of this compound.

    • For non-specific binding, add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Start Start Prep Prepare Rat Striatal Membranes Start->Prep Setup Set up 96-well plate: - Membranes - [3H]WIN 35,428 - this compound (or buffer/competitor) Prep->Setup Incubate Incubate at Room Temperature Setup->Incubate Filter Rapid Filtration and Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Figure 2: Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis in the Rat Striatum

This protocol outlines a procedure for in vivo microdialysis to measure the effect of this compound on extracellular dopamine levels in the rat striatum.

Materials:

  • Subjects: Male Sprague-Dawley rats.

  • Microdialysis Probes: Concentric probes with a 2-4 mm membrane.

  • Guide Cannula.

  • Stereotaxic Apparatus.

  • Perfusion Pump.

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.2 MgCl₂, pH 7.4.

  • This compound solution for injection.

  • Fraction Collector.

  • HPLC with Electrochemical Detection.

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the striatum. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least one hour.

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneal injection).

  • Post-Injection Collection: Continue to collect dialysate samples for a predetermined period to monitor the change in extracellular dopamine levels.

  • Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC with electrochemical detection.

  • Data Analysis: Express the dopamine concentrations in each sample as a percentage of the average baseline concentration. Plot the data over time to visualize the effect of this compound.

Synthesis of this compound

This compound is synthesized from the precursor methylecgonidine. The synthesis involves a conjugate addition of a Grignard reagent to the α,β-unsaturated ester of methylecgonidine.

Start Methylecgonidine Reaction Conjugate Addition (Michael Addition) Start->Reaction Grignard 3,4-Dichlorophenyl magnesium bromide (Grignard Reagent) Grignard->Reaction Product This compound (Dichloropane) Reaction->Product

Figure 3: Simplified synthesis pathway of this compound.
Proposed Workflow for [¹¹C]this compound PET Imaging

Procedure:

  • Precursor Synthesis: Synthesize the N-demethylated precursor of this compound (nor-RTI-111).

  • [¹¹C]Methyl Iodide Production: Produce [¹¹C]CO₂ using a cyclotron. Convert [¹¹C]CO₂ to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a synthesis module.

  • Radiolabeling: React the nor-RTI-111 precursor with [¹¹C]methyl iodide in a suitable solvent (e.g., DMF) and base at an elevated temperature.

  • Purification: Purify the resulting [¹¹C]this compound using high-performance liquid chromatography (HPLC).

  • Formulation: Formulate the purified [¹¹C]this compound in a sterile, injectable solution.

  • Quality Control: Perform quality control tests to ensure radiochemical purity, specific activity, and sterility.

  • PET Imaging: Administer the formulated [¹¹C]this compound to the subject and acquire dynamic PET scans to visualize the distribution and binding of the radiotracer to monoamine transporters in the brain.

Cyclotron Produce [11C]CO2 (Cyclotron) Synth_CH3I Synthesize [11C]CH3I Cyclotron->Synth_CH3I Labeling N-methylation Reaction Synth_CH3I->Labeling Precursor Nor-RTI-111 (Precursor) Precursor->Labeling Purification HPLC Purification Labeling->Purification QC Quality Control Purification->QC Injection Inject into Subject QC->Injection PET PET Scan Acquisition Injection->PET Analysis Image Reconstruction and Analysis PET->Analysis

Figure 4: Proposed workflow for [¹¹C]this compound PET imaging.

Conclusion

This compound is a powerful and versatile tool for the in vitro and in vivo investigation of monoamine transporter systems. Its well-characterized binding profile and established use in a variety of experimental models make it an invaluable compound for researchers in neuroscience and drug development. The detailed protocols and data provided in this guide are intended to facilitate the effective and reproducible use of this compound in advancing our understanding of monoaminergic neurotransmission and its role in health and disease.

Disclaimer: this compound is a research chemical and is not for human consumption. All experiments should be conducted in accordance with institutional and governmental regulations.

References

An In-Depth Technical Guide to RTI-111 (Dichloropane)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RTI-111, a phenyltropane derivative that acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This document consolidates key chemical data, quantitative pharmacological values, and detailed experimental protocols to support ongoing research and development efforts.

Chemical and Physical Properties

This compound, also known as Dichloropane, is a synthetic compound structurally related to cocaine. It is most commonly available as a hydrochloride salt.

IdentifierValueReference
IUPAC Name Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate[1]
Synonyms Dichloropane, O-401[1]
CAS Number 146725-34-0 (free base)[1]
150653-91-1 (hydrochloride)[2]
Molecular Formula C₁₆H₁₉Cl₂NO₂ (free base)[1]
C₁₆H₁₉Cl₂NO₂ HCl (hydrochloride)[2]
Molar Mass 328.23 g/mol (free base)[1]
364.7 g/mol (hydrochloride)[2]

Quantitative Pharmacological Data

This compound is a high-affinity ligand for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. The following table summarizes its in vitro binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀).

TransporterAssay TypeSpeciesKᵢ (nM)IC₅₀ (nM)Reference
DAT BindingRat1.5[3]
DAT Uptake Inhibition18[4]
NET BindingRat0.44[3]
NET Uptake Inhibition0.79[4]
SERT BindingRat1.1[3]
SERT Uptake Inhibition3.13[4]

Mechanism of Action: Triple Reuptake Inhibition

This compound's primary mechanism of action is the simultaneous blockade of DAT, NET, and SERT. This inhibition of reuptake leads to an accumulation of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing neurotransmission.

Triple Reuptake Inhibition Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Dopamine (DA) Norepinephrine (NE) Serotonin (5-HT) VMAT2 VMAT2 Presynaptic_Neuron->VMAT2 Packaging Synaptic_Cleft Increased DA, NE, 5-HT VMAT2->Synaptic_Cleft Release DAT DAT DAT->Presynaptic_Neuron Reuptake NET NET NET->Presynaptic_Neuron Reuptake SERT SERT SERT->Presynaptic_Neuron Reuptake Postsynaptic_Receptors Postsynaptic Receptors (Dopamine, Adrenergic, Serotonergic) Synaptic_Cleft->Postsynaptic_Receptors Binding RTI111 This compound RTI111->DAT Blocks RTI111->NET Blocks RTI111->SERT Blocks Signal_Transduction Signal Transduction Cascades Postsynaptic_Receptors->Signal_Transduction Activation

Caption: Signaling pathway of this compound as a triple reuptake inhibitor.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically starts from methylecgonidine, a precursor that can be derived from cocaine. The general synthetic route involves the formation of the tropane (B1204802) ring followed by the introduction of the 3,4-dichlorophenyl group and subsequent esterification.[5][6]

In Vitro Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of this compound to monoamine transporters.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture HEK293 cells stably expressing hDAT, hNET, or hSERT Membrane_Prep Prepare cell membrane homogenates Cell_Culture->Membrane_Prep Incubation Incubate membrane prep, radioligand, and varying concentrations of this compound Membrane_Prep->Incubation Reagents Prepare assay buffer, radioligand ([¹²⁵I]RTI-55), and test compound (this compound) Reagents->Incubation Filtration Rapidly filter through glass fiber filters to separate bound and free ligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Quantification Quantify radioactivity on filters using a gamma counter Washing->Quantification Analysis Calculate specific binding and determine IC₅₀ and Kᵢ values Quantification->Analysis

Caption: Experimental workflow for in vitro radioligand binding assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence.

    • Cells are harvested and homogenized in a suitable buffer (e.g., Krebs-HEPES buffer) to prepare cell membrane fractions. Protein concentration is determined using a standard method like the Bradford assay.[7]

  • Binding Assay:

    • In assay tubes, combine the cell membrane preparation (5-15 µg of protein), assay buffer, the radioligand (e.g., [¹²⁵I]RTI-55 at a final concentration of 40-80 pM), and varying concentrations of the test compound (this compound).[7]

    • To determine non-specific binding, a high concentration of a known inhibitor (e.g., cocaine for DAT) is used in a parallel set of tubes.

    • Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.

  • Filtration and Washing:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is quantified using a gamma counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of this compound that inhibits 50% of specific radioligand binding (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

    • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]

In Vivo Locomotor Activity Assay

This protocol outlines a method to assess the stimulant effects of this compound in rodents.

Methodology:

  • Habituation:

    • Mice are habituated to the locomotor activity chambers (e.g., clear acrylic boxes with photocell beams) and handling procedures for several days prior to testing. This includes habituation to vehicle injections.[8]

  • Baseline Activity:

    • On the test day, mice are administered a vehicle injection (e.g., saline) and immediately placed in the locomotor activity chambers. Baseline locomotor activity is recorded for a set period (e.g., 30-60 minutes).[8]

  • Drug Administration and Testing:

    • Following a washout period, the same mice are administered a specific dose of this compound (e.g., via intraperitoneal injection).

    • The mice are immediately placed back into the activity chambers, and locomotor activity is recorded for the same duration as the baseline measurement.

    • Parameters such as horizontal and vertical beam breaks are recorded by a computer system.[9]

  • Data Analysis:

    • The locomotor activity data after this compound administration is compared to the baseline activity to determine the stimulant or depressant effects of the compound. Dose-response curves can be generated by testing multiple doses.

In Vivo Drug Discrimination Assay

This protocol is used to evaluate the subjective effects of this compound by determining if it substitutes for a known drug of abuse, such as cocaine or amphetamine, in trained animals.

Methodology:

  • Training:

    • Rats or non-human primates are trained to press one of two levers in an operant chamber to receive a reward (e.g., food pellet).[10]

    • The animals are trained to associate the administration of a known stimulant (the training drug, e.g., amphetamine) with one lever (the "drug" lever) and the administration of saline with the other lever (the "saline" lever). Correct lever presses are reinforced with a reward.[11][12]

  • Testing:

    • Once the animals have learned to reliably discriminate between the training drug and saline (e.g., >80% correct responses), test sessions are conducted.

    • During a test session, the animal is administered a specific dose of this compound, and the percentage of responses on the "drug" lever is recorded.[11]

    • Full substitution is considered to have occurred if the animal predominantly presses the "drug" lever after this compound administration.

  • Data Analysis:

    • The results indicate whether this compound produces subjective effects similar to the training drug. A dose-response curve for substitution can be generated.

Concluding Remarks

This compound is a valuable research tool for investigating the roles of the monoamine transporter systems in the central nervous system. Its high affinity and triple reuptake inhibitory action make it a compound of interest for studies on stimulant effects, addiction, and the development of potential therapeutics for various neuropsychiatric disorders. The data and protocols presented in this guide are intended to facilitate further research into the complex pharmacology of this compound.

References

Commercial Suppliers and Technical Guide for Research-Grade RTI-111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-111, also known as Dichloropane or (−)-2β-Carbomethoxy-3β-(3,4-dichlorophenyl)tropane, is a potent phenyltropane-based stimulant that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2] Its high affinity for the dopamine (B1211576) transporter (DAT) makes it a valuable tool in neuroscience research, particularly for studying the mechanisms of psychostimulant action and for the development of potential therapeutics for substance use disorders.[3] This in-depth technical guide provides a comprehensive overview of commercial suppliers of research-grade this compound, its key technical data, and detailed experimental protocols for its use in preclinical research.

Commercial Suppliers of Research-Grade this compound

Obtaining well-characterized, high-purity this compound is critical for ensuring the validity and reproducibility of experimental results. The following companies are potential commercial suppliers of research-grade this compound. Researchers should always request a batch-specific Certificate of Analysis (CoA) to verify the identity and purity of the compound.

Reputable Biochemical Suppliers:

  • Biosynth: Lists this compound for pharmaceutical testing and research purposes.[2]

  • Santa Cruz Biotechnology (SCBT): Offers this compound-d3, a deuterated version for use in proteomics research and as an internal standard.[4]

  • Cayman Chemical: A well-known supplier of research chemicals and analytical standards. Researchers can search for Certificates of Analysis on their website.[1][5][6]

  • Tocris Bioscience: Specializes in high-performance life science reagents. Their website allows for searching for technical documentation.

  • MedChemExpress (MCE): A supplier of bioactive small molecules and inhibitors.[7][8]

  • Selleck Chemicals: Provides inhibitors and screening libraries for research.[9]

  • Abcam: Primarily known for antibodies, but also offers other research reagents.

  • R&D Systems: A supplier of high-quality research reagents.

Note: The availability of this compound from these suppliers may vary. It is essential to contact them directly for current stock status and to request a Certificate of Analysis. Some online vendors may market this compound as a "research chemical" with language suggesting non-laboratory use; these suppliers should be avoided for scientific research to ensure the quality and integrity of the compound.

Data Presentation: Technical Specifications

A Certificate of Analysis for research-grade this compound should provide the following quantitative data. The table below presents typical specifications; however, values should be confirmed with the supplier for each specific batch.

ParameterSpecificationMethod
Identity
AppearanceWhite to off-white solidVisual Inspection
Molecular FormulaC₁₅H₁₇Cl₂NO₂-
Molecular Weight314.21 g/mol Mass Spectrometry
Purity
Purity (HPLC)≥98%High-Performance Liquid Chromatography
Purity (NMR)Conforms to structureNuclear Magnetic Resonance Spectroscopy
Physical Properties
SolubilitySoluble in DMSO or Ethanol-
StorageStore at -20°C-

Signaling Pathway of this compound

This compound exerts its effects by blocking the reuptake of dopamine, norepinephrine, and serotonin (B10506) from the synaptic cleft. This leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling. The primary mechanism of its stimulant and reinforcing effects is attributed to its high affinity for the dopamine transporter (DAT).[3]

RTI111_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DA Dopamine DAT Dopamine Transporter (DAT) RTI111 This compound RTI111->DAT Inhibition DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding signaling Postsynaptic Signaling DA_receptor->signaling Activation

This compound inhibits dopamine reuptake at the synapse.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are synthesized from various research publications and represent standard procedures in the field.

In Vitro Radioligand Binding Assay for Dopamine Transporter

This protocol is for determining the binding affinity of this compound for the dopamine transporter in rodent striatal tissue.

Materials:

  • Rat or mouse striatal tissue

  • [³H]-WIN 35,428 (radioligand)

  • Unlabeled this compound (competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Scintillation cocktail

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect striata from rats or mice and place in ice-cold assay buffer.

    • Homogenize the tissue using a Teflon-glass homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh assay buffer, and centrifuge again. Repeat this wash step.

    • Resuspend the final pellet in assay buffer to a final protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • Set up triplicate tubes for total binding, non-specific binding, and competitor concentrations.

    • Total binding: Add 100 µL of radioligand ([³H]-WIN 35,428, final concentration ~1 nM) and 100 µL of assay buffer.

    • Non-specific binding: Add 100 µL of radioligand and 100 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or unlabeled WIN 35,428).

    • Competitor binding: Add 100 µL of radioligand and 100 µL of varying concentrations of this compound.

    • To each tube, add 800 µL of the membrane preparation.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters under vacuum.

    • Wash the filters three times with 5 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start: Striatal Tissue homogenize Homogenize in Assay Buffer start->homogenize centrifuge1 Centrifuge (48,000 x g) homogenize->centrifuge1 wash Wash Pellet centrifuge1->wash resuspend Resuspend in Assay Buffer wash->resuspend assay_setup Set up Assay Tubes (Total, NSB, Competitor) resuspend->assay_setup incubate Incubate with [³H]-WIN 35,428 & this compound assay_setup->incubate filter Rapid Filtration incubate->filter wash_filters Wash Filters filter->wash_filters scintillation Add Scintillation Cocktail wash_filters->scintillation count Scintillation Counting scintillation->count analyze Data Analysis (IC₅₀, Ki) count->analyze end End analyze->end

Workflow for the in vitro dopamine transporter binding assay.
In Vivo Microdialysis for Extracellular Dopamine Measurement

This protocol describes the measurement of extracellular dopamine levels in the striatum of freely moving rats following administration of this compound.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • Stereotaxic apparatus

  • Microdialysis probes (2-4 mm membrane)

  • Guide cannula

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution

  • HPLC with electrochemical detection (HPLC-ED) system

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeted to the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm).

    • Secure the cannula with dental cement and skull screws.

    • Allow the animal to recover for 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of 2-3 hours to obtain a stable baseline of dopamine.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer this compound (e.g., intraperitoneal injection) at the desired dose.

    • Continue collecting dialysate samples at 20-minute intervals for 2-3 hours post-injection.

    • Store samples at -80°C until analysis.

  • Dopamine Analysis by HPLC-ED:

    • Inject a known volume of the dialysate into the HPLC-ED system.

    • Separate dopamine using a reverse-phase C18 column.

    • Detect dopamine using an electrochemical detector set at an oxidative potential.

    • Quantify dopamine concentrations by comparing peak heights or areas to a standard curve.

  • Data Analysis:

    • Calculate the basal dopamine concentration from the pre-injection samples.

    • Express post-injection dopamine levels as a percentage of the baseline.

    • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of changes in dopamine levels.

Microdialysis_Workflow start Start: Rat with Guide Cannula probe_insertion Insert Microdialysis Probe start->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion stabilization Stabilization Period (2-3 hours) perfusion->stabilization baseline Collect Baseline Dialysate Samples stabilization->baseline administer_drug Administer this compound baseline->administer_drug post_drug_collection Collect Post-Drug Dialysate Samples administer_drug->post_drug_collection hplc_analysis Analyze Dopamine by HPLC-ED post_drug_collection->hplc_analysis data_analysis Data Analysis (% Baseline) hplc_analysis->data_analysis end End data_analysis->end

Workflow for in vivo microdialysis experiment.
Behavioral Pharmacology: Locomotor Activity Assessment

This protocol outlines the assessment of spontaneous locomotor activity in rodents following this compound administration.

Materials:

  • Mice or rats

  • Locomotor activity chambers equipped with infrared beams

  • This compound solution

  • Vehicle solution (e.g., saline)

Procedure:

  • Habituation:

    • Place the animals in the locomotor activity chambers for 30-60 minutes to allow them to habituate to the novel environment.

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Data Collection:

    • Immediately after injection, place the animals back into the activity chambers.

    • Record locomotor activity (e.g., distance traveled, beam breaks) in 5- or 10-minute bins for a total of 60-120 minutes.

  • Data Analysis:

    • Calculate the total locomotor activity for each animal.

    • Analyze the time course of locomotor activity.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the effects of this compound to the vehicle control group.

Conclusion

This compound is a valuable research tool for investigating the monoaminergic systems, with particular relevance to the dopamine transporter. This guide provides a starting point for researchers by identifying potential commercial suppliers and detailing essential experimental protocols. It is imperative for researchers to source high-purity this compound and to meticulously follow established experimental procedures to ensure the generation of reliable and reproducible data. Further investigation into the pharmacokinetics and long-term effects of this compound will continue to enhance our understanding of its neuropharmacological profile.

References

Dichloropane: A Comprehensive Technical Review of a Phenyltropane Stimulant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloropane (B127944) (also known as RTI-111 and O-401) is a synthetic stimulant belonging to the phenyltropane class of compounds. Structurally related to cocaine, it acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This technical guide provides a comprehensive review of the existing research on dichloropane, focusing on its synthesis, pharmacology, and mechanism of action. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

Dichloropane, with the systematic name (-)-2β-Carbomethoxy-3β-(3,4-dichlorophenyl)tropane, is a psychoactive compound that has been investigated primarily as a research chemical.[1][2] It shares a common tropane (B1204802) skeleton with cocaine but is distinguished by a 3,4-dichlorophenyl substitution on the tropane ring.[1] This structural modification significantly alters its pharmacological profile, resulting in a different spectrum of activity compared to its more well-known analog.

Synthesis and Chemical Properties

The synthesis of dichloropane typically originates from methylecgonidine, a derivative of cocaine.[1] The core of the synthesis involves the formation of the tropane ring structure, followed by the introduction of the dichlorophenyl group at the 3β position.

General Synthetic Scheme

While specific, detailed, step-by-step publicly available synthesis protocols are scarce, the general approach described in the literature involves a multi-step process that can be summarized as follows:

  • Starting Material: The synthesis generally begins with a suitable precursor molecule that contains the tropane ring structure, such as methylecgonidine.[1]

  • Introduction of the Phenyl Group: A key step is the conjugate addition of a 3,4-dichlorophenyl Grignard reagent to an enone intermediate derived from the tropane precursor.

  • Stereoselective Reduction: The resulting ketone is then stereoselectively reduced to the desired 3β-alcohol.

  • Esterification: The 2β-carboxylic acid is esterified to yield the final methyl ester, dichloropane.

  • Purification: The final product is typically purified by column chromatography and may be converted to a hydrochloride salt for improved stability and handling.[1]

Synthesis_Workflow Methylecgonidine Methylecgonidine Intermediate1 Tropane Enone Intermediate Methylecgonidine->Intermediate1 Reaction Intermediate2 3-(3,4-dichlorophenyl)tropan-2-one Intermediate1->Intermediate2 Grignard Reaction Intermediate3 3β-(3,4-dichlorophenyl)tropan-2β-ol Intermediate2->Intermediate3 Reduction Dichloropane Dichloropane Intermediate3->Dichloropane Esterification

Figure 1: Generalized synthetic workflow for dichloropane.

Pharmacology and Mechanism of Action

Dichloropane's primary pharmacological effect is the inhibition of the reuptake of serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) monoamine transporters.[1][2] By blocking these transporters, dichloropane increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced and prolonged neurotransmission.

Monoamine Transporter Binding Affinity

The binding affinity of dichloropane for the three monoamine transporters has been quantified in vitro using radioligand binding assays. The reported half-maximal inhibitory concentration (IC50) values demonstrate a high affinity for all three transporters, with a particularly high affinity for the dopamine transporter.

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Reference
Dichloropane (this compound)0.793.1318[2]

Table 1: In Vitro Monoamine Transporter Binding Affinities of Dichloropane.

Signaling Pathway

The increased levels of dopamine, serotonin, and norepinephrine in the synapse due to transporter blockade by dichloropane lead to the activation of a complex downstream signaling cascade. This ultimately results in the observed stimulant effects of the compound.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dichloropane Dichloropane DAT Dopamine Transporter (DAT) Dichloropane->DAT Inhibits SERT Serotonin Transporter (SERT) Dichloropane->SERT Inhibits NET Norepinephrine Transporter (NET) Dichloropane->NET Inhibits Dopamine Dopamine DAT->Dopamine Reuptake Blocked Serotonin Serotonin SERT->Serotonin Reuptake Blocked Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Blocked Dopamine_R Dopamine Receptors Serotonin_R Serotonin Receptors Norepinephrine_R Norepinephrine Receptors Signaling Downstream Signaling Cascade Effect Stimulant Effects

Figure 2: Mechanism of action of dichloropane at the synapse.

Experimental Protocols

Radioligand Binding Assays

The determination of the binding affinity of dichloropane for monoamine transporters is a critical experimental procedure. The following provides a generalized protocol based on standard methodologies in the field.

Objective: To determine the IC50 values of dichloropane for the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • Cell membranes expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), or [³H]nisoxetine (for NET).

  • Dichloropane hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine (B1211875) for SERT, 10 µM desipramine (B1205290) for NET).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of dichloropane in assay buffer.

  • In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and either assay buffer (for total binding), the non-specific binding inhibitor (for non-specific binding), or a dilution of dichloropane.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the dichloropane concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand_Assay_Workflow Start Prepare Reagents Incubation Incubate Membranes, Radioligand & Dichloropane Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50) Counting->Analysis

Figure 3: General workflow for a radioligand binding assay.

In Vivo Research

Animal studies have been conducted to investigate the behavioral effects of dichloropane. In rhesus monkeys, dichloropane was found to have reinforcing and discriminative stimulus effects. These studies are crucial for understanding the abuse potential and the in vivo pharmacological profile of the compound. Due to the nature of these studies, detailed protocols are highly specific to the research institution and are not broadly available.

Clinical Research

To date, there is no evidence of dichloropane having undergone formal clinical trials in humans. Its use appears to be confined to preclinical research settings.

Discussion and Future Directions

Dichloropane represents an important tool for neuroscience research, particularly in the study of the monoamine transporter systems and their role in stimulant action. Its distinct pharmacological profile, characterized by high affinity for all three monoamine transporters, makes it a valuable compound for dissecting the contributions of each transporter to the complex behavioral effects of stimulants.

Future research could focus on several key areas:

  • Detailed Pharmacokinetics: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of dichloropane is needed to better understand its in vivo behavior.

  • Neurochemical Studies: In vivo microdialysis studies could provide direct evidence of the effects of dichloropane on extracellular neurotransmitter levels in different brain regions.

  • Structure-Activity Relationship (SAR) Studies: Further modification of the dichloropane structure could lead to the development of novel ligands with even greater selectivity or unique pharmacological properties.

Conclusion

Dichloropane is a potent triple reuptake inhibitor with a well-characterized in vitro binding profile. While its synthesis and basic mechanism of action are understood, a significant portion of the detailed experimental data remains within the primary scientific literature. This guide has aimed to consolidate the available information, providing a structured overview for the scientific community. Further research is warranted to fully elucidate the therapeutic and abuse potential of this and related phenyltropane compounds.

References

Methodological & Application

Protocol for In Vivo Administration of RTI-111 in Mice: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-111, also known as dichloropane, is a potent and selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). As a phenyltropane derivative, it exhibits a high affinity for the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters, making it a valuable tool for neuropharmacological research. These application notes provide a comprehensive protocol for the in vivo administration of this compound in mice, including solution preparation, administration routes, and suggested dosage ranges for behavioral and neurochemical studies. The information is intended to guide researchers in designing and executing well-controlled experiments to investigate the effects of this compound.

Physicochemical Properties and Solution Preparation

This compound is typically available as a hydrochloride salt, which is soluble in aqueous solutions. For in vivo administration, sterile 0.9% saline is the recommended vehicle.

Protocol for Solution Preparation:

  • Aseptically weigh the desired amount of this compound HCl powder.

  • In a sterile container, dissolve the powder in the appropriate volume of sterile 0.9% saline to achieve the target concentration.

  • Gently vortex or sonicate the solution until the compound is fully dissolved, ensuring a clear solution.

  • Prepared solutions should be stored at 2-8°C and protected from light. For long-term storage, it is advisable to aliquot the solution and freeze it at -20°C.

In Vivo Administration Protocols in Mice

The choice of administration route and dosage will depend on the specific experimental objectives. The following protocols for intraperitoneal and intravenous injections are based on established procedures for rodents.

Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common and relatively simple method for systemic drug administration in mice.

Materials:

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Prepared this compound solution

  • 70% ethanol (B145695) or other suitable disinfectant

  • Animal restrainer (optional)

Procedure:

  • Gently restrain the mouse, ensuring a firm but not restrictive grip. The scruff of the neck can be held to immobilize the head and body.

  • Position the mouse to expose the abdomen. The lower right or left quadrant of the abdomen is the preferred injection site to avoid the cecum and bladder.

  • Clean the injection site with a 70% ethanol wipe.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.

  • Aspirate slightly by pulling back on the syringe plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle.

  • Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is 10 mL/kg of body weight.[1][2]

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions following the injection.

Intravenous (i.v.) Injection via the Tail Vein

Intravenous injection allows for rapid and direct entry of the compound into the systemic circulation. This route typically requires lower doses compared to i.p. administration.

Materials:

  • Sterile syringes (0.3 - 1 mL)

  • Sterile needles (27-30 gauge)

  • Prepared this compound solution

  • A warming device (e.g., heat lamp or warming pad)

  • A mouse restrainer

  • 70% ethanol or other suitable disinfectant

Procedure:

  • To facilitate vasodilation and visualization of the tail veins, warm the mouse's tail using a heat lamp or by placing the mouse in a warmed environment for a few minutes.

  • Place the mouse in a suitable restrainer to secure the animal and expose the tail.

  • Identify one of the two lateral tail veins.

  • Disinfect the injection site with 70% ethanol.

  • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle. A successful insertion is often indicated by a small flash of blood in the hub of the needle.

  • Slowly inject the this compound solution. Resistance to injection or the formation of a subcutaneous bleb indicates an unsuccessful injection. If this occurs, withdraw the needle and attempt the injection more proximally on the same or opposite vein.

  • The recommended maximum bolus injection volume is 5 ml/kg.[3]

  • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse effects.

Data Presentation: Quantitative Information for this compound and Related Compounds

The following tables summarize key quantitative data to aid in experimental design.

Table 1: In Vitro Binding Affinities (IC50, nM) of this compound

TransporterIC50 (nM)
Dopamine (DAT)0.79
Serotonin (SERT)3.13
Norepinephrine (NET)18

Table 2: Suggested Dosage Ranges for this compound in Mice

Administration RouteDosage Range (mg/kg)Experimental EndpointReference
Intraperitoneal (i.p.)0.1 - 10Locomotor Activity, Drug DiscriminationBased on related phenyltropanes[4]
Intravenous (i.v.)0.03 - 1Transporter Occupancy, Behavioral StudiesBased on related phenyltropanes[4]

Table 3: Reference Dopamine Transporter (DAT) Occupancy for Psychostimulants in Mice

CompoundAdministration RouteDose (mg/kg)DAT Occupancy (%)
CocaineIntravenous (i.v.)0.25~50
CocaineIntravenous (i.v.)1~80
MethylphenidateIntravenous (i.v.)0.25~50
MethylphenidateIntravenous (i.v.)1~80

This data for cocaine and methylphenidate can serve as a reference for estimating the expected DAT occupancy with this compound to elicit behavioral effects.[5]

Mandatory Visualizations

SNDRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT DAT This compound->DAT SERT SERT This compound->SERT NET NET This compound->NET VMAT2 VMAT2 Dopamine_vesicle DA VMAT2->Dopamine_vesicle Serotonin_vesicle 5-HT VMAT2->Serotonin_vesicle Norepinephrine_vesicle NE VMAT2->Norepinephrine_vesicle Synaptic_Cleft_DA Dopamine Dopamine_vesicle->Synaptic_Cleft_DA Release Synaptic_Cleft_5HT Serotonin Serotonin_vesicle->Synaptic_Cleft_5HT Release Synaptic_Cleft_NE Norepinephrine Norepinephrine_vesicle->Synaptic_Cleft_NE Release Synaptic_Cleft_DA->DAT Reuptake D_receptors Dopamine Receptors Synaptic_Cleft_DA->D_receptors Synaptic_Cleft_5HT->SERT Reuptake S_receptors Serotonin Receptors Synaptic_Cleft_5HT->S_receptors Synaptic_Cleft_NE->NET Reuptake N_receptors Norepinephrine Receptors Synaptic_Cleft_NE->N_receptors Signaling_Cascade Downstream Signaling D_receptors->Signaling_Cascade S_receptors->Signaling_Cascade N_receptors->Signaling_Cascade

Caption: Signaling pathway of this compound as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_assess Assessment Phase cluster_analysis Analysis Phase A This compound Solution Preparation (Sterile 0.9% Saline) D Vehicle or this compound Administration (i.p. or i.v.) A->D B Animal Acclimation (e.g., 7 days) C Randomization into Experimental Groups B->C C->D E Behavioral Assessment (e.g., Locomotor Activity, Drug Discrimination) D->E F Neurochemical Assessment (e.g., Transporter Occupancy, Microdialysis) D->F G Data Collection and Analysis E->G F->G H Interpretation of Results G->H

References

Application Notes and Protocols for RTI-111 in Rhesus Monkey Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-111, or (-)-2β-Carbomethoxy-3β-(4-fluorophenyl)tropane, is a potent and selective phenyltropane analog that serves as a dopamine (B1211576) transporter (DAT) ligand. Its high affinity for DAT, as well as for norepinephrine (B1679862) and serotonin (B10506) transporters, makes it a valuable tool in preclinical research, particularly in non-human primate models of psychostimulant abuse and addiction.[1][2][3] These application notes provide a comprehensive overview of the dosages and protocols for the use of this compound in behavioral studies with rhesus monkeys, a highly translational animal model for human drug addiction.

The primary mechanism of action of this compound involves the blockade of the dopamine transporter, leading to an increase in extracellular dopamine levels in the brain. This action is thought to underlie its reinforcing and discriminative stimulus effects, which are similar to those of traditional psychomotor stimulants like cocaine.[1][2] Understanding the precise dosages and experimental conditions for this compound is crucial for designing and interpreting studies aimed at developing novel therapeutics for substance use disorders.

Quantitative Data Summary

The following tables summarize the effective dosages of this compound used in various behavioral paradigms in rhesus monkeys.

Table 1: Intravenous Self-Administration of this compound

Dosage Range (mg/kg/injection)Schedule of ReinforcementStudy TypeReference
0.0003 - 0.03Fixed-Ratio 25 (FR 25)Reinforcing Effects[1][2]

Table 2: Intramuscular Administration of this compound

Dosage Range (mg/kg)Administration ProtocolStudy TypeReference
0.01 - 0.1Pretreatment (15 min prior)Interaction with Methamphetamine Self-Administration (Progressive-Ratio)[1][2]
0.001 - 0.1Single administrationDrug Discrimination (vs. (+)-amphetamine)[1][2]

Signaling Pathway of this compound

This compound exerts its effects primarily by blocking the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This blockade leads to an accumulation of extracellular dopamine, which then stimulates postsynaptic dopamine receptors (D1 and D2). The downstream signaling cascades initiated by the activation of these receptors are complex and can involve multiple protein kinases. Notably, the activation of D1 receptors is often associated with the stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Both D1 and D2 receptor signaling can also modulate the activity of the Extracellular signal-Regulated Kinase (ERK) pathway, a key cascade involved in neuronal plasticity and gene expression.

RTI111_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicle DA Dopamine (DA) DA_vesicle->DA Release DA->DAT Reuptake D1R D1 Receptor DA->D1R Binding RTI111 This compound RTI111->DAT Blockade AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Experimental_Workflow cluster_pre_study Pre-Study Preparation cluster_training Training Phase cluster_testing Testing Phase cluster_post_study Post-Study Animal_Acclimation Animal Acclimation & Health Screening Surgical_Implantation Surgical Implantation of Intravenous Catheter Animal_Acclimation->Surgical_Implantation Recovery Post-Surgical Recovery Surgical_Implantation->Recovery Lever_Press_Training Lever Press Training (Food Reinforcement) Recovery->Lever_Press_Training Drug_Self_Admin_Training Drug Self-Administration Training (e.g., Cocaine) Lever_Press_Training->Drug_Self_Admin_Training Discrimination_Training Drug Discrimination Training (e.g., Amphetamine vs. Saline) Lever_Press_Training->Discrimination_Training Baseline_Stabilization Baseline Responding Stabilization Drug_Self_Admin_Training->Baseline_Stabilization Discrimination_Training->Baseline_Stabilization RTI111_Substitution This compound Substitution/Administration Baseline_Stabilization->RTI111_Substitution Data_Collection Data Collection (e.g., Response Rate, Drug Intake) RTI111_Substitution->Data_Collection Data_Analysis Data Analysis & Interpretation Data_Collection->Data_Analysis Washout_Period Washout Period Data_Analysis->Washout_Period Washout_Period->Baseline_Stabilization For subsequent drug testing

References

Application Notes and Protocols for the Preparation of RTI-111 Solutions for Intravenous Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

These application notes provide detailed protocols for the preparation of RTI-111 (also known as Dichloropane or O-401) solutions intended for intravenous (IV) injection in a research setting. This document is intended for researchers, scientists, and drug development professionals. Adherence to strict aseptic techniques and all applicable laboratory safety guidelines is mandatory.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from available chemical data sheets and research literature.

ParameterValueSource(s)
Synonyms Dichloropane, O-401[1][2]
Chemical Formula C₁₅H₁₇Cl₂NO₂[1]
Molar Mass 314.21 g/mol [1]
Form Crystalline Solid, Powder[1]
Solubility
Dimethylformamide (DMF)25 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)25 mg/mL[1]
Ethanol25 mg/mL[1]
Water (as HCl salt)Soluble[3]
Methanol (as HCl salt)Soluble[3]
Ethanol:PBS (pH 7.2) (1:4)0.2 mg/mL[1]
Recommended Storage -20°C[1]
Stability ≥ 2 years (as solid at -20°C)[1]

Experimental Protocols

This section details the methodology for preparing a sterile this compound solution for intravenous injection in animal models, based on common laboratory practices for similar compounds. The hydrochloride (HCl) salt of this compound is recommended for aqueous solutions due to its solubility in water.

Materials and Equipment
  • This compound hydrochloride (HCl) powder

  • Sterile saline solution (0.9% sodium chloride) for injection

  • Sterile water for injection

  • Analytical balance

  • Sterile vials (appropriate volume)

  • Sterile syringes and needles (various sizes)

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES)

  • Vortex mixer

  • pH meter (optional)

  • Laminar flow hood or biological safety cabinet

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Protocol for Preparation of this compound Intravenous Solution

This protocol describes the preparation of a 1 mg/mL stock solution, which can be further diluted as required for specific experimental needs. All procedures should be performed under aseptic conditions in a laminar flow hood.

  • Calculate the required amount of this compound HCl: Based on the desired final concentration and volume, calculate the mass of this compound HCl powder needed. For example, for 10 mL of a 1 mg/mL solution, 10 mg of this compound HCl is required.

  • Weigh the this compound HCl: Using an analytical balance, carefully weigh the calculated amount of this compound HCl powder.

  • Dissolve the powder:

    • Aseptically transfer the weighed this compound HCl into a sterile vial.

    • Using a sterile syringe, add the required volume of sterile saline solution (0.9% NaCl) to the vial.

    • Gently vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Sterile Filtration:

    • Using a new sterile syringe, draw up the this compound solution.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a final sterile vial. This step removes any potential microbial contamination.

  • Labeling and Storage:

    • Clearly label the final vial with the compound name (this compound HCl), concentration, date of preparation, and solvent used.

    • For short-term storage (up to 24 hours), the solution can be stored at 2-8°C. For longer-term storage, it is recommended to prepare fresh solutions. The stability of this compound in solution for extended periods has not been widely reported; therefore, using freshly prepared solutions is the best practice to ensure potency and safety.

Safety and Handling Precautions

This compound is a research chemical with potent pharmacological activity. The toxicological properties have not been fully elucidated. Therefore, appropriate safety precautions are essential.

  • Personal Protective Equipment (PPE): Always wear a lab coat, gloves, and safety glasses when handling this compound powder or solutions.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when weighing the powder to avoid inhalation.

  • Hazard Statements: this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, may cause respiratory irritation, and may cause drowsiness or dizziness.[1]

  • First Aid:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

    • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[1]

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_prep Preparation cluster_sterilization Sterilization cluster_final Final Product start Start calculate Calculate required This compound HCl and vehicle volume start->calculate weigh Weigh this compound HCl powder in a sterile environment calculate->weigh dissolve Dissolve powder in sterile saline (0.9% NaCl) weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex filter Sterile filter solution through a 0.22 µm syringe filter vortex->filter label_store Label vial with contents, concentration, and date filter->label_store store Store at 2-8°C for short-term use (prepare fresh for best results) label_store->store end Ready for IV Injection store->end

Caption: Workflow for preparing sterile this compound intravenous solution.

Safety and Handling Precautions for this compound

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_hazards Primary Hazards cluster_first_aid First Aid Measures ppe_gloves Gloves handling_hood Work in a fume hood (especially with powder) ppe_coat Lab Coat ppe_glasses Safety Glasses hazard_swallow Harmful if Swallowed handling_ventilation Ensure good ventilation aid_swallow Ingestion: Contact poison control hazard_swallow->aid_swallow hazard_inhale Harmful if Inhaled aid_inhale Inhalation: Move to fresh air hazard_inhale->aid_inhale hazard_skin Skin Irritant aid_skin Skin Contact: Wash with plenty of water hazard_skin->aid_skin hazard_eye Serious Eye Irritant aid_eye Eye Contact: Rinse with water for several minutes hazard_eye->aid_eye

Caption: Key safety precautions for handling this compound.

References

Application Notes and Protocols for In Vitro Autoradiography Using [¹²⁵I]RTI-111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹²⁵I]RTI-111, also known as [¹²⁵I]2β-carbomethoxy-3β-(4-iodophenyl)tropane, is a high-affinity radioligand for the dopamine (B1211576) transporter (DAT). Its high specificity and affinity make it a valuable tool for the quantitative visualization and characterization of DAT distribution and density in the central nervous system using in vitro autoradiography. These application notes provide detailed protocols for the use of [¹²⁵I]this compound in brain tissue sections, enabling researchers to accurately assess DAT binding in preclinical and post-mortem human studies.

The dopamine transporter is a critical protein in regulating dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft. Dysregulation of DAT is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, ADHD, and substance use disorders. Consequently, [¹²⁵I]this compound serves as an essential probe for investigating the pathophysiology of these conditions and for evaluating the potency and selectivity of novel therapeutic agents targeting the DAT.

Quantitative Data Summary

The following tables summarize the binding characteristics of this compound and related compounds in various species and brain regions, as determined by in vitro autoradiography and membrane binding assays.

Table 1: Binding Affinity (Kd) and Density (Bmax) of [¹²⁵I]RTI Analogs for the Dopamine Transporter (DAT)

RadioligandSpeciesBrain RegionKd (nM)Bmax (pmol/g tissue or protein)Reference
[¹²⁵I]RTI-121RatStriatum (High Affinity)0.14 ± 0.01295 ± 6 pmol/g tissue[1]
[¹²⁵I]RTI-121RatStriatum (Low Affinity)1.59 ± 0.09472 ± 59 pmol/g tissue[1]
[¹²⁵I]RTI-121HumanStriatum1.49 ± 0.06Not Specified[2]
[¹²⁵I]RTI-55RatStriatum (High Affinity)0.237 pmol/g protein[3]
[¹²⁵I]RTI-55RatStriatum (Low Affinity)5.8415 pmol/g protein[3]
[¹²⁵I]RTI-55HumanStriatum (High Affinity)0.066 ± 0.03513.2 ± 10.1 pmol/g tissue[4]
[¹²⁵I]RTI-55HumanStriatum (Low Affinity)1.52 ± 0.5547.5 ± 11.2 pmol/g tissue[4]

Table 2: Binding Affinity (Kd) and Density (Bmax) of [¹²⁵I]RTI-55 for the Serotonin (B10506) Transporter (SERT)

RadioligandSpeciesBrain RegionKd (nM)Bmax (pmol/g protein or tissue)Reference
[¹²⁵I]RTI-55RatCerebral Cortex0.22.5 pmol/g protein[3]
[¹²⁵I]RTI-55HumanMidbrain0.370 ± 0.084Not Specified[4]

Experimental Protocols

Protocol 1: In Vitro Autoradiography of [¹²⁵I]this compound Binding to Brain Tissue Sections

This protocol outlines the procedure for labeling dopamine transporters in brain sections with [¹²⁵I]this compound.

Materials:

  • [¹²⁵I]this compound (specific activity ~2200 Ci/mmol)

  • Cryostat-sectioned brain tissue (e.g., rat, mouse, human) mounted on gelatin-coated slides (10-20 µm thickness)

  • Incubation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Wash Buffer: Cold PBS, pH 7.4

  • Displacing agent for non-specific binding (e.g., 10 µM GBR 12909 or 10 µM cocaine)

  • Masking agent for serotonin transporter (SERT) binding (e.g., 50 nM paroxetine (B1678475) or 300 nM clomipramine)[5]

  • Autoradiography cassettes

  • Phosphor imaging screens or autoradiography film

  • Image analysis software

Procedure:

  • Tissue Preparation:

    • Sacrifice the animal according to approved ethical guidelines.

    • Rapidly dissect the brain and freeze it in isopentane (B150273) cooled with dry ice.

    • Store the brain at -80°C until sectioning.

    • Using a cryostat, cut coronal or sagittal sections (10-20 µm) and thaw-mount them onto gelatin-coated microscope slides.

    • Store slides at -80°C until the day of the experiment.

  • Pre-incubation:

    • On the day of the experiment, allow the slides to thaw to room temperature.

    • Pre-incubate the slides in incubation buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • Prepare the incubation solution containing [¹²⁵I]this compound in the incubation buffer. A typical concentration is 10-50 pM.

    • To selectively label DAT, add a masking agent for SERT, such as 50 nM paroxetine, to the incubation buffer.[5]

    • For determining non-specific binding, incubate an adjacent set of slides in the presence of a high concentration of a displacing agent (e.g., 10 µM GBR 12909).

    • Incubate the slides for 60-120 minutes at room temperature.

  • Washing:

    • After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand.

    • Perform a series of washes, for example, 2 x 10 minutes, followed by a brief dip in ice-cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Quickly dry the slides under a stream of cool, dry air.

    • Arrange the dried slides in an autoradiography cassette.

    • Appose the slides to a phosphor imaging screen or autoradiography film. The exposure time will depend on the specific activity of the radioligand and the density of the transporters (typically 12-72 hours).

  • Imaging and Analysis:

    • After exposure, scan the phosphor imaging screen using a phosphor imager or develop the film.

    • Quantify the optical density of the resulting autoradiograms using image analysis software. Calibrated standards should be included with each exposure to convert optical density values to radioactivity concentrations (fmol/mg tissue).[6]

Visualizations

Experimental_Workflow A Tissue Preparation (Cryosectioning) B Pre-incubation (Rehydration) A->B C Incubation with [¹²⁵I]this compound B->C D Total Binding C->D Adjacent Sections E Non-specific Binding (+ Displacer) C->E Adjacent Sections F Washing (Remove unbound ligand) D->F E->F G Drying F->G H Exposure (Film or Phosphor Screen) G->H I Imaging & Quantification H->I

Caption: In Vitro Autoradiography Workflow.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DAT Dopamine Transporter (DAT) DAT->DA_vesicle DA_synapse Dopamine DA_release->DA_synapse DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor signaling Postsynaptic Signaling DA_receptor->signaling RTI111 [¹²⁵I]this compound RTI111->DAT Blocks Reuptake

Caption: Dopamine Transporter Signaling.

References

Application Notes and Protocols for RTI-111 Self-Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

RTI-111 (Dichloropane) is a potent and selective dopamine (B1211576) reuptake inhibitor (DRI) of the phenyltropane class.[1] It exhibits a high affinity for the dopamine transporter (DAT), as well as the norepinephrine (B1679862) (NET) and serotonin (B10506) (SERT) transporters.[2] Due to its mechanism of action, this compound demonstrates psychostimulant properties and functions as a positive reinforcer in animal models, making it a valuable tool for studying the neurobiology of addiction and for the preclinical assessment of potential pharmacotherapies for cocaine dependence.[3][4] These application notes provide detailed protocols for establishing and conducting this compound self-administration studies in rodent models, a critical methodology in addiction research.[5][6]

I. Quantitative Data Summary

The following tables summarize typical quantitative data obtained from intravenous (IV) drug self-administration studies. While specific data for this compound may vary, these tables, based on studies with cocaine, a compound with a similar mechanism of action, provide a framework for data presentation and comparison.

Table 1: Acquisition of Intravenous Self-Administration in Rats

This table illustrates the rate of acquisition of drug self-administration at different unit doses. The acquisition criterion is typically defined as a stable period of responding, for instance, a mean number of infusions over a set number of days.[7][8]

Unit Dose (mg/kg/infusion)Mean Days to Acquisition Criterion (± SEM)Percentage of Animals Acquiring (%)
0.1>14<10
0.28.3 ± 1.680
0.46.0 ± 1.2100
0.83.5 ± 0.5100

Data are hypothetical and based on findings for cocaine self-administration to illustrate expected trends.[7][9]

Table 2: Breakpoint Analysis under a Progressive-Ratio Schedule

This table shows the breakpoint, defined as the highest number of responses an animal will make to receive a single infusion, under a progressive-ratio (PR) schedule. The breakpoint is a measure of the motivational strength of the reinforcer.[10][11][12]

Unit Dose (mg/kg/infusion)Mean Breakpoint (± SEM)
0.145 ± 8
0.2120 ± 15
0.4250 ± 30
0.8180 ± 25

Data are hypothetical and based on findings for cocaine self-administration to illustrate the typical inverted U-shaped dose-response curve for breakpoints.[13]

Table 3: Effects of this compound on Locomotor Activity

This table summarizes the impact of acute this compound administration on spontaneous locomotor activity. Locomotor activity is often assessed in an open-field arena and quantified as distance traveled or number of photobeam breaks.[14][15][16][17]

This compound Dose (mg/kg, i.p.)Mean Total Distance Traveled (cm ± SEM) in 60 min
Vehicle1500 ± 200
1.03500 ± 300
3.06000 ± 450
10.04500 ± 400

Data are hypothetical and based on the expected inverted U-shaped dose-effect of psychostimulants on locomotor activity.[15]

II. Experimental Protocols

A. Protocol for Intravenous Catheterization Surgery in Rats

This protocol details the surgical procedure for implanting a chronic indwelling intravenous catheter in the jugular vein of rats, a prerequisite for intravenous self-administration studies.[2][18][19][20]

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scissors, forceps, retractors)

  • Catheter material (e.g., Silastic tubing)

  • Suture material

  • Vascular access port or back-mounted pedestal

  • Heparinized saline

  • Antibiotics and analgesics

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance).[21] Shave the ventral neck area and the dorsal scapular region.

  • Incision: Make a small incision over the right jugular vein and another on the back between the scapulae.

  • Catheter Tunneling: Using a trocar or long forceps, tunnel the catheter subcutaneously from the dorsal incision to the ventral neck incision.

  • Vein Isolation and Catheter Insertion: Carefully dissect the jugular vein from surrounding tissue. Ligate the rostral end of the vein. Make a small incision in the vein and insert the catheter, advancing it until the tip is near the entrance of the right atrium.

  • Catheter Securing: Secure the catheter in the vein with suture. Secure the back-mount to the underlying muscle tissue.

  • Wound Closure: Close all incisions with sutures or wound clips.

  • Catheter Patency: Flush the catheter with heparinized saline to ensure patency and prevent clotting. Administer post-operative analgesics and antibiotics as per institutional guidelines. Allow the animal to recover for at least 5-7 days before starting behavioral experiments.[22]

B. Protocol for Intravenous this compound Self-Administration in Rats

This protocol describes the procedure for training rats to self-administer this compound intravenously in an operant conditioning chamber.

Apparatus:

  • Standard operant conditioning chamber equipped with two levers (one active, one inactive), a stimulus light above the active lever, and a house light.[1][3][4][23]

  • An infusion pump connected to the rat's intravenous catheter via a liquid swivel and tether system.

Procedure:

  • Acclimation: Handle the rats for several days before the start of the experiment. Acclimate them to the operant chambers for 30-60 minutes daily for 2-3 days.

  • Acquisition Training (Fixed-Ratio Schedule):

    • Place the rat in the operant chamber and connect the catheter to the infusion pump.

    • Set the schedule of reinforcement to a fixed-ratio 1 (FR1), where one press on the active lever results in a single intravenous infusion of this compound (e.g., 0.2 mg/kg in 0.1 mL of saline delivered over 5 seconds).

    • Each infusion should be paired with a discrete cue complex (e.g., illumination of the stimulus light for the duration of the infusion).[22]

    • A time-out period (e.g., 20 seconds) should follow each infusion, during which lever presses are recorded but have no scheduled consequences.

    • Sessions are typically 2 hours in duration and are conducted daily.

    • The acquisition criterion is met when the rat shows stable responding on the active lever and discriminates between the active and inactive levers (e.g., >80% of total lever presses are on the active lever for three consecutive sessions).[24]

  • Progressive-Ratio Schedule of Reinforcement:

    • Once stable responding is established on an FR schedule, the motivational properties of this compound can be assessed using a progressive-ratio (PR) schedule.

    • In a PR schedule, the number of lever presses required for each subsequent infusion increases progressively (e.g., 1, 2, 4, 6, 9, 12, 15, 20...).[11]

    • The session typically ends when the rat fails to make a response for a predetermined period (e.g., 1 hour).

    • The primary dependent measure is the breakpoint, which is the last completed ratio.

C. Data Analysis

Data from self-administration studies are typically analyzed using statistical software. Key parameters to analyze include:

  • Number of infusions per session.

  • Active vs. inactive lever presses.

  • Rate of responding.

  • Breakpoint on the PR schedule.

  • Statistical analysis often involves analysis of variance (ANOVA) to compare across different doses or treatment groups, followed by post-hoc tests where appropriate.[25]

III. Visualizations

A. Signaling Pathway of this compound

This compound's primary mechanism of action is the blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the synapse.[19][26] This elevated dopamine then acts on postsynaptic dopamine receptors (D1 and D2), initiating downstream signaling cascades that are believed to mediate the reinforcing effects of the drug.[27][28]

RTI111_Signaling_Pathway RTI111 This compound DAT Dopamine Transporter (DAT) RTI111->DAT Blocks DA_extracellular Extracellular Dopamine DAT->DA_extracellular Inhibits Reuptake DA_receptors Postsynaptic Dopamine Receptors (D1, D2) DA_extracellular->DA_receptors Activates Signaling_Cascades Downstream Signaling Cascades (e.g., PKA, PKC) DA_receptors->Signaling_Cascades Initiates Reinforcement Reinforcing Effects Signaling_Cascades->Reinforcement Leads to

Caption: Proposed signaling pathway for the reinforcing effects of this compound.

B. Experimental Workflow for this compound Self-Administration Study

The following diagram outlines the typical workflow for an this compound self-administration experiment in rats.

Experimental_Workflow Habituation Animal Habituation (Handling) Surgery Intravenous Catheterization Surgery Habituation->Surgery Recovery Post-Surgical Recovery (5-7 days) Surgery->Recovery Acquisition Acquisition Training (Fixed-Ratio Schedule) Recovery->Acquisition PR_Testing Progressive-Ratio Testing Acquisition->PR_Testing Data_Analysis Data Analysis PR_Testing->Data_Analysis

Caption: Experimental workflow for this compound self-administration in rats.

References

Application Notes and Protocols for Locomotor Activity Assessment Following RTI-111 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-111, also known as dichloropane, is a phenyltropane derivative that acts as a potent and non-selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] It binds to the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), thereby increasing the extracellular concentrations of these key neurotransmitters. This potent neurochemical action translates to significant behavioral effects, including a marked increase in locomotor activity, a key indicator of psychostimulant properties.

These application notes provide a comprehensive guide for the assessment of locomotor activity in preclinical models following the administration of this compound. The protocols outlined below are designed to ensure robust and reproducible data collection for researchers investigating the pharmacological effects of this compound.

Data Presentation

In Vitro Binding Affinities of this compound

The following table summarizes the in vitro binding affinities of this compound for the dopamine, norepinephrine, and serotonin transporters. This data is crucial for understanding the compound's mechanism of action and interpreting its effects on locomotor activity.

TransporterIC50 (nM)
Dopamine Transporter (DAT)0.79[1]
Norepinephrine Transporter (NET)18[1]
Serotonin Transporter (SERT)3.13[1]

IC50 values represent the concentration of this compound required to inhibit 50% of radioligand binding to the respective transporter.

In Vivo Locomotor Activity Data (Qualitative Summary)

A key study by Kimmel et al. (2001) systematically evaluated the locomotor stimulant effects of a series of phenyltropane analogs, including this compound (referred to as RTI-112 in the publication), in mice.[2] While the specific quantitative data from this study could not be retrieved for a detailed tabular presentation, the findings from the abstract indicate the following:

  • Potency: this compound was found to be more potent than cocaine in stimulating locomotor activity.[2]

  • Efficacy: The maximal stimulant effect of this compound was comparable to that of cocaine.[2]

  • Duration of Action: The study did not explicitly state the duration of action for this compound in the abstract.[2]

Experimental Protocols

Principle of the Assay

The open field test is a widely used method to assess spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents. Following administration of a psychostimulant like this compound, an increase in locomotor activity is expected. This is quantified by tracking the animal's movement within a defined arena using automated video tracking software.

Materials
  • Test Compound: this compound hydrochloride

  • Vehicle: 0.9% sterile saline

  • Animals: Male Swiss-Webster mice (or other appropriate rodent strain), 8-10 weeks old. Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.

  • Apparatus:

    • Open field arenas (e.g., 40 cm x 40 cm x 30 cm), made of a non-reflective material to ensure optimal video tracking.

    • Video camera mounted above the arenas.

    • Automated video tracking software capable of measuring parameters such as distance traveled, velocity, and time spent in different zones.

    • Animal scale.

    • Syringes and needles for intraperitoneal (i.p.) injections.

Experimental Procedure
  • Acclimation:

    • Transport the animals to the testing room at least 60 minutes before the start of the experiment to allow for acclimation to the new environment.

    • Handle the animals for several days prior to the experiment to minimize stress-induced responses.

  • Habituation:

    • On the day of the experiment, habituate each mouse individually to the open field arena for 30 minutes. This helps to reduce novelty-induced hyperactivity and establish a stable baseline.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound hydrochloride in 0.9% sterile saline.

    • Prepare serial dilutions to achieve the desired doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). The final injection volume should be consistent across all animals (e.g., 10 ml/kg).

    • Administer the appropriate dose of this compound or vehicle (saline) via intraperitoneal (i.p.) injection.

  • Locomotor Activity Recording:

    • Immediately after injection, place the mouse in the center of the open field arena.

    • Record locomotor activity for a period of 60 to 120 minutes using the video tracking software.

  • Data Analysis:

    • The primary endpoint is the total distance traveled (in cm or m) during the recording period.

    • Other relevant parameters include:

      • Time spent mobile vs. immobile.

      • Average velocity.

      • Rearing frequency (vertical activity).

    • Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

    • Statistical analysis should be performed using appropriate methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the effects of different doses of this compound to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

RTI111_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake SER Serotonin SERT Serotonin Transporter (SERT) SER->SERT Reuptake DA_inc Increased Dopamine NE_inc Increased Norepinephrine SER_inc Increased Serotonin RTI111 This compound RTI111->DAT Blocks RTI111->NET Blocks RTI111->SERT Blocks Locomotor_Activity Increased Locomotor Activity DA_inc->Locomotor_Activity Stimulates Receptors NE_inc->Locomotor_Activity Stimulates Receptors SER_inc->Locomotor_Activity Modulates

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (≥ 60 min) Habituation Habituation to Open Field (30 min) Animal_Acclimation->Habituation Drug_Preparation This compound & Vehicle Preparation Injection I.P. Injection (this compound or Vehicle) Drug_Preparation->Injection Habituation->Injection Recording Locomotor Activity Recording (60-120 min) Injection->Recording Data_Extraction Extract Data from Video Tracking Software Recording->Data_Extraction Statistical_Analysis Statistical Analysis (ANOVA) Data_Extraction->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for locomotor activity assessment.

References

Application Notes and Protocols: In Vivo Microdialysis for Measuring Dopamine Release with RTI-111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of neuroscience and psychopharmacology, understanding the dynamics of neurotransmitter systems is crucial for elucidating the mechanisms of drug action and the pathophysiology of various neurological and psychiatric disorders. Dopamine (B1211576) (DA), a key catecholamine neurotransmitter, is central to reward, motivation, motor control, and cognition. The dopamine transporter (DAT) is a critical protein that regulates dopaminergic neurotransmission by clearing dopamine from the synaptic cleft. RTI-111 is a potent and selective dopamine transporter (DAT) inhibitor, making it a valuable research tool for studying the role of dopamine in various physiological and pathological processes.

In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid from specific brain regions in freely moving animals. This technique, coupled with sensitive analytical methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), provides real-time measurement of neurotransmitter levels, offering invaluable insights into the pharmacodynamic effects of compounds like this compound.

These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure dopamine release in the striatum of rodents and non-human primates following the administration of this compound.

Signaling Pathway of this compound Action

This compound, as a dopamine transporter inhibitor, directly interacts with the dopamine transporter protein on the presynaptic terminal of dopaminergic neurons. By blocking the reuptake of dopamine from the synaptic cleft, this compound increases the extracellular concentration and prolongs the residence time of dopamine, thereby enhancing dopaminergic signaling at postsynaptic receptors.

RTI111_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine in Vesicles DA_synapse_pre Dopamine DA_vesicle->DA_synapse_pre Release DAT Dopamine Transporter (DAT) DA_synapse_pre->DAT Reuptake DA_extracellular Increased Extracellular Dopamine RTI111 This compound RTI111->DAT Inhibits DA_receptor Dopamine Receptors DA_extracellular->DA_receptor Signaling Enhanced Postsynaptic Signaling DA_receptor->Signaling

Figure 1: Mechanism of this compound at the dopaminergic synapse.

Experimental Protocols

This section provides a detailed methodology for conducting an in vivo microdialysis experiment to measure the effect of this compound on striatal dopamine release.

I. Surgical Procedure: Guide Cannula Implantation
  • Animal Subjects: Male Wistar or Sprague-Dawley rats (250-350 g) or squirrel monkeys are commonly used. Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Drill a small burr hole in the skull at the stereotaxic coordinates for the target brain region. For the rat striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm, Mediolateral (ML): +2.5 mm, Dorsoventral (DV): -3.5 mm from the dura. For squirrel monkeys, coordinates are determined from a standard brain atlas.

  • Guide Cannula Implantation: Slowly lower a guide cannula to the predetermined DV coordinate and secure it to the skull using dental cement and surgical screws. Insert a dummy cannula to keep the guide patent.

  • Post-operative Care: Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.

II. Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently restrain the animal and remove the dummy cannula. Insert the microdialysis probe (e.g., 2-4 mm membrane length, 6-20 kDa molecular weight cutoff) through the guide cannula into the striatum.

  • Perfusion: Connect the inlet of the probe to a microinfusion pump and the outlet to a fraction collector. Begin perfusing the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4) at a constant flow rate, typically 1-2 µL/min.

  • Stabilization: Allow the system to stabilize for a period of 1-2 hours to establish a stable baseline of dopamine levels.

  • Baseline Sample Collection: Collect at least three to four consecutive dialysate samples at regular intervals (e.g., every 20 minutes) to determine the basal dopamine concentration.

  • This compound Administration: Administer this compound systemically (e.g., intraperitoneal, intravenous, or intramuscular injection) or locally through the microdialysis probe (reverse dialysis). The dose and route of administration will depend on the specific experimental design.

  • Post-administration Sample Collection: Continue collecting dialysate samples at regular intervals for several hours post-administration to monitor the time-course of the drug's effect.

  • Sample Storage: Store the collected dialysate samples at -80°C until analysis. To prevent dopamine degradation, samples can be collected in vials containing an antioxidant solution (e.g., 0.1 M perchloric acid).[1]

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde) to histologically verify the correct placement of the microdialysis probe.

III. Analytical Procedure: Dopamine Quantification
  • Sample Preparation: Thaw the dialysate samples on ice.

  • Analysis: Inject a fixed volume of each sample into a High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD) or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Chromatographic Separation: Separate dopamine from other compounds using a reverse-phase C18 column. The mobile phase typically consists of a phosphate (B84403) or citrate (B86180) buffer, an ion-pairing agent, and an organic modifier like methanol.

  • Detection and Quantification: Quantify the dopamine concentration in each sample by comparing the peak area to that of a standard curve generated from known concentrations of dopamine.

  • Data Expression: Express the results as a percentage change from the baseline dopamine levels.

Experimental Workflow Visualization

Microdialysis_Workflow cluster_prep Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis animal_prep Animal Preparation & Acclimation surgery Stereotaxic Surgery: Guide Cannula Implantation animal_prep->surgery recovery Post-operative Recovery (48-72h) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion stabilization System Stabilization & Baseline Sampling probe_insertion->stabilization drug_admin This compound Administration stabilization->drug_admin sample_collection Post-administration Sample Collection drug_admin->sample_collection hplc HPLC-ECD or LC-MS/MS Analysis of Dopamine sample_collection->hplc histology Histological Verification of Probe Placement sample_collection->histology data_analysis Data Quantification & Statistical Analysis hplc->data_analysis

Figure 2: Experimental workflow for microdialysis with this compound.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound and related dopamine transporter inhibitors on extracellular dopamine levels as measured by in vivo microdialysis.

Table 1: Effect of RTI compounds on Extracellular Dopamine Levels

CompoundAnimal ModelBrain RegionDose and RoutePeak Dopamine Increase (% of Baseline)Time to Peak EffectReference
RTI-112Squirrel MonkeyCaudate(Dose not specified)~200%30 min[2]
RTI-336Rhesus MonkeyNot Specified1 mg/kg/day, i.m. (chronic)~150%20 min[3][4]
CocaineSquirrel MonkeyCaudate1.0 mg/kg, i.m.~300-350%10-20 min[2][5]

Table 2: General Microdialysis Parameters for Dopamine Measurement

ParameterTypical Value/RangeNotes
Animal Model Rat (Wistar, Sprague-Dawley), Mouse (C57BL/6), Non-human primate (Squirrel Monkey, Rhesus Macaque)Choice depends on the research question and available resources.
Target Brain Region Striatum (Caudate-Putamen), Nucleus AccumbensRegions with high dopaminergic innervation.
Microdialysis Probe Concentric, 2-4 mm membrane length, 6-20 kDa MWCOProbe characteristics can influence recovery.
Perfusion Flow Rate 1-2 µL/minSlower flow rates generally yield higher recovery but lower temporal resolution.
Perfusion Solution Artificial Cerebrospinal Fluid (aCSF)Composition should mimic the brain's extracellular fluid.
Sampling Interval 10-20 minutesBalances temporal resolution with the need for sufficient sample volume for analysis.
Analytical Method HPLC-ECD, LC-MS/MSHPLC-ECD is a common and sensitive method; LC-MS/MS offers higher specificity.
Basal Dopamine Varies (typically low nM range)Can be influenced by probe implantation trauma and analytical sensitivity.[6]

Conclusion

The combination of in vivo microdialysis and sensitive analytical techniques provides a robust and reliable method for investigating the effects of pharmacological agents like this compound on dopamine neurotransmission. The protocol outlined in these application notes offers a comprehensive guide for researchers to measure changes in extracellular dopamine levels induced by this potent dopamine transporter inhibitor. By understanding the neurochemical effects of such compounds, researchers can gain valuable insights into the mechanisms of stimulant drug action and the underlying neurobiology of dopamine-related disorders.

References

Application Notes and Protocols for Competitive Binding Assay Using RTI-111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-111, also known as (–)-2β-Carbomethoxy-3β-(4-iodophenyl)tropane or MCPI, is a potent and selective dopamine (B1211576) transporter (DAT) inhibitor. The dopamine transporter is a critical membrane protein responsible for the reuptake of dopamine from the synaptic cleft, playing a key role in regulating dopaminergic neurotransmission.[1] Dysregulation of DAT function is implicated in various neuropsychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and substance use disorders. Consequently, the DAT is a major target for therapeutic drug development.

Competitive binding assays are a fundamental technique used to determine the affinity of a test compound, such as this compound, for a specific receptor or transporter. This is achieved by measuring the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the target. This application note provides a detailed protocol for conducting a competitive binding assay to determine the binding affinity of this compound for the dopamine transporter.

Principle of the Assay

The competitive binding assay measures the displacement of a radiolabeled ligand from the dopamine transporter by an unlabeled test compound (this compound). The assay is based on the principle that both the radiolabeled ligand and the unlabeled test compound bind to the same site on the DAT. By incubating a fixed concentration of the radiolabeled ligand with a preparation of membranes containing the DAT in the presence of increasing concentrations of the unlabeled test compound, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) of the test compound can be determined. The IC50 value represents the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radiolabeled ligand.[1][2] The inhibition constant (Ki), which reflects the affinity of the unlabeled ligand for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.[3][4]

Data Presentation

The quantitative data from a competitive binding assay with this compound can be summarized in the following table. This table provides a clear overview of the key parameters and results obtained from the experiment.

ParameterValueDescription
Radioligand [³H]WIN 35,428A commonly used radiolabeled ligand for the dopamine transporter.
Radioligand Concentration 1-5 nMA concentration at or below the Kd of the radioligand for the DAT.
Unlabeled Competitor This compoundThe test compound whose binding affinity is being determined.
Competitor Concentration Range 0.1 nM - 10 µMA range of concentrations to generate a complete competition curve.
Non-specific Binding Agent 10 µM Cocaine or 1 µM Unlabeled WIN 35,428A high concentration of a known DAT inhibitor to determine non-specific binding.[1]
Incubation Time 60 - 120 minutesThe time required to reach binding equilibrium.
Incubation Temperature 4°C or Room TemperatureThe temperature at which the binding reaction is carried out.
IC50 of this compound To be determined experimentallyThe concentration of this compound that inhibits 50% of specific radioligand binding.
Ki of this compound To be calculated from the IC50The inhibition constant, representing the affinity of this compound for the DAT.

Experimental Protocols

This section provides a detailed methodology for a competitive binding assay to determine the binding affinity of this compound for the dopamine transporter using a radiolabeled ligand such as [³H]WIN 35,428.

Materials and Reagents
  • Biological Material: Rat striatal tissue or cells expressing the dopamine transporter (e.g., HEK293-DAT cells).

  • Radioligand: [³H]WIN 35,428 (specific activity > 80 Ci/mmol).

  • Unlabeled Test Compound: this compound.

  • Non-specific Binding Agent: Cocaine or unlabeled WIN 35,428.

  • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Membrane Preparation (from Rat Striatum)
  • Euthanize rats according to approved animal care protocols and rapidly dissect the striata on ice.

  • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[1]

  • Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step.

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Store the membrane aliquots at -80°C until use.

Competitive Binding Assay Protocol
  • Prepare Serial Dilutions: Prepare serial dilutions of this compound in the assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM.

  • Set up the Assay Plate: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine), 50 µL of radioligand solution, and 100 µL of membrane preparation.[1]

    • Competitive Binding: 50 µL of the this compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 4°C or room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination of Assay: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1]

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of a competitor) and from the counts at each concentration of this compound.[1][6]

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).[1] The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[2]

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[3]

Mandatory Visualizations

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from rat striatum) Total_Binding Total Binding (Membranes + Radioligand) Membrane_Prep->Total_Binding NSB Non-specific Binding (Membranes + Radioligand + Excess Unlabeled Ligand) Membrane_Prep->NSB Competition Competition (Membranes + Radioligand + this compound) Membrane_Prep->Competition Radioligand_Prep Radioligand Dilution ([3H]WIN 35,428) Radioligand_Prep->Total_Binding Radioligand_Prep->NSB Radioligand_Prep->Competition Competitor_Prep Competitor Dilution (this compound) Competitor_Prep->Competition Incubate Incubate to Equilibrium Total_Binding->Incubate NSB->Incubate Competition->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 & Ki Calculation) Count->Analyze

Caption: Experimental workflow for a competitive binding assay.

Competitive_Binding_Mechanism cluster_components Molecular Components cluster_binding Binding Events DAT DAT Bound_Radioligand DAT-Radioligand Complex (Signal Detected) DAT->Bound_Radioligand Bound_RTI111 DAT-RTI-111 Complex (No Signal) DAT->Bound_RTI111 Radioligand Radioligand ([3H]WIN 35,428) Radioligand->Bound_Radioligand Binds RTI111 This compound RTI111->Bound_RTI111 Competes & Binds Bound_Radioligand->Radioligand Dissociates Bound_RTI111->RTI111 Dissociates

Caption: Mechanism of competitive binding at the dopamine transporter.

References

Application Notes and Protocols for the Use of RTI-111 in Drug Discrimination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-111, also known as dichloropane, is a phenyltropane derivative that acts as a potent and selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2] Its high affinity for the dopamine (B1211576) transporter (DAT) makes it a valuable tool in neuroscience research, particularly in studies investigating the behavioral effects of psychostimulants.[3][4] Drug discrimination is a behavioral pharmacology procedure used to assess the subjective effects of drugs in animals. This document provides detailed application notes and protocols for the use of this compound in drug discrimination studies, a critical methodology for evaluating the abuse potential and pharmacological mechanisms of novel compounds.

Mechanism of Action

This compound exerts its effects by binding to and blocking the dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. This inhibition of reuptake leads to an increase in the extracellular concentrations of these monoamine neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic, noradrenergic, and serotonergic neurotransmission. The high affinity of this compound for DAT is thought to be the primary driver of its psychostimulant-like effects.[3][4]

Signaling Pathway of this compound

RTI111_Mechanism Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Vesicle Synaptic Vesicle RTI111 This compound RTI111->DAT Blocks Dopamine_cleft Dopamine Dopamine_Receptor Dopamine Receptor Dopamine_cleft->Dopamine_Receptor Binds Signal_Transduction Signal Transduction Cascade Dopamine_Receptor->Signal_Transduction Activates

Mechanism of action of this compound at the dopamine synapse.

Quantitative Data from Drug Discrimination Studies

The following table summarizes the discriminative stimulus effects of this compound in animals trained to discriminate a psychostimulant from vehicle.

Training DrugSpeciesRoute of Administration (this compound)Dose Range of this compound Producing Full SubstitutionPotency Relative to Training Drug (if reported)Reference
(+)-Amphetamine (1.0 or 1.7 mg/kg, i.g.)Rhesus MonkeyIntramuscular (i.m.)0.001 - 0.1 mg/kgNot explicitly stated, but full substitution was observed.[3][4][3][4]

Note: ED50 values are the doses of a drug that produce 50% of its maximal effect. In drug discrimination studies, this refers to the dose that produces drug-appropriate responding in 50% of the test subjects or 50% of the maximum possible response.

Experimental Protocols

This section provides a detailed protocol for a two-lever drug discrimination study in rhesus monkeys to evaluate the discriminative stimulus effects of this compound. This protocol can be adapted for use in other species, such as rats, with appropriate modifications to drug doses, apparatus, and handling procedures.

Experimental Workflow

Drug_Discrimination_Workflow cluster_setup Phase 1: Setup & Habituation cluster_training Phase 2: Discrimination Training cluster_testing Phase 3: Substitution Testing Animal_Habituation Animal Habituation to Operant Chamber Magazine_Training Magazine Training (Food Reward Association) Animal_Habituation->Magazine_Training Lever_Press_Training Lever Press Training (Shaping) Magazine_Training->Lever_Press_Training Drug_vs_Vehicle Drug vs. Vehicle Discrimination (e.g., Amphetamine vs. Saline) Lever_Press_Training->Drug_vs_Vehicle Acquisition_Criteria Meet Acquisition Criteria (e.g., >85% correct) Drug_vs_Vehicle->Acquisition_Criteria RTI111_Admin Administer Test Drug (this compound) Acquisition_Criteria->RTI111_Admin Data_Collection Collect Data on Lever Selection and Response Rate RTI111_Admin->Data_Collection Dose_Response Generate Dose-Response Curve Data_Collection->Dose_Response

Workflow for a typical drug discrimination experiment.

Protocol: Two-Lever Drug Discrimination in Rhesus Monkeys

1. Subjects:

  • Adult male or female rhesus monkeys (Macaca mulatta), individually housed with free access to water. Food is typically restricted to maintain motivation for the food reinforcer.

2. Apparatus:

  • Standard two-lever primate operant conditioning chambers equipped with stimulus lights above each lever, a food pellet dispenser, and a house light. The chamber is housed in a sound- and light-attenuating enclosure.

3. Phase 1: Initial Training

  • Habituation: Acclimate the monkeys to the operant chamber for daily sessions.

  • Magazine Training: Train the monkeys to retrieve food pellets from the dispenser.

  • Lever Press Training (Shaping): Train the monkeys to press each of the two levers to receive a food pellet. A fixed-ratio (FR) 1 schedule of reinforcement is typically used initially, where every lever press is rewarded. The FR schedule is gradually increased to a higher value (e.g., FR 25 or FR 30) as training progresses.[3][5]

4. Phase 2: Discrimination Training

  • Drug vs. Vehicle Discrimination:

    • Establish a discrimination between the training drug (e.g., 1.0 mg/kg (+)-amphetamine, i.g.) and vehicle (e.g., saline).[3]

    • On days when the training drug is administered (typically 15-30 minutes before the session), only responses on the designated "drug" lever are reinforced with a food pellet. Responses on the "vehicle" lever have no consequence.

    • On days when the vehicle is administered, only responses on the "vehicle" lever are reinforced.

    • The drug and vehicle administration days are typically alternated.

  • Acquisition Criteria:

    • Training continues until the monkeys reliably discriminate between the drug and vehicle conditions.

    • The criterion for successful acquisition is typically achieving a high percentage of responses on the correct lever (e.g., >85-90%) for a set number of consecutive sessions.[6]

5. Phase 3: Substitution Testing with this compound

  • Once the discrimination is stable, substitution test sessions are introduced.

  • On test days, a dose of this compound (e.g., 0.001, 0.003, 0.01, 0.03, 0.1 mg/kg, i.m.) or vehicle is administered instead of the training drug.[3]

  • During test sessions, responses on either lever are reinforced to assess the animal's choice without biasing the response.

  • The primary dependent measures are the percentage of responses on the drug-appropriate lever and the overall response rate.

  • A test drug is considered to fully substitute for the training drug if it produces a high percentage (e.g., >80-90%) of drug-lever responding.

  • Test sessions are typically interspersed with training sessions to maintain the discrimination.

6. Data Analysis:

  • For each dose of this compound, calculate the mean percentage of drug-lever responding and the mean response rate across all subjects.

  • Construct a dose-response curve by plotting the percentage of drug-lever responding as a function of the this compound dose.

  • If possible, calculate the ED50 value for this compound in producing drug-appropriate responding.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of monoamine transporters in the behavioral effects of psychostimulants. The drug discrimination paradigm provides a robust and sensitive method for characterizing the subjective effects of this compound and comparing them to known drugs of abuse. The protocols and data presented in these application notes offer a comprehensive guide for researchers utilizing this compound in their studies.

References

Application Notes and Protocols: RTI-111 in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a significant reduction in the neurotransmitter dopamine (B1211576) within the striatum. The dopamine transporter (DAT) is a presynaptic protein crucial for regulating dopamine levels by re-uptaking it from the synaptic cleft.[1][2] The density of DAT is a reliable indicator of the integrity of dopaminergic nerve terminals, making it a key biomarker for diagnosing and monitoring the progression of PD.[3]

RTI-111, also known as dichloropane, is a potent 3-phenyltropane analog with a high binding affinity for the dopamine transporter.[4] While extensively studied in the context of psychomotor stimulants, its properties make it a valuable tool in Parkinson's disease research, primarily as a radiolabeled ligand for in-vivo imaging of DAT via Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[5][6] These application notes provide an overview of this compound's use, relevant quantitative data, and detailed experimental protocols for its application in PD research.

Mechanism of Action

This compound functions as a competitive inhibitor of the dopamine transporter. By binding to DAT, it blocks the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to a temporary increase in the concentration and dwell time of extracellular dopamine, thereby enhancing dopaminergic signaling. In the context of PD research, radiolabeled this compound or its analogs are used to quantify the density of available DAT, which is significantly reduced due to the degeneration of dopaminergic neurons.

cluster_0 Presynaptic Dopaminergic Neuron DA_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Target of this compound DA Dopamine DA_Vesicle->DA Release DA_Receptor Dopamine Receptors Synaptic_Cleft Synaptic Cleft DA->DAT DA->DA_Receptor Binding & Signal RTI111 This compound RTI111->DAT Inhibition

Caption: Mechanism of this compound at the Dopamine Synapse.

Quantitative Data

The utility of this compound and its analogs in research is defined by their high affinity and selectivity for the dopamine transporter. The tables below summarize key quantitative data from literature.

Table 1: Monoamine Transporter Binding Affinity of this compound and Related Analogs

CompoundDAT (IC₅₀, nM)SERT (IC₅₀, nM)NET (IC₅₀, nM)Primary Use
This compound High Affinity¹High Affinity¹High Affinity¹Preclinical Research[4]
[¹¹C]RTI-32 High AffinityModerate AffinityHigh AffinityPET Imaging Ligand[1][6]
[¹²³I]FP-CIT High AffinityHigh AffinityLow AffinitySPECT Imaging Ligand[3][5]
[¹²⁵I]RTI-55 ~0.6~1.4~39Autoradiography Ligand[7]
[⁹⁹mTc]TRODAT-1 High AffinityLow AffinityLow AffinitySPECT Imaging Ligand[5]

¹ Note: Specific IC₅₀ values for this compound vary across studies. It is consistently characterized as a high-affinity ligand for all three monoamine transporters.[4]

Table 2: Example Results from Clinical DAT Imaging Studies in Parkinson's Disease

RadiotracerModalityBrain Region% DAT Reduction in PD Patients (vs. Controls)Reference
[¹¹C]RTI-32 PETPosterior Putamen~56%[1]
[¹¹C]RTI-32 PETAnterior Putamen~28%[1]
[¹²³I]FP-CIT SPECTCaudateStandardized Mean Difference: -2.31[6]
[¹²³I]FP-CIT SPECTPutamenStandardized Mean Difference: -3.25[6]
[¹⁸F]FP-CIT PETPosterior PutamenStandardized Mean Difference: -5.49[6]

Experimental Protocols

This protocol outlines the typical workflow for using a radiolabeled DAT ligand, such as an analog of this compound, for assessing dopaminergic integrity in a clinical or preclinical setting.

cluster_workflow DAT Imaging Experimental Workflow start Subject Selection (PD Patient or Animal Model) synthesis Radiotracer Synthesis (e.g., [11C]this compound) start->synthesis 1. injection Intravenous Injection of Radiotracer synthesis->injection 2. scan PET / SPECT Scan (Dynamic or Static Acquisition) injection->scan 3. reconstruction Image Reconstruction (Correct for Attenuation, Scatter) scan->reconstruction 4. analysis Data Analysis (Region of Interest Analysis on Striatum) reconstruction->analysis 5. outcome Outcome: DAT Binding Potential (Quantifies DAT Density) analysis->outcome 6.

Caption: Workflow for a typical DAT imaging experiment.

Methodology:

  • Subject Preparation: Subjects (human or animal) should be free of medications that significantly interact with the dopamine system for an appropriate washout period.

  • Radiotracer Administration: A precise dose of the radiolabeled DAT ligand (e.g., [¹¹C]RTI-32) is administered intravenously.

  • Image Acquisition: The subject is positioned in the PET or SPECT scanner. Dynamic scanning typically begins at the time of injection and continues for 60-90 minutes to capture tracer kinetics.

  • Image Reconstruction and Analysis: Images are reconstructed using standard algorithms. Regions of interest (ROIs) are drawn over the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., cerebellum).

  • Quantification: The primary outcome is the binding potential (BP_ND_), which reflects the density of available DAT. This is calculated using kinetic modeling of the time-activity curves from the ROIs.

This protocol is used to determine the binding affinity (IC₅₀ or Kᵢ) of a test compound like this compound by measuring its ability to displace a known radioligand from DAT in brain tissue preparations.[7][8]

Materials:

  • Rat striatal tissue (source of DAT)

  • Assay Buffer: 0.32 M sucrose, 10 mM sodium phosphate (B84403) buffer, pH 7.4

  • Radioligand: [¹²⁵I]RTI-55 (or similar)

  • Test Compound: this compound

  • Nonspecific binding agent: e.g., 10 µM Cocaine or Mazindol

  • Centrifuge, filtration apparatus, gamma counter.

Methodology:

  • Membrane Preparation: Homogenize dissected rat striata in ice-cold assay buffer. Centrifuge the homogenate (e.g., 48,000 x g for 10 min) and resuspend the pellet. Repeat this wash step 2-3 times.

  • Assay Setup: In assay tubes, combine the prepared membranes, a fixed concentration of the radioligand (e.g., 10 pM [¹²⁵I]RTI-55), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the tubes at a set temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use nonlinear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) model is a widely used neurotoxin-based model to replicate the dopaminergic cell loss seen in PD.[9][10] this compound can be used in this model to quantify the extent of DAT loss.

Materials:

  • Mice (e.g., C57BL/6 strain, male, 8-10 weeks old)

  • MPTP hydrochloride

  • Saline (0.9% NaCl)

  • Appropriate safety equipment and handling procedures for MPTP (it is a potent neurotoxin).

Methodology:

  • MPTP Administration: Several regimens exist. A common sub-acute protocol involves administering MPTP (e.g., 20-30 mg/kg) via intraperitoneal (i.p.) injection once daily for 4-5 consecutive days.

  • Post-Toxin Period: Allow animals to recover. The peak of dopaminergic denervation typically occurs between 7 and 21 days post-final injection.

  • Behavioral Assessment (Optional): Conduct motor tests (e.g., rotarod, pole test, open field test) to confirm a parkinsonian phenotype.

  • Endpoint Analysis:

    • In Vivo Imaging: Use DAT-PET or SPECT with a ligand like [¹¹C]RTI-32 to longitudinally track DAT loss in the living animal.

    • Ex Vivo Analysis: Euthanize animals at the desired endpoint. Dissect the brains for analysis via:

      • Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to visualize and count dopaminergic neurons in the substantia nigra and terminals in the striatum.

      • Autoradiography: Using a ligand like [¹²⁵I]RTI-55 on brain slices to quantify DAT density.

      • HPLC: To measure levels of dopamine and its metabolites in striatal tissue.

cluster_logic Diagnostic Logic for Parkinsonian Syndromes symptoms Patient with Parkinsonian Symptoms (Tremor, Rigidity, Bradykinesia) dat_scan DAT Scan Performed (e.g., using [123I]FP-CIT) symptoms->dat_scan reduced_dat Result: Reduced Striatal DAT (Asymmetric, Putamen > Caudate) dat_scan->reduced_dat Abnormal normal_dat Result: Normal Striatal DAT dat_scan->normal_dat Normal pd_diagnosis Suggests Presynaptic Dopaminergic Deficit (e.g., Parkinson's Disease, MSA, PSP) reduced_dat->pd_diagnosis other_diagnosis Suggests No Presynaptic Deficit (e.g., Essential Tremor, Drug-Induced Parkinsonism) normal_dat->other_diagnosis

Caption: Logic of using DAT imaging for differential diagnosis.

References

Application Notes and Protocols for Utilizing RTI-111 in Cocaine Addiction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of RTI-111 (Dichloropane), a phenyltropane analog, as a pharmacological tool to investigate the mechanisms underlying cocaine addiction. This document outlines its binding profile, relevant experimental protocols, and the underlying neurobiological pathways.

Introduction to this compound

This compound, also known as dichloropane (B127944) or O-401, is a potent monoamine transporter ligand that serves as a valuable tool in addiction research.[1] Structurally similar to cocaine, it primarily functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2][3] Its distinct pharmacological profile, characterized by a slower onset and longer duration of action compared to cocaine, makes it particularly useful for dissecting the neurobiological mechanisms of cocaine dependence and for the preclinical evaluation of potential therapeutic agents.[3][4]

Pharmacological Profile and Quantitative Data

This compound exhibits high affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). A comprehensive understanding of its binding affinities in comparison to cocaine is crucial for experimental design and data interpretation.

CompoundTransporterKi (nM)Reference
This compound DAT1.3[5]
NET2.8[5]
SERT16.5[5]
Cocaine DAT108[5]
NET441[5]
SERT115[5]

Signaling Pathways and Mechanisms of Action

Both this compound and cocaine exert their primary reinforcing effects by blocking the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in key brain regions of the reward pathway, such as the nucleus accumbens. This enhanced dopaminergic signaling is a critical neurobiological event underlying the rewarding and addictive properties of psychostimulants.

Dopamine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_vesicle Dopamine (in vesicle) L_DOPA->Dopamine_vesicle DOPA Decarboxylase Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake D2R Dopamine D2 Receptor Dopamine_synapse->D2R Binding Signal_Transduction Signal Transduction (Reward & Reinforcement) D2R->Signal_Transduction Cocaine Cocaine / this compound Cocaine->DAT Blockade Self_Administration_Workflow Surgery Catheter Implantation (Jugular Vein) Recovery Recovery Period (5-7 days) Surgery->Recovery Acquisition Acquisition Phase (e.g., FR1 schedule) Recovery->Acquisition Maintenance Maintenance Phase (e.g., FR5 schedule) Acquisition->Maintenance Dose_Response Dose-Response Curve (Varying this compound doses) Maintenance->Dose_Response Extinction Extinction Phase (Saline substitution) Dose_Response->Extinction Reinstatement Reinstatement Test (Drug or cue-induced) Extinction->Reinstatement Data_Analysis Data Analysis (Infusions, lever presses) Reinstatement->Data_Analysis CPP_Workflow Habituation Habituation to Apparatus Pre_Test Pre-Test (Baseline preference) Habituation->Pre_Test Conditioning Conditioning Phase (Drug and Vehicle pairings) Pre_Test->Conditioning Post_Test Post-Test (Preference test) Conditioning->Post_Test Data_Analysis Data Analysis (Time in each chamber) Post_Test->Data_Analysis Microdialysis_Workflow Surgery Stereotaxic Surgery (Guide cannula implantation) Recovery Recovery Period (3-5 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Drug_Sampling Post-Drug Sample Collection Drug_Admin->Post_Drug_Sampling Analysis HPLC-ECD Analysis (Dopamine quantification) Post_Drug_Sampling->Analysis Data_Analysis Data Analysis (% change from baseline) Analysis->Data_Analysis

References

Application Notes and Protocols for the Analytical Detection of RTI-111 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-111, also known as dichloropane, is a potent dopamine (B1211576) reuptake inhibitor of the phenyltropane class of compounds.[1] Due to its pharmacological activity and potential for abuse, robust and sensitive analytical methods are required for its detection and quantification in various biological matrices. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites: the ester hydrolysis product and the N-demethylation product (Nor-RTI-111).[1] These methods are applicable for research, clinical, and forensic toxicology settings.

The primary metabolic pathways of this compound are believed to be analogous to those of cocaine, involving hydrolysis of the methyl ester to the corresponding carboxylic acid and demethylation of the tropane (B1204802) nitrogen.[1] The ester hydrolysis metabolite is often found in higher concentrations in biological samples, making it a valuable target for extending the detection window.[1]

This document outlines protocols for sample preparation using solid-phase extraction (SPE), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize the quantitative parameters for the analytical methods described herein.

Table 1: LC-MS/MS Method Quantitative Data

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)Limit of Quantification (LOQ)
This compound314.1197.125To be determinedTo be determined
159.130
Nor-RTI-111300.1282.120To be determinedTo be determined
197.125
This compound Ester Hydrolysis Product300.1197.125To be determinedTo be determined
159.130

Note: Collision energies are starting points and may require optimization based on the specific instrument used. Retention times and LOQs are method-dependent and need to be established during method validation.

Table 2: GC-MS Method Quantitative Data

AnalyteRetention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Limit of Quantification (LOQ)
This compoundTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Nor-RTI-111 (derivatized)To be determinedTo be determinedTo be determinedTo be determinedTo be determined
This compound Ester Hydrolysis Product (derivatized)To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Note: Retention times, target and qualifier ions, and LOQs are dependent on the specific GC-MS method and derivatization procedure used and must be determined experimentally.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound and its metabolites from urine using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Mixed-mode strong cation exchange SPE cartridges (e.g., Bond Elut Certify, 130 mg, 3 mL)

  • Urine samples

  • Internal Standard (IS) solution (e.g., cocaine-d3, benzoylecgonine-d3)

  • Phosphate (B84403) buffer (0.1 M, pH 6.0)

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide (B78521)

  • Nitrogen evaporator

  • Centrifuge

Protocol:

  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of the internal standard solution and 2 mL of 0.1 M phosphate buffer (pH 6.0). Vortex to mix.

  • Column Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the column to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 0.1 M acetate (B1210297) buffer (pH 4.0).

    • Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

    • Wash the cartridge with 2 mL of methanol.

  • Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the appropriate solvent for GC-MS or LC-MS/MS analysis (e.g., mobile phase for LC-MS/MS or a derivatizing agent in a suitable solvent for GC-MS).

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Kinetex Biphenyl (100 Å, 100 x 2.1 mm) or equivalent.[1]

LC Conditions:

  • Mobile Phase A: 1% Acetonitrile in Water + 2 mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 2 mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: See Table 1. The specific transitions for this compound and its metabolites should be optimized by infusing individual standards. The fragment ions m/z 197 and 159 are common to both metabolites, while m/z 282 is reported to be specific for Nor-RTI-111.[1]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Note: The analysis of the ester hydrolysis and N-demethylation metabolites by GC-MS will require derivatization to increase their volatility. A common approach is silylation (e.g., with BSTFA + 1% TMCS).

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Inlet Temperature: 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 200°C at 20°C/min.

    • Ramp to 300°C at 10°C/min, hold for 5 minutes.

  • Injection Mode: Splitless

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Mass Spectra: The characteristic EI fragmentation patterns for this compound and its derivatized metabolites need to be determined by injecting standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Urine Sample add_is Add Internal Standard sample->add_is buffer Add Phosphate Buffer (pH 6.0) add_is->buffer spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) buffer->spe wash Wash (Water, Acetate Buffer, Methanol) spe->wash elute Elute (DCM:IPA:NH4OH) wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms gcms GC-MS Analysis (after derivatization) reconstitute->gcms

Caption: Experimental workflow for the extraction and analysis of this compound and its metabolites.

signaling_pathway RTI111 This compound (Dichloropane) Metabolite1 Ester Hydrolysis Product (Carboxylic Acid) RTI111->Metabolite1 Esterase Metabolite2 N-Demethylation Product (Nor-RTI-111) RTI111->Metabolite2 CYP450

Caption: Postulated metabolic pathways of this compound.

References

Application Notes and Protocols for Investigating the Long-Term Behavioral Effects of RTI-111 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-111, also known as dichloropane, is a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). As a phenyltropane derivative, it shares structural and functional similarities with cocaine, primarily acting on the dopamine (B1211576) transporter (DAT). Understanding the long-term behavioral consequences of this compound administration is crucial for elucidating its potential for abuse, as well as for the development of therapeutic agents for substance use disorders. These application notes and protocols provide a framework for investigating the chronic behavioral effects of this compound in preclinical models.

Application Notes: Long-Term Behavioral Effects

Chronic administration of monoamine transporter inhibitors like this compound can induce significant and lasting neuroadaptations, leading to a range of behavioral changes. While specific long-term studies on this compound are limited, data from related compounds, particularly cocaine and other dopamine transporter inhibitors, provide valuable insights into the expected long-term behavioral profile of this compound.

Reinforcing Effects and Drug-Seeking Behavior

Chronic exposure to this compound is expected to maintain and potentially enhance its reinforcing properties. In non-human primates, this compound has been shown to be a positive reinforcer under fixed-ratio schedules of self-administration.[1][2] Long-term administration may lead to an escalation of drug intake, a hallmark of addiction models.

Table 1: Representative Data on the Reinforcing Effects of this compound in Rhesus Monkeys

Dose (mg/kg/infusion)Mean Number of Infusions (± SEM)
0.000315 ± 5
0.00145 ± 10
0.00380 ± 12
0.01110 ± 15
0.0395 ± 18

Note: This table is a representative summary based on existing literature and is intended for illustrative purposes. Actual results may vary based on experimental conditions.

Locomotor Sensitization

A common behavioral adaptation to chronic psychostimulant administration is locomotor sensitization, characterized by a progressively augmented locomotor response to the same dose of the drug. This phenomenon is thought to reflect underlying neuroplastic changes in the mesolimbic dopamine system. It is anticipated that chronic this compound administration would induce a robust and enduring locomotor sensitization.

Table 2: Expected Outcome of Chronic this compound Administration on Locomotor Activity

Treatment GroupDay 1: Total Distance Traveled (cm ± SEM)Day 14: Total Distance Traveled (cm ± SEM)
Saline5000 ± 4504800 ± 500
This compound (1.0 mg/kg)12000 ± 110025000 ± 2300
This compound (3.0 mg/kg)20000 ± 180045000 ± 4000

Note: This table presents hypothetical data illustrating the expected locomotor sensitization effect of this compound. This is based on typical findings with psychostimulants.

Anxiety-Like Behavior

The long-term effects of chronic this compound administration on anxiety-like behavior are not well-established. However, withdrawal from chronic psychostimulant use is often associated with increased anxiety. Therefore, it is plausible that chronic this compound exposure, followed by a withdrawal period, could lead to anxiogenic-like behaviors in preclinical models such as the elevated plus maze.

Cognitive Function

Chronic abuse of psychostimulants can lead to cognitive deficits. While the specific long-term cognitive effects of this compound have not been extensively studied, it is hypothesized that chronic administration may impair domains such as working memory and executive function. The Novel Object Recognition test can be employed to assess potential cognitive impairments.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the long-term behavioral effects of this compound. These are general frameworks and may require optimization based on specific research questions and laboratory conditions.

Protocol 1: Intravenous Self-Administration in Rats

Objective: To assess the reinforcing effects and patterns of this compound intake over an extended period.

Materials:

  • Male Wistar rats (250-300g)

  • Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Intravenous catheters and surgical supplies.

  • This compound hydrochloride, dissolved in sterile saline.

Procedure:

  • Catheter Implantation: Surgically implant chronic indwelling catheters into the jugular vein of the rats under anesthesia. Allow a 5-7 day recovery period.

  • Acquisition of Self-Administration:

    • Train rats to press a lever for intravenous infusions of this compound (e.g., 0.01 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement during daily 2-hour sessions.

    • Each lever press results in a 5-second infusion of the drug, paired with the illumination of a stimulus light above the active lever.

    • Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Long-Term Self-Administration:

    • Once stable responding is established, continue daily 2-hour self-administration sessions for an extended period (e.g., 21-30 days).

    • Monitor the number of infusions per session and the pattern of intake.

  • Data Analysis:

    • Analyze the total number of infusions per session over the chronic administration period to assess for escalation of intake.

    • Analyze the pattern of responding within sessions (e.g., inter-infusion interval).

Protocol 2: Locomotor Sensitization in Mice

Objective: To determine if chronic this compound administration leads to locomotor sensitization.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

  • This compound hydrochloride, dissolved in sterile saline.

Procedure:

  • Habituation: Habituate mice to the open-field chambers for 30 minutes for two consecutive days.

  • Sensitization Induction:

    • On days 1-14, administer either saline or this compound (e.g., 1.0, 3.0, or 10.0 mg/kg, i.p.) once daily.

    • Immediately after each injection, place the mouse in the open-field chamber and record locomotor activity for 60 minutes.

  • Withdrawal Period: Following the last injection on day 14, leave the mice undisturbed in their home cages for a 7-day withdrawal period.

  • Challenge: On day 22, administer a challenge dose of this compound (e.g., 1.0 mg/kg, i.p.) to all mice (including the saline control group) and record locomotor activity for 60 minutes.

  • Data Analysis:

    • Compare the locomotor activity on day 1 and day 14 of the sensitization induction phase to assess the development of sensitization.

    • Compare the locomotor response to the this compound challenge on day 22 between the saline-pretreated and this compound-pretreated groups to assess the expression of sensitization.

Protocol 3: Conditioned Place Preference (CPP) in Rats

Objective: To evaluate the rewarding effects of this compound following chronic administration.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • This compound hydrochloride, dissolved in sterile saline.

Procedure:

  • Pre-Conditioning (Baseline Preference):

    • On day 1, place each rat in the central chamber and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each chamber to determine any initial preference. A biased design may be used where the drug is paired with the initially non-preferred side.

  • Conditioning (Chronic Pairing):

    • This phase lasts for 8 days (4 drug pairings and 4 saline pairings).

    • On drug-pairing days, administer this compound (e.g., 1.0 or 3.0 mg/kg, i.p.) and confine the rat to one of the outer chambers for 30 minutes.

    • On saline-pairing days, administer saline and confine the rat to the opposite outer chamber for 30 minutes.

    • Alternate the drug and saline pairings daily.

  • Post-Conditioning (Test):

    • On day 10 (after a 1-day washout), place the rat in the central chamber and allow free access to all chambers for 15 minutes in a drug-free state.

    • Record the time spent in each chamber.

  • Data Analysis:

    • Calculate a preference score (time spent in the drug-paired chamber minus time spent in the saline-paired chamber) for both the pre-conditioning and post-conditioning tests.

    • A significant increase in the preference score after conditioning indicates a conditioned place preference.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the long-term behavioral effects of this compound.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron RTI111 This compound DAT Dopamine Transporter (DAT) RTI111->DAT Blocks NET Norepinephrine Transporter (NET) RTI111->NET Blocks SERT Serotonin Transporter (SERT) RTI111->SERT Blocks DA_vesicle Dopamine Vesicle DAT->DA_vesicle Reuptake DA_synapse Dopamine DA_vesicle->DA_synapse Release DA Dopamine D1R D1 Receptor DA_synapse->D1R Binds D2R D2 Receptor DA_synapse->D2R Binds AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Activates deltaFosB ΔFosB Gene_Expression->deltaFosB Induces (Chronic) Experimental_Workflow cluster_locomotor Locomotor Sensitization cluster_cpp Conditioned Place Preference cluster_sa Self-Administration Habituation Habituation (2 days) Chronic_Admin Chronic this compound/Saline Administration (14 days) + Locomotor Activity Recording Habituation->Chronic_Admin Withdrawal Withdrawal (7 days) Chronic_Admin->Withdrawal Challenge This compound Challenge + Locomotor Activity Recording Withdrawal->Challenge Pre_Test Pre-Conditioning Test (Baseline) Conditioning Chronic Drug/Saline Pairing (8 days) Pre_Test->Conditioning Post_Test Post-Conditioning Test Conditioning->Post_Test Surgery Catheter Implantation & Recovery Acquisition Acquisition of Self-Administration Surgery->Acquisition Long_Term_SA Long-Term Self-Administration (21-30 days) Acquisition->Long_Term_SA Logical_Relationship cluster_admin Drug Administration cluster_neuro Neuroadaptations cluster_behavior Behavioral Outcomes Chronic_RTI111 Chronic this compound Administration DAT_Upreg Dopamine Transporter Upregulation Chronic_RTI111->DAT_Upreg D1R_Sens D1 Receptor Sensitization Chronic_RTI111->D1R_Sens deltaFosB_Accum ΔFosB Accumulation Chronic_RTI111->deltaFosB_Accum Anxiety Anxiety-like Behavior (Withdrawal) Chronic_RTI111->Anxiety Cognitive_Def Cognitive Deficits Chronic_RTI111->Cognitive_Def Loco_Sens Locomotor Sensitization DAT_Upreg->Loco_Sens Reinforce_Esc Escalated Reinforcement D1R_Sens->Reinforce_Esc deltaFosB_Accum->Loco_Sens deltaFosB_Accum->Reinforce_Esc

References

Establishing a Dose-Response Curve for RTI-111: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-111, also known as dichloropane, is a potent and selective phenyltropane-based dopamine (B1211576) transporter (DAT) inhibitor. It also exhibits high affinity for the serotonin (B10506) and norepinephrine (B1679862) transporters (SERT and NET, respectively), classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Understanding the dose-response relationship of this compound is crucial for elucidating its pharmacological profile, including its therapeutic potential and abuse liability. These application notes provide a comprehensive guide to establishing a dose-response curve for this compound, encompassing in vitro binding affinities, in vivo behavioral effects, and dopamine transporter occupancy. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in research settings.

In Vitro Characterization: Monoamine Transporter Binding Affinity

The initial step in characterizing the dose-response relationship of this compound is to determine its binding affinity for the dopamine, serotonin, and norepinephrine transporters. This is typically achieved through in vitro radioligand binding assays using cell lines expressing these transporters or brain tissue homogenates.

Data Presentation: this compound Binding Affinity

The following table summarizes the reported inhibitor constant (Ki) values for this compound at the human dopamine, serotonin, and norepinephrine transporters. A lower Ki value indicates a higher binding affinity.

TransporterThis compound Kᵢ (nM)
Dopamine Transporter (DAT)0.79[1]
Serotonin Transporter (SERT)3.13[1]
Norepinephrine Transporter (NET)18[1]
Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the Ki of this compound for DAT, SERT, and NET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET)

  • This compound solutions of varying concentrations

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • 96-well filter plates and vacuum manifold

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well filter plate, add the following to each well in triplicate:

      • Membrane preparation (typically 50-100 µg of protein)

      • Radioligand at a concentration near its Kd value.

      • Either:

        • Buffer (for total binding).

        • A high concentration of a non-specific inhibitor (for non-specific binding).

        • Varying concentrations of this compound (for competition binding).

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Punch out the filters from the plate and place them in scintillation vials.

    • Add scintillation fluid to each vial and allow for equilibration.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Effects

The psychostimulant properties of this compound can be characterized through various behavioral assays in animal models. These assays provide insight into the drug's reinforcing and discriminative stimulus effects, which are key predictors of its abuse potential.

Data Presentation: Behavioral Effects of this compound in Rhesus Monkeys
Behavioral AssaySpeciesDose RangeEffect
Self-AdministrationRhesus Monkeys0.0003 - 0.03 mg/kg, i.v.Functioned as a positive reinforcer.[2][3]
Discriminative StimulusRhesus Monkeys0.001 - 0.1 mg/kg, i.m.Full substitution for amphetamine-like responding.[2][3]
Experimental Protocol: Locomotor Activity

This protocol outlines a method for assessing the dose-dependent effects of this compound on locomotor activity in rodents.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Locomotor activity chambers equipped with infrared beams

  • This compound solutions at various doses

  • Vehicle control (e.g., saline)

Procedure:

  • Habituation:

    • Habituate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) for several days prior to the experiment.

  • Drug Administration:

    • On the test day, administer a specific dose of this compound or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Data Collection:

    • Immediately place the animal in the locomotor activity chamber.

    • Record locomotor activity (e.g., distance traveled, beam breaks) continuously for a predetermined duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).

    • Generate a dose-response curve by plotting the total locomotor activity against the dose of this compound.

    • Determine the effective dose (ED50) that produces 50% of the maximal locomotor response.

In Vivo Dopamine Transporter Occupancy

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify the occupancy of DAT by this compound in the living brain. This provides a direct measure of the drug's engagement with its primary target at different doses.

Data Presentation: Expected Dose-Response Relationship for DAT Occupancy
This compound Dose (mg/kg)Expected Striatal DAT Occupancy (%)
0.0110 - 20
0.0330 - 50
0.160 - 80
0.3> 80
Experimental Protocol: PET Imaging for DAT Occupancy

This protocol is adapted from studies measuring dopamine D2 receptor occupancy and can be applied to DAT occupancy using a suitable radiotracer.

Materials:

  • Non-human primates (e.g., rhesus monkeys) or human subjects

  • PET scanner

  • DAT-selective radiotracer (e.g., [¹¹C]PE2I or [¹⁸F]FE-PE2I)

  • This compound at various doses

  • Arterial line for blood sampling (optional, for full kinetic modeling)

Procedure:

  • Baseline Scan:

    • Perform a baseline PET scan on each subject following the injection of the DAT radiotracer to determine baseline DAT availability.

  • Drug Administration:

    • On a separate day, administer a specific dose of this compound to the subject.

  • Post-Dose Scan:

    • At a time corresponding to the expected peak plasma concentration of this compound, perform a second PET scan following the injection of the DAT radiotracer.

  • Image Acquisition and Analysis:

    • Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

    • Reconstruct the PET images and co-register them with an anatomical MRI scan for region of interest (ROI) delineation (e.g., striatum, cerebellum).

    • Generate time-activity curves for the ROIs.

  • Quantification of DAT Occupancy:

    • Calculate the binding potential (BP_ND) of the radiotracer in the striatum at baseline and after this compound administration, using the cerebellum as a reference region.

    • Calculate DAT occupancy using the formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100.

  • Dose-Response Curve:

    • Repeat the procedure with different doses of this compound to generate a dose-response curve for DAT occupancy.

Signaling Pathways

Inhibition of the dopamine transporter by this compound leads to an increase in extracellular dopamine concentrations in the synapse. This, in turn, modulates downstream signaling cascades through the activation of dopamine receptors.

Visualization: Experimental Workflow for DAT Occupancy

experimental_workflow cluster_subject_prep Subject Preparation cluster_scans PET Imaging cluster_analysis Data Analysis Subject Non-human Primate or Human Subject BaselineScan Baseline PET Scan (Radiotracer Injection) Subject->BaselineScan Scan 1 PostDoseScan Post-Dose PET Scan (this compound + Radiotracer) Subject->PostDoseScan Scan 2 (separate day) ImageRecon Image Reconstruction & ROI Delineation BaselineScan->ImageRecon PostDoseScan->ImageRecon BP_Calc Calculate Binding Potential (BP_ND) ImageRecon->BP_Calc OccupancyCalc Calculate DAT Occupancy (%) BP_Calc->OccupancyCalc DoseResponse Generate Dose-Response Curve OccupancyCalc->DoseResponse

Caption: Workflow for determining this compound DAT occupancy using PET.

Visualization: Signaling Pathway of DAT Inhibition

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron RTI111 This compound DAT Dopamine Transporter (DAT) RTI111->DAT Inhibits Dopamine_syn Increased Extracellular Dopamine DAT->Dopamine_syn Blocks Reuptake Dopamine_in Dopamine Dopamine_in->DAT D1R D1 Receptor Dopamine_syn->D1R Activates D2R D2 Receptor Dopamine_syn->D2R Activates AC_stim ↑ Adenylyl Cyclase D1R->AC_stim AC_inhib ↓ Adenylyl Cyclase D2R->AC_inhib cAMP ↑ cAMP AC_stim->cAMP PKA ↑ PKA cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib PKA_inhib ↓ PKA cAMP_inhib->PKA_inhib PKA_inhib->Downstream

Caption: Signaling effects of this compound-mediated DAT inhibition.

Conclusion

Establishing a comprehensive dose-response curve for this compound requires a multi-faceted approach, integrating in vitro and in vivo methodologies. The protocols and data presented in these application notes provide a framework for researchers to systematically investigate the pharmacological effects of this compound. By determining its binding affinity, characterizing its behavioral profile, and quantifying its target engagement in the brain, a thorough understanding of its dose-dependent effects can be achieved. This knowledge is essential for advancing the development of this compound as a potential therapeutic agent and for understanding its neurobiological mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: RTI-111 In Vivo Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using RTI-111 in in vivo experiments. The information is designed to address common challenges related to solubility and administration, ensuring the successful execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as dichloropane, is a potent stimulant of the phenyltropane class.[1] It functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), with high affinity for the dopamine (B1211576) transporter (DAT).[1] This mechanism of action is similar to that of cocaine, though animal studies suggest this compound has a slower onset and longer duration of action.[1]

Q2: What is the recommended solvent for dissolving this compound for in vivo studies?

A2: For in vivo administration, particularly for injection routes like intraperitoneal (i.p.) or intravenous (i.v.), sterile 0.9% saline is the recommended vehicle for the hydrochloride salt of this compound. Phenyltropane analogs, such as the closely related RTI-51 hydrochloride, are water-soluble and readily dissolve in sterile saline to form a clear solution.[2]

Q3: Can I use DMSO to dissolve this compound for in vivo experiments?

A3: While this compound is soluble in DMSO, it is generally not the preferred vehicle for in vivo injections due to potential toxicity at higher concentrations. If DMSO must be used to achieve a higher stock concentration, it is critical to dilute the final injection solution with sterile saline to minimize the DMSO concentration administered to the animal.

Q4: What are the typical dosage ranges for this compound in rodent models?

A4: The appropriate dosage of this compound will depend on the specific research question and the animal model. Based on studies with similar phenyltropane compounds, a starting dosage range for intraperitoneal (i.p.) administration in rodents is between 0.1 - 10 mg/kg.[2] For intravenous (i.v.) administration, a lower dose is typically required. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental endpoint.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation or cloudiness in the prepared this compound solution. - The solubility limit in the chosen vehicle has been exceeded.- The compound is not fully dissolved.- The solution has been stored improperly.- Ensure you are using the hydrochloride salt of this compound, which has better aqueous solubility.- Gently warm the solution and vortex or sonicate to aid dissolution.[2]- Prepare a fresh solution using aseptic techniques.- If a higher concentration is needed, consider using a co-solvent system (e.g., a small percentage of DMSO or ethanol (B145695) diluted in saline) or a solubilizing agent like a cyclodextrin, but be mindful of potential vehicle effects.
Inconsistent behavioral or physiological effects in experimental animals. - Incomplete dissolution of this compound leading to inaccurate dosing.- Degradation of the compound due to improper storage.- Variability in injection technique.- Visually inspect the solution for any particulate matter before each injection.- Prepare fresh solutions for each experiment or store aliquots at -20°C for long-term stability.[2]- Ensure consistent and accurate administration by using proper animal handling and injection techniques.
Adverse reactions in animals post-injection (e.g., irritation at the injection site). - High concentration of a co-solvent like DMSO or ethanol.- Incorrect pH of the solution.- Non-isotonic vehicle.- If using a co-solvent, ensure the final concentration is well-tolerated by the animal model. A common practice is to keep the final DMSO concentration below 5-10%.- Use sterile 0.9% saline, which is isotonic and generally well-tolerated.[2]- Ensure the final solution is at a physiological pH.

Experimental Protocols

Preparation of this compound Solution for In Vivo Administration

Objective: To prepare a sterile solution of this compound hydrochloride in 0.9% saline for intraperitoneal or intravenous injection in rodents.

Materials:

  • This compound hydrochloride powder

  • Sterile 0.9% sodium chloride (saline) solution[3][4]

  • Sterile vials or microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed powder into a sterile vial.

    • Add the calculated volume of sterile 0.9% saline to achieve the target concentration.

    • Cap the vial and vortex thoroughly until the powder is completely dissolved. A clear solution should be obtained.[2]

    • If dissolution is slow, brief sonication can be used to facilitate the process.[2]

  • Sterilization (Optional but Recommended): For intravenous administration, it is highly recommended to sterile-filter the final solution through a 0.22 µm syringe filter into a sterile container.

  • Storage:

    • For immediate use, the solution can be kept at room temperature.

    • For short-term storage (up to 24 hours), store the solution at 2-8°C, protected from light.[2]

    • For long-term storage, aliquot the solution into sterile tubes and freeze at -20°C.[2] Avoid repeated freeze-thaw cycles.

Intraperitoneal (i.p.) Administration in a Mouse

Objective: To administer a prepared solution of this compound to a mouse via intraperitoneal injection.

Materials:

  • Prepared sterile this compound solution

  • Mouse restraint device

  • 25-27 gauge needle with a sterile syringe

  • 70% ethanol for disinfection

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Needle Insertion: Gently insert the needle at a 15-20 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated, which would indicate improper needle placement.

  • Injection: Slowly inject the solution. The typical injection volume is 5-10 mL/kg of body weight.[2]

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.

Visualizations

experimental_workflow Experimental Workflow for this compound In Vivo Study cluster_prep Solution Preparation cluster_admin Administration cluster_data Data Collection & Analysis weigh Weigh this compound HCl dissolve Dissolve in Sterile 0.9% Saline weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter restrain Restrain Animal filter->restrain inject Inject (i.p. or i.v.) restrain->inject monitor Monitor Animal inject->monitor behavior Behavioral Assays monitor->behavior neurochem Neurochemical Analysis monitor->neurochem analysis Data Analysis behavior->analysis neurochem->analysis

Caption: Workflow for preparing and administering this compound for in vivo studies.

troubleshooting_logic Troubleshooting Logic for this compound Solution Issues start Solution is cloudy or has precipitate check_salt Are you using the HCl salt? start->check_salt use_hcl Use the hydrochloride salt for better aqueous solubility check_salt->use_hcl No check_dissolution Is the compound fully dissolved? check_salt->check_dissolution Yes use_hcl->check_dissolution aid_dissolution Gently warm and vortex/sonicate check_dissolution->aid_dissolution No check_concentration Is the concentration too high? check_dissolution->check_concentration Yes aid_dissolution->check_dissolution consider_cosolvent Consider a co-solvent (e.g., DMSO) or cyclodextrin check_concentration->consider_cosolvent Yes success Clear Solution check_concentration->success No consider_cosolvent->success

Caption: Decision tree for troubleshooting this compound solubility issues.

References

Technical Support Center: [125I]RTI-111 Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding (NSB) in experiments utilizing [125I]RTI-111.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of [125I]this compound assays?

Q2: Why is it crucial to minimize non-specific binding?

A2: Minimizing non-specific binding is essential for obtaining accurate and reproducible results in radioligand binding assays.[3][4] A high level of non-specific binding reduces the signal-to-noise ratio, making it difficult to reliably quantify the specific binding of [125I]this compound to the dopamine (B1211576) transporter. This can lead to incorrect calculations of receptor density (Bmax) and ligand affinity (Kd or Ki).[5]

Q3: How is non-specific binding experimentally determined?

A3: Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a saturating concentration of a non-labeled, high-affinity ligand that is specific for the target receptor.[6][7] This "cold" ligand occupies all the specific binding sites on the dopamine transporter, so any remaining bound radioactivity is considered non-specific. Commonly used compounds for defining NSB in DAT assays include GBR 12909, mazindol, or WF-23.[6][8][9] Specific binding is then calculated by subtracting this non-specific binding from the total binding (radioligand bound in the absence of the competitor).[7]

Q4: Can [125I]this compound bind to other transporters besides the dopamine transporter?

A4: Yes, RTI-55, a close analog of this compound, has been shown to label both dopamine and serotonin (B10506) (5-HT) transporters.[10] It is crucial to consider the potential for binding to other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET), and to use appropriate experimental conditions or blocking agents to isolate binding to DAT if necessary.[11]

Troubleshooting Guides

Problem: High Non-Specific Binding Signal

High non-specific binding can manifest as a large radioactive count in your samples containing the competing ligand.

Possible CauseRecommended Solution
Hydrophobic interactions Add a non-ionic surfactant, such as Tween 20 (typically 0.01% to 0.05% v/v), to the assay buffer to disrupt these interactions.[1][2]
Charge-charge interactions Adjust the pH of the running buffer to be near the isoelectric point of your protein of interest.[2] Increase the salt concentration (e.g., NaCl) in the buffer to shield charges.[1][5][12]
Radioligand sticking to plasticware Use low-binding microplates (NBS plates).[4] Include a low concentration of bovine serum albumin (BSA) in the buffer to coat plastic surfaces.[1][2][6]
Insufficient blocking of non-target sites Pre-treat membranes or cells with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific sites.[1][3]
Inadequate washing Ensure rapid and thorough washing with ice-cold buffer to effectively terminate the assay and remove unbound radioligand.[6] Increase the number or volume of washes.
Radioligand binding to filters Pre-soak filters in a solution like 0.5% polyethylenimine (PEI) to reduce non-specific adherence of the radioligand.[13] Be aware that some ligands can bind to filters, and this binding might be displaceable by other compounds, leading to artifacts.[5]
Problem: High Variability Between Replicates

Inconsistent results across replicate wells or experiments can compromise the reliability of your data.

Possible CauseRecommended Solution
Uneven cell plating Ensure a single-cell suspension before plating and allow plates to sit at room temperature for a period to permit even cell settling.[6]
"Edge effects" across the plate Use a plate sealer to minimize evaporation and temperature/humidity gradients across the plate.[6]
Precipitation of compounds Check the solubility of all compounds, including [125I]this compound and any test compounds, in your assay buffer.
Degradation of reagents Include an antioxidant, such as ascorbic acid, in the buffer to prevent the oxidation of dopamine or other catecholamines if present.[6]
Inconsistent timing Ensure that incubation times and washing steps are precisely and consistently timed for all samples.[14]

Experimental Protocols

Protocol: [125I]this compound Radioligand Binding Assay in Rat Striatal Membranes

This protocol provides a general framework for a competitive binding assay. Optimization may be required for specific experimental conditions.

1. Membrane Preparation:

  • Dissect and homogenize rat striatal tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.[15]

  • Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer at a desired protein concentration (determined by a protein assay like BCA).

2. Assay Setup:

  • Prepare assay tubes or a 96-well plate on ice.

  • Total Binding: Add assay buffer, a specific amount of membrane protein (e.g., 5-15 µg), and [125I]this compound at a concentration near its Kd (e.g., 40-80 pM).[9]

  • Non-Specific Binding: Add assay buffer, membrane protein, [125I]this compound, and a saturating concentration of a specific DAT inhibitor (e.g., 1 µM WF-23 or 5 µM mazindol).[8][9]

  • Competition Binding: Add assay buffer, membrane protein, [125I]this compound, and varying concentrations of the test compound.

3. Incubation:

  • Incubate the reaction mixture for a set time at a specific temperature to reach equilibrium (e.g., 60-90 minutes at room temperature or 37°C).[7][9][12]

4. Termination and Filtration:

  • Rapidly terminate the binding reaction by filtration over glass fiber filters (e.g., GF/C) that have been pre-soaked in 0.5% polyethylenimine.[13]

  • Wash the filters quickly and thoroughly with ice-cold wash buffer (e.g., 3 x 5 mL) to remove unbound radioligand.[6][9]

5. Data Acquisition and Analysis:

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding .

  • For competition assays, plot the percent inhibition of specific binding against the logarithm of the test compound concentration to determine the IC50 value.[6]

Data Summary Tables

Table 1: Recommended Reagents for Defining Non-Specific Binding

CompoundTypical ConcentrationTargetReference
GBR 12909High concentration (saturating)DAT[6][7]
Mazindol5 µMDAT, NET[9]
WF-231 µMDAT[8]
Cocaine30-100 µMDAT, SERT, NET[5]
Paroxetine50 nMSERT (used to block binding to 5-HT transporters)[10]

Table 2: Common Buffer Additives to Reduce Non-Specific Binding

AdditiveTypical ConcentrationPurposeReference
Bovine Serum Albumin (BSA)Low concentration (e.g., 0.1%)Reduces binding to plasticware and other surfaces.[1][2][6]
Tween 200.01% - 0.05% (v/v)Disrupts hydrophobic interactions.[1][2]
Ascorbic Acid0.02%Antioxidant to prevent degradation of catecholamines.[9]
Sodium Chloride (NaCl)50 mM - 150 mMShields charge interactions; can affect ligand affinity.[5][12]

Visualizations

Concept of Specific vs. Non-Specific Binding cluster_total Total Binding cluster_nsb Non-Specific Binding Determination TB_Receptor Dopamine Transporter (DAT) TB_NSB_Site Non-Specific Site (e.g., Filter, Plastic) TB_Ligand [125I]this compound TB_Ligand->TB_Receptor Specific Binding TB_Ligand->TB_NSB_Site Non-Specific Binding NSB_Receptor Dopamine Transporter (DAT) NSB_NSB_Site Non-Specific Site (e.g., Filter, Plastic) NSB_Ligand [125I]this compound NSB_Ligand->NSB_NSB_Site Measured NSB NSB_Competitor Excess Cold Ligand (e.g., GBR 12909) NSB_Competitor->NSB_Receptor Blocked Workflow for Minimizing Non-Specific Binding Start Start: Prepare Reagents Prepare_Membranes 1. Prepare Membranes (e.g., Rat Striatum) Start->Prepare_Membranes Prepare_Buffer 2. Prepare Optimized Assay Buffer (Add BSA, Tween 20, etc.) Start->Prepare_Buffer Setup_Assay 3. Set Up Assay Plate (Total, NSB, Competition) Prepare_Membranes->Setup_Assay Prepare_Buffer->Setup_Assay Incubate 4. Incubate to Equilibrium Setup_Assay->Incubate Filter 5. Rapid Filtration (PEI-coated filters) Incubate->Filter Wash 6. Wash Thoroughly (Ice-cold buffer) Filter->Wash Count 7. Gamma Counting Wash->Count Analyze 8. Data Analysis (Specific Binding = Total - NSB) Count->Analyze End End: Results Analyze->End

References

Technical Support Center: Troubleshooting Unexpected Results in RTI-111 Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing RTI-111 (Dichloropane) in behavioral assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and unexpected outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Dichloropane, is a stimulant of the phenyltropane class.[1][2][3] It functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3] Its primary mechanism is to block the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), thereby increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft.[4][5][6] This action is thought to underlie its stimulant and reinforcing effects.[4] this compound has a slower onset and longer duration of action compared to cocaine.[1][3]

Q2: We are observing high variability between subjects in our locomotor activity assay after this compound administration. What could be the cause?

High inter-subject variability is a common challenge in behavioral assays. Several factors could be contributing to this:

  • Inconsistent Handling: Ensure all animals are handled consistently throughout the experiment to minimize stress-induced variability.

  • Uncontrolled Variables: Factors such as the animal's strain, age, weight, and housing conditions can interfere with the results.[7] Standardize these variables across all experimental groups.

  • Time of Day: The time of testing can influence locomotor activity due to circadian rhythms. Conduct experiments at the same time each day.

  • Habituation: Insufficient habituation to the testing environment can lead to novelty-induced hyperactivity, masking the effects of this compound. Ensure a proper habituation phase before drug administration.

Q3: Our results show no significant increase in locomotor activity at doses that are reported to be effective. What should we check?

Several factors could lead to a lack of a significant locomotor response:

  • Dose-Response Relationship: The dose-response curve for psychostimulants is often biphasic (an inverted "U" shape). It's possible the doses you are using are too low (on the ascending limb) or too high (on the descending, stereotypy-inducing limb). A full dose-response study is recommended.

  • Route of Administration: The route and timing of administration are critical. Intraperitoneal (i.p.) or subcutaneous (s.c.) injections should be given with sufficient time for the drug to reach peak plasma and brain levels before testing begins.

  • Drug Stability: Ensure the this compound solution is properly prepared and stored to prevent degradation.

  • Apparatus Sensitivity: Verify that your locomotor activity monitoring system is functioning correctly and is sensitive enough to detect changes in movement.

Q4: In our conditioned place preference (CPP) experiment, we are not observing a preference for the drug-paired chamber. Why might this be?

Failure to establish a conditioned place preference can stem from several methodological issues:

  • Insufficient Conditioning: The number of conditioning sessions may be inadequate. While potent reinforcers like amphetamine may require fewer sessions, weaker ones may need more.[8]

  • Drug Dose: The dose of this compound might be too low to be rewarding or too high, inducing aversive effects. A dose-response study is crucial to identify the optimal dose for CPP.

  • Biased vs. Unbiased Design: If using a biased design where the drug is paired with the initially non-preferred side, a strong initial aversion might be difficult to overcome. In an unbiased design, the experimenter assigns the drug-paired compartment.[7][8]

  • Timing of Conditioning: The timing between drug administration and placement in the conditioning chamber is critical. If the animal experiences aversive withdrawal effects in the chamber instead of the rewarding effects, it may develop a conditioned place aversion (CPA).[9]

Q5: We are having trouble establishing stable self-administration of this compound in our rat model. What are some potential solutions?

Establishing and maintaining self-administration can be challenging. Consider the following:

  • Reinforcement Schedule: A fixed-ratio (FR) 1 schedule (one response for one infusion) is typically used for acquisition. Once responding is stable, the schedule can be changed to a higher FR or a progressive-ratio (PR) schedule to assess motivation.

  • Dose per Infusion: The unit dose of the drug is a critical variable. An optimal dose will maintain responding without causing excessive stimulation or satiety. A full dose-response curve should be generated.

  • Catheter Patency: Ensure the intravenous catheters are patent and functioning correctly. A simple test with a short-acting anesthetic like ketamine can confirm patency.[10]

  • Training Duration: Acquisition of self-administration can take several sessions. Be patient and ensure consistent training procedures.

Troubleshooting Guides

Locomotor Activity Assay
Problem Potential Cause Troubleshooting Step
No significant effect of this compound Dose is too low or too high (biphasic effect).Conduct a dose-response study with a wider range of doses.
Improper timing of drug administration.Adjust the time between injection and the start of the session to coincide with peak drug effect.
Drug solution degradation.Prepare fresh drug solutions and verify storage conditions.
High variability between subjects Inconsistent animal handling.Standardize handling procedures for all animals.
Uncontrolled environmental factors.Control for lighting, noise, and temperature in the testing room.
Individual differences in drug sensitivity.Increase the sample size to improve statistical power.
Hyperactivity in control group Insufficient habituation to the apparatus.Increase the duration or number of habituation sessions.
Stress from handling or injection.Allow a period of acclimatization after injection before starting the test.
Conditioned Place Preference (CPP) Assay
Problem Potential Cause Troubleshooting Step
No preference or aversion Ineffective drug dose (not rewarding or aversive).Perform a dose-response study to find the optimal conditioning dose.
Insufficient number of conditioning trials.Increase the number of drug-vehicle pairing sessions.[8]
Contextual cues are not salient enough.Enhance the distinctiveness of the two compartments (e.g., different flooring, wall patterns).
Conditioned Place Aversion (CPA) instead of CPP The dose is aversive.Test lower doses of this compound.
Animal is experiencing withdrawal in the chamber.Adjust the timing of conditioning to ensure the animal is in the chamber during the rewarding phase of the drug's effect.[9]
High variability in preference scores Biased apparatus (animals show a strong initial preference for one side).Use an unbiased apparatus or a three-chamber design.[7]
Inconsistent conditioning procedures.Ensure all parameters (handling, injection timing, duration in chamber) are consistent across all subjects.
Intravenous Self-Administration Assay
Problem Potential Cause Troubleshooting Step
Failure to acquire self-administration Dose per infusion is too low or too high.Test a range of unit doses to find one that supports reliable responding.
Catheter is not patent.Regularly check catheter patency.[10]
Animal did not learn the operant response.Consider pre-training with a food reinforcer before introducing the drug.
Irregular or erratic responding Drug dose is too high, causing motor impairment or stereotypy.Lower the dose per infusion.
Loss of catheter patency during the session.Re-check catheter patency after the session.
Low responding on a progressive-ratio schedule The dose may not be sufficiently reinforcing to maintain high levels of motivation.Increase the unit dose or confirm that the drug is reinforcing at the tested dose using an FR schedule.
Animal is satiated.Limit the session duration or the maximum number of infusions.

Experimental Protocols

Locomotor Activity Assay Protocol
  • Habituation: Place the animals in the locomotor activity chambers for 30-60 minutes for at least 3 consecutive days prior to the start of the experiment to allow for acclimatization to the environment.

  • Test Day Habituation: On the test day, place the animals in the chambers for 30 minutes before any injections are given.

  • Drug Administration: Inject the animals with either vehicle or the desired dose of this compound (e.g., intraperitoneally).

  • Data Collection: Immediately after injection, return the animals to the chambers and record locomotor activity for 60-120 minutes. Key measures include distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity between the vehicle and this compound groups.

Conditioned Place Preference (CPP) Protocol (Unbiased Design)

A standard CPP protocol consists of three phases:

  • Pre-Conditioning (Baseline Preference):

    • On Day 1, place each animal in the CPP apparatus with free access to all compartments for 15 minutes.

    • Record the time spent in each compartment to establish baseline preference. There should be no significant preference for either of the conditioning compartments.

  • Conditioning (4-8 days):

    • This phase consists of alternating injections of this compound and vehicle.

    • On "drug" days, administer this compound and confine the animal to one of the two outer compartments for 30 minutes.

    • On "vehicle" days, administer the vehicle and confine the animal to the opposite compartment for 30 minutes.

    • The assignment of the drug-paired compartment should be counterbalanced across subjects.

  • Post-Conditioning (Preference Test):

    • The day after the final conditioning session, place the animal in the central compartment of the apparatus in a drug-free state, with free access to all compartments for 15 minutes.

    • Record the time spent in each compartment.

    • A significant increase in time spent in the drug-paired compartment from pre-conditioning to post-conditioning indicates a CPP.[7][8]

Intravenous Self-Administration Protocol
  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal. Allow for a recovery period of at least 5-7 days.

  • Acquisition:

    • Place the animal in an operant conditioning chamber equipped with two levers.

    • Connect the catheter to an infusion pump.

    • Presses on the "active" lever will result in an intravenous infusion of this compound on a fixed-ratio 1 (FR1) schedule. Presses on the "inactive" lever will have no consequence.

    • Each infusion is typically accompanied by a cue light and/or tone.

    • Sessions are usually 2 hours per day for 10-14 days, or until stable responding is achieved.

  • Dose-Response Determination: Once stable responding is established, the dose of this compound per infusion can be varied across sessions to determine the dose-response function.

  • Progressive-Ratio Schedule: To assess the motivational properties of this compound, a progressive-ratio schedule can be implemented where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is used as a measure of motivation.

Visualizations

Signaling Pathways

This compound exerts its effects by blocking the reuptake of dopamine, norepinephrine, and serotonin. The following diagrams illustrate the simplified signaling pathways at the synapse.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) RTI111_DA This compound RTI111_DA->DAT Blocks DA_synapse->DAT DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds DA_signal Signal Transduction DA_receptor->DA_signal

Caption: Simplified Dopamine Synapse and the Action of this compound.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine Vesicles NE_synapse Norepinephrine NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) RTI111_NE This compound RTI111_NE->NET Blocks NE_synapse->NET NE_receptor Adrenergic Receptors NE_synapse->NE_receptor Binds NE_signal Signal Transduction NE_receptor->NE_signal

Caption: Simplified Norepinephrine Synapse and the Action of this compound.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT_vesicle Serotonin Vesicles SERT_synapse Serotonin SERT_vesicle->SERT_synapse Release SERT Serotonin Transporter (SERT) RTI111_SERT This compound RTI111_SERT->SERT Blocks SERT_synapse->SERT SERT_receptor Serotonin Receptors SERT_synapse->SERT_receptor Binds SERT_signal Signal Transduction SERT_receptor->SERT_signal

Caption: Simplified Serotonin Synapse and the Action of this compound.

Experimental Workflow

cluster_CPP Conditioned Place Preference (CPP) Workflow cluster_SA Self-Administration Workflow CPP_pre Pre-Conditioning: Baseline Preference Test CPP_cond Conditioning: Alternating this compound and Vehicle Pairings CPP_pre->CPP_cond CPP_post Post-Conditioning: Preference Test (Drug-Free) CPP_cond->CPP_post SA_surg Catheter Implantation Surgery & Recovery SA_acq Acquisition: FR1 Schedule SA_surg->SA_acq SA_dose Dose-Response Testing SA_acq->SA_dose SA_pr Motivation Testing: Progressive-Ratio Schedule SA_dose->SA_pr

Caption: General Experimental Workflows for CPP and Self-Administration.

Troubleshooting Logic

start Unexpected Behavioral Result check_dose Is the dose appropriate? (Consider biphasic effects) start->check_dose check_protocol Is the experimental protocol sound? (Habituation, timing, etc.) check_dose->check_protocol Yes dose_response Action: Conduct a full dose-response study check_dose->dose_response No check_subject Are subject variables controlled? (Age, weight, handling) check_protocol->check_subject Yes review_protocol Action: Review and standardize the experimental protocol check_protocol->review_protocol No check_equipment Is the equipment functioning correctly? check_subject->check_equipment Yes standardize_subjects Action: Standardize subject characteristics and handling check_subject->standardize_subjects No calibrate_equipment Action: Calibrate and test all equipment check_equipment->calibrate_equipment No end Re-run Experiment check_equipment->end Yes dose_response->end review_protocol->end standardize_subjects->end calibrate_equipment->end

Caption: A Logical Flowchart for Troubleshooting Unexpected Results.

References

Optimizing RTI-111 Dosage to Avoid Ceiling Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing RTI-111 dosage in preclinical experiments while avoiding ceiling effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as dichloropane, is a phenyltropane-based stimulant that acts as a high-affinity serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its primary mechanism of action is to block the monoamine transporters (MATs), specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), thereby increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft.

Q2: What are "ceiling effects" in the context of this compound research?

A2: A ceiling effect occurs when increasing doses of this compound no longer produce a corresponding increase in a measured behavioral or physiological response. At this point, the biological system is saturated, and further increases in drug concentration do not elicit a greater effect. For example, a ceiling effect in a locomotor activity assay would be observed when higher doses of this compound fail to produce further increases in movement. This can be due to factors such as saturation of the drug's target (e.g., dopamine transporters) or the engagement of counter-regulatory systems.

Q3: How can I determine the optimal dose range for my this compound experiment to avoid ceiling effects?

A3: The optimal dose range depends on the specific research question, the animal model being used, and the behavioral or physiological endpoint being measured. A pilot dose-response study is crucial to identify the ascending and plateau phases of the dose-effect curve. Start with a low dose and progressively increase it, ensuring to include doses that are expected to be on the lower and upper ends of the functional range. Based on preclinical studies with related compounds, monitoring dopamine transporter (DAT) occupancy can also be a valuable tool. Behavioral effects are often observed when DAT occupancy is above 50%, with a potential ceiling as occupancy approaches saturation.

Q4: What are some common behavioral effects observed with this compound administration?

A4: this compound is a psychomotor stimulant and has been shown to function as a positive reinforcer in animal self-administration studies. It can increase locomotor activity and, at higher doses, may induce stereotyped behaviors. Its effects are comparable to other dopamine reuptake inhibitors like cocaine, though this compound may have a longer duration of action.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No significant behavioral effect observed at expected doses. 1. Insufficient Dose: The administered dose may be too low to elicit a measurable response. 2. Route of Administration: The chosen route (e.g., oral) may have low bioavailability. 3. Individual Subject Variability: Biological differences between animals can lead to varied responses.1. Conduct a Dose-Response Study: Systematically test a wider range of doses to identify the effective range. 2. Consider Alternative Routes: Intravenous (i.v.) or intraperitoneal (i.p.) administration typically results in higher and more rapid bioavailability. 3. Increase Sample Size: A larger number of subjects can help to account for individual variability.
High variability in behavioral data between subjects. 1. Inconsistent Drug Administration: Variations in injection volume or technique. 2. Environmental Factors: Differences in testing conditions (e.g., time of day, lighting, noise). 3. Subject Habituation: Repeated testing can lead to habituation or sensitization.1. Standardize Procedures: Ensure precise and consistent drug preparation and administration techniques. 2. Control Experimental Environment: Maintain consistent testing conditions for all subjects. 3. Counterbalance Experimental Design: Randomize the order of treatments and control for order effects.
Unexpected decrease in behavioral response at high doses (Inverted U-shaped dose-response). 1. Ceiling Effect with Off-Target Effects: At high doses, this compound may engage other neural systems that counteract the primary stimulant effect. 2. Induction of Stereotypy: High doses of stimulants can lead to repetitive, stereotyped behaviors that may interfere with the measurement of other behaviors like locomotor activity. 3. Toxicity: Very high doses may induce adverse effects that limit behavioral output.1. Lower the Dose Range: Focus on the ascending part of the dose-response curve. 2. Observe for Stereotypy: Carefully score for stereotyped behaviors in addition to the primary behavioral measure. 3. Monitor for Adverse Effects: Observe animals for any signs of distress or toxicity and adjust doses accordingly.
Difficulty replicating published findings. 1. Differences in Experimental Protocols: Variations in animal strain, age, sex, housing conditions, or specific experimental parameters. 2. Drug Purity and Formulation: The purity and salt form of the this compound used can impact its potency. 3. Data Analysis Methods: Different statistical approaches can lead to different conclusions.1. Carefully Review and Match Protocols: Align your experimental procedures as closely as possible with the published study. 2. Verify Drug Source and Purity: Use a reputable supplier and confirm the chemical properties of your compound. 3. Consult with a Statistician: Ensure your data analysis methods are appropriate for your experimental design.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its interaction with the dopamine transporter.

Table 1: Preclinical Dosage Ranges for this compound in Rhesus Monkeys

Experimental Paradigm Route of Administration Dosage Range (mg/kg) Observed Effect Reference
Self-AdministrationIntravenous (i.v.)0.0003 - 0.03Functioned as a positive reinforcer
Pretreatment for Methamphetamine Self-AdministrationIntramuscular (i.m.)0.01 - 0.1Shifted the methamphetamine dose-response function to the left and down
Discriminative Stimulus EffectsIntramuscular (i.m.)0.001 - 0.1Full amphetamine-like responding

Table 2: Relationship Between Dopamine Transporter (DAT) Occupancy and Behavioral Effects of DAT Inhibitors

Compound Dose (mg/kg) DAT Occupancy (%) Behavioral Effect Reference
Cocaine~0.25 (i.v. in mice)~50Threshold for behavioral activation
Cocaine~1.0 (i.v. in mice)~80Significant locomotor activity
RTI-112Not specifiedHighNo significant behavioral-stimulant effects, despite increasing dopamine levels to ~200% of baseline
RTI-113Not specifiedSignificantInhibition of cocaine self-administration

Note: Data for cocaine and RTI-112/113 are included to provide context for the expected relationship between DAT occupancy and behavioral effects of phenyltropane-based DAT inhibitors like this compound.

Experimental Protocols

1. Locomotor Activity Assessment in Rodents

  • Objective: To determine the dose-response relationship of this compound on spontaneous locomotor activity.

  • Apparatus: Standard open-field arenas equipped with infrared photobeams to automatically track movement.

  • Procedure:

    • Habituate animals to the testing room for at least 60 minutes before the experiment.

    • Place each animal individually into the open-field arena and allow for a 30-60 minute habituation period to establish a baseline activity level.

    • Administer this compound or vehicle control via the desired route (e.g., i.p. or i.v.).

    • Immediately return the animal to the open-field arena and record locomotor activity (e.g., distance traveled, beam breaks) for a predetermined duration (e.g., 60-120 minutes).

    • Data is typically binned into time intervals (e.g., 5-10 minutes) to analyze the time course of the drug's effect.

  • To Avoid Ceiling Effects: Test a wide range of doses (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg) to identify the dose at which locomotor activity plateaus or begins to decrease (indicative of an inverted U-shaped dose-response curve).

2. Intravenous Self-Administration in Rats

  • Objective: To assess the reinforcing effects of this compound.

  • Apparatus: Operant conditioning chambers equipped with two levers, a syringe pump for drug infusion, and a cue light.

  • Procedure:

    • Surgically implant rats with intravenous catheters into the jugular vein.

    • Allow for a recovery period of at least 5-7 days.

    • Train rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule (e.g., FR1, FR5).

    • Once lever pressing is acquired, substitute food reinforcement with intravenous infusions of this compound.

    • Each lever press on the "active" lever results in the delivery of a single infusion of the drug, often paired with a conditioned stimulus (e.g., a light cue). Presses on the "inactive" lever have no programmed consequences.

    • Sessions are typically 1-2 hours in duration.

  • To Avoid Ceiling Effects: Test a range of unit doses (e.g., 0.001, 0.003, 0.01, 0.03 mg/kg/infusion). A classic inverted U-shaped dose-response curve is expected, where the number of infusions earned per session first increases and then decreases at higher doses. The descending limb of the curve can indicate a ceiling effect, satiation, or motor-impairing effects of the drug.

Visualizations

experimental_workflow cluster_prep Preparation cluster_pilot Pilot Study cluster_main Main Experiment cluster_analysis Data Analysis A Select Animal Model (e.g., Rat, Mouse) B Determine Route of Administration (e.g., i.v., i.p.) A->B C Prepare this compound Solutions B->C D Conduct Pilot Dose-Response Study (Wide dose range) C->D E Identify Ascending & Plateau Phases D->E F Select Optimal Dose Range (Avoiding ceiling) E->F G Conduct Behavioral Assay (e.g., Locomotor, Self-Admin) F->G H Analyze Dose-Effect Relationship G->H I Identify Ceiling Effect Threshold H->I

Caption: Workflow for optimizing this compound dosage.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron NT Dopamine Norepinephrine Serotonin MAT DAT NET SERT NT:f0->MAT:f0 Reuptake NT:f1->MAT:f1 Reuptake NT:f2->MAT:f2 Reuptake RTI111 This compound RTI111->MAT Blocks Reuptake

References

stability of RTI-111 in different solvent conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of RTI-111 in various solvent conditions to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results over time Degradation of this compound in solution. As an ester, this compound is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.Prepare fresh solutions before use. If storage is necessary, use a buffered solution at a slightly acidic pH (e.g., pH 6) and store at low temperatures (-20°C or -80°C).[1] Avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in chromatograms Formation of degradation products. The primary degradation pathways are likely ester hydrolysis and N-demethylation.[1]Use a stability-indicating analytical method (e.g., gradient HPLC with UV or MS detection) to separate this compound from its degradation products. Monitor for the appearance of the ester hydrolysis product and the N-demethylated metabolite.[1]
Loss of potency of this compound solutions Chemical decomposition of the active compound.Confirm the concentration of your stock solution regularly using a validated analytical method. Store stock solutions in an inert solvent and protect from light. For aqueous solutions, use of a buffer is highly recommended.
Precipitation of this compound from solution Poor solubility of this compound in the chosen solvent or change in solvent composition due to evaporation.Ensure the chosen solvent is appropriate for the desired concentration. If using a mixed solvent system, ensure the container is tightly sealed to prevent evaporation of the more volatile component. Sonication may aid in initial dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: Based on metabolic studies, the primary degradation pathways for this compound are ester hydrolysis and N-demethylation.[1] Ester hydrolysis results in the formation of the corresponding carboxylic acid, while N-demethylation produces Nor-RTI-111.[1] These pathways are common for compounds with similar structures, like cocaine.[1][2]

Q2: What is the optimal pH for storing this compound in aqueous solutions?

Q3: How should I store my this compound stock solutions?

A3: For long-term storage, it is advisable to store this compound as a solid at -20°C or below, protected from light and moisture. If a stock solution is required, prepare it in a suitable organic solvent like acetonitrile (B52724) or methanol. For aqueous experiments, prepare fresh solutions from the stock. If aqueous solutions must be stored, use a buffer as described above and store at 2-8°C for short-term use or frozen (-20°C or -80°C) for longer periods.[1]

Q4: Are there any solvents I should avoid when working with this compound?

A4: Avoid using highly reactive solvents or solutions containing strong acids or bases, as these will likely promote the degradation of this compound. Also, be mindful of the potential for reactions with any impurities in the solvent. Always use high-purity, analytical grade solvents.

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector, is the best way to monitor the stability of your this compound solution.[5] This will allow you to quantify the amount of intact this compound and detect the formation of any degradation products over time.

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a non-reactive solvent such as acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a shorter period (e.g., 1-2 hours) due to expected rapid degradation.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute the samples to an appropriate concentration for analysis.

    • Analyze the samples using a suitable analytical technique, such as HPLC-UV or LC-MS, to separate and identify the parent compound and any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Characterize the major degradation products using techniques like mass spectrometry.

    • Validate the analytical method to ensure it is "stability-indicating," meaning it can accurately separate and quantify this compound in the presence of its degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis (HCl) prep_stock->acid base Base Hydrolysis (NaOH) prep_stock->base oxidation Oxidation (H2O2) prep_stock->oxidation thermal Thermal Stress prep_stock->thermal sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Evaluation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway RTI111 This compound Hydrolysis_Product Ester Hydrolysis Product (Carboxylic Acid) RTI111->Hydrolysis_Product Hydrolysis NDemethylation_Product N-Demethylation Product (Nor-RTI-111) RTI111->NDemethylation_Product N-Demethylation

References

challenges in radiolabeling phenyltropane analogs like RTI-111

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the radiolabeling of phenyltropane analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the radiolabeling of phenyltropane analogs like RTI-111.

Frequently Asked Questions (FAQs)

Q1: What are the most common radionuclides used for labeling phenyltropane analogs like this compound for PET imaging?

A1: The most common positron-emitting radionuclides used for labeling phenyltropane analogs are Carbon-11 ([11C]) and Fluorine-18 ([18F]).[1] Carbon-11 is often used for methylation reactions, while Fluorine-18 is typically incorporated via nucleophilic substitution.[2][3]

Q2: What are the key challenges in the radiosynthesis of phenyltropane analogs?

A2: Key challenges include:

  • Precursor Availability and Purity: The synthesis of the nor-methyl precursor (for [11C]methylation) or a suitable precursor with a good leaving group (for [18F]fluorination) can be complex.[4] The purity of the precursor is critical to avoid side reactions and ensure high radiochemical yield.

  • Isomerization: Phenyltropane analogs can be susceptible to isomerization at the C-2 position under basic or thermal conditions often used in radiolabeling. This can lead to the formation of the biologically less active 2α-isomer from the desired 2β-isomer.[5][6]

  • Low Radiochemical Yield: Achieving high radiochemical yields can be challenging due to the sensitivity of the precursor and the short half-life of the radionuclides.[4]

  • Byproduct Formation: Undesired side reactions can lead to the formation of radiolabeled impurities that require careful purification.

  • Stability: The final radiolabeled product may have limited stability, necessitating prompt use after synthesis.[7]

Q3: What are typical quality control (QC) tests performed on the final radiolabeled phenyltropane analog product?

A3: A standard set of QC tests is essential to ensure the safety and efficacy of the radiotracer for in vivo imaging. These typically include:

  • Radionuclidic Purity: To confirm the identity of the radionuclide and the absence of other radioactive isotopes.[8]

  • Radiochemical Purity: To determine the percentage of the radioactivity in the desired chemical form, usually assessed by radio-HPLC or radio-TLC.[8][9]

  • Chemical Purity: To identify and quantify any non-radioactive chemical impurities.[8]

  • Specific Activity: The amount of radioactivity per unit mass of the compound, which is crucial for receptor imaging studies to avoid pharmacological effects.

  • pH: The final formulation should have a physiologically compatible pH.[8]

  • Residual Solvents: To ensure that levels of solvents used in the synthesis are below acceptable limits.[8]

  • Sterility and Endotoxin (B1171834) Testing: To ensure the product is free from microbial and endotoxin contamination for safe intravenous administration.[8]

Troubleshooting Guides

Issue 1: Low Radiochemical Yield

Symptoms: The final amount of radioactivity in the desired product is significantly lower than expected.

Possible Causes & Solutions:

Potential CauseTroubleshooting Steps
Poor Precursor Quality Verify the purity of the precursor using analytical methods like NMR or mass spectrometry.Ensure the precursor has not degraded during storage. Store under appropriate conditions (e.g., desiccated, protected from light).
Inefficient Trapping of Radiosynthon For [11C]CH3I, ensure the trapping vessel provides efficient gas-liquid interaction.Optimize the flow rate of the carrier gas.
Suboptimal Reaction Conditions Temperature: Optimize the reaction temperature. For many phenyltropane methylations, temperatures around 80-100°C are used.[10] For fluoroethylation, temperatures can be higher (e.g., 140°C).[3]Reaction Time: A balance must be struck between allowing the reaction to proceed to completion and minimizing degradation and radioactive decay.Base: The choice and amount of base (e.g., NaOH, TBAH) can be critical. Too much or too strong a base can lead to precursor degradation or isomerization.[6]Solvent: Ensure the use of anhydrous, high-purity solvents (e.g., DMSO, DMF).[11]
Presence of Quenchers Ensure all glassware is scrupulously clean and dry.Use high-purity reagents to avoid introducing impurities that can quench the reaction.

Issue 2: Presence of Multiple Radioactive Peaks in HPLC

Symptoms: The radio-HPLC chromatogram of the final product shows significant radioactive impurities alongside the main product peak.

Possible Causes & Solutions:

Potential CauseTroubleshooting Steps
Isomerization Phenyltropane esters can epimerize at the C-2 position under basic conditions.[5][6]Consider using milder bases or lower reaction temperatures if isomerization is observed.The 2α and 2β isomers can often be separated by HPLC.[6]
Radiolysis High concentrations of radioactivity can lead to the degradation of the product.Consider adding radical scavengers like ascorbic acid or ethanol (B145695) to the final formulation.
Incomplete Reaction Unreacted radiolabeled precursor may be present.Optimize reaction time and temperature to drive the reaction to completion.
Side Reactions The precursor or product may be susceptible to side reactions under the labeling conditions.Careful optimization of reaction parameters is necessary to minimize these.
Inefficient HPLC Purification Optimize the HPLC mobile phase and gradient to achieve better separation of the product from impurities.[12]Ensure the HPLC column is not overloaded.

Data Presentation

Table 1: Radiosynthesis Parameters for Phenyltropane Analogs

RadiotracerPrecursorRadionuclideLabeling AgentSolventTemperature (°C)Time (min)Radiochemical Yield (Decay Corrected)Reference
[11C]PE2IAcid precursor11C[11C]CH3IDMF/Toluene805>99% (incorporation)[10]
[18F]FE-PE2ITosylate precursor18F[18F]FluorideDMSO1405~20% (formulated)[3]
[11C]Morphine (for comparison)Normorphine11C[11C]CH3IDMSO855Not specified[11]

Note: Data for this compound is not explicitly available in the reviewed literature; the table presents data for structurally related phenyltropane analogs to provide a comparative baseline.

Table 2: Quality Control Specifications for PET Radiotracers

ParameterSpecificationMethod
Radiochemical Purity > 95%Radio-HPLC, Radio-TLC
pH 4.5 - 7.5pH meter or calibrated pH strips
Residual Solvents Ethanol < 5000 ppm, Acetonitrile < 410 ppmGas Chromatography (GC)
Bacterial Endotoxins < 175 EU / V (where V is the maximum recommended dose in mL)Limulus Amebocyte Lysate (LAL) test
Sterility No microbial growthIncubation in culture media

These are general specifications based on pharmacopeial standards for PET radiopharmaceuticals and should be adapted for the specific product.[8]

Experimental Protocols

Detailed Methodology for [11C]Methylation of a Phenyltropane Analog (General Protocol)

  • Production of [11C]Methyl Iodide: [11C]CO2 produced from a cyclotron is converted to [11C]CH3I using a gas-phase reaction with lithium aluminum hydride and subsequent reaction with hydroiodic acid.[11]

  • Trapping of [11C]Methyl Iodide: The gaseous [11C]CH3I is bubbled through a solution of the nor-methyl precursor (e.g., nor-RTI-111, 1-2 mg) dissolved in an appropriate aprotic solvent (e.g., 200 µL DMSO or DMF) containing a small amount of base (e.g., 3-5 µL of 1M NaOH or tetrabutylammonium (B224687) hydroxide).[11]

  • Radiolabeling Reaction: The sealed reaction vessel is heated to 80-100°C for 3-5 minutes.[10][11]

  • Quenching and Dilution: After heating, the reaction is quenched and diluted with the HPLC mobile phase.

  • HPLC Purification: The reaction mixture is injected onto a semi-preparative reversed-phase HPLC column (e.g., C18) to separate the [11C]labeled product from unreacted precursor and byproducts.[12]

  • Formulation: The HPLC fraction containing the purified product is collected, the solvent is removed (e.g., by rotary evaporation or solid-phase extraction), and the final product is reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: The final product is subjected to the quality control tests outlined in Table 2.

Visualizations

Radiosynthesis_Workflow Radiosynthesis Workflow for [11C]this compound cluster_0 Radionuclide Production cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control Cyclotron Cyclotron Production ([14N(p,α)11C]) CO2 [11C]CO2 Cyclotron->CO2 CH3I [11C]CH3I Synthesis CO2->CH3I Reaction Reaction Vessel (Heating) CH3I->Reaction Trapping Precursor Nor-RTI-111 Precursor + Base in Solvent Precursor->Reaction Crude Crude [11C]this compound Reaction->Crude HPLC Semi-preparative HPLC Crude->HPLC Purified Purified [11C]this compound HPLC->Purified Formulation Formulation Purified->Formulation FinalProduct Final Product for Injection Formulation->FinalProduct QC QC Testing (Purity, pH, etc.) FinalProduct->QC

Caption: A schematic overview of the radiosynthesis process for [11C]this compound.

Troubleshooting_Workflow Troubleshooting Low Radiochemical Yield Start Low Radiochemical Yield CheckPrecursor Check Precursor Purity Start->CheckPrecursor OptimizeConditions Optimize Reaction Conditions (Temp, Time, Base) CheckPrecursor->OptimizeConditions Purity OK ResynthesizePrecursor Resynthesize or Repurify Precursor CheckPrecursor->ResynthesizePrecursor Impure AdjustTempTime Systematically Adjust Temperature and Time OptimizeConditions->AdjustTempTime TitrateBase Titrate Base Concentration OptimizeConditions->TitrateBase CheckPurification Evaluate Purification Efficiency OptimizeHPLC Optimize HPLC Method CheckPurification->OptimizeHPLC CheckSPE Check SPE Recovery CheckPurification->CheckSPE ResynthesizePrecursor->Start AdjustTempTime->CheckPurification TitrateBase->CheckPurification End Yield Improved OptimizeHPLC->End CheckSPE->End

Caption: A decision tree for troubleshooting low radiochemical yield.

References

Technical Support Center: RTI-111 Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RTI-111 and related phenyltropane analogs in radioligand binding assays targeting the dopamine (B1211576) transporter (DAT).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound, also known as Dichloropane, is a phenyltropane derivative that acts as a potent and selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2] It exhibits high affinity for the dopamine transporter (DAT), making it a valuable tool in neuroscience research to study the mechanisms of dopamine reuptake and to characterize the binding of other compounds to DAT. It is often used as a cocaine analog in preclinical studies.[3]

Q2: What are filter binding artifacts in the context of this compound assays?

A2: Filter binding artifacts refer to the non-specific binding of the radiolabeled ligand (e.g., [³H]this compound or an iodinated analog like [¹²⁵I]RTI-121) directly to the glass fiber filters used to separate bound from free ligand in a filtration binding assay.[4] Because this compound and similar phenyltropanes are hydrophobic, they can adhere to the filter material itself, independent of the target receptor.[5] This leads to an overestimation of the actual binding to the dopamine transporter, resulting in inaccurate calculations of binding parameters like Kd and Bmax.[4]

Q3: How can I identify if I have a filter binding artifact issue in my assay?

A3: A key indicator of filter binding artifacts is observing high non-specific binding. In the case of RTI compounds, this artifact can be displaced by high concentrations of other hydrophobic compounds, such as cocaine, leading to a misleadingly high "specific" binding signal.[4] This can result in an upwardly curvilinear Scatchard plot, suggesting multiple binding sites with different affinities, when in fact it is an artifact of the assay methodology.[4] A simple test is to perform a binding assay with the radioligand and filters in the absence of any tissue or cell membranes. Any radioactivity retained on the filter represents direct filter binding.

Q4: What is the primary method to reduce filter binding of this compound?

A4: The most common and effective method to reduce non-specific binding of radioligands to glass fiber filters is to pre-treat the filters with polyethylenimine (PEI).[2][6][7][8] PEI is a cationic polymer that coats the negatively charged glass fibers, reducing the hydrophobic and electrostatic interactions that cause the radioligand to stick to the filter.[1][7]

Troubleshooting Guide

Issue: High Non-Specific Binding

Possible Cause 1: Radioligand binding to glass fiber filters.

  • Solution: Pre-soak your glass fiber filters (e.g., GF/B or GF/C) in a dilute solution of polyethylenimine (PEI), typically 0.3-0.5%, for at least 30-60 minutes at 4°C before use.[2][8] This will neutralize the negative charges on the filter and reduce hydrophobic interactions.

Possible Cause 2: Hydrophobic nature of the radioligand.

  • Solution: Include a low concentration of bovine serum albumin (BSA) in your wash buffer to help reduce non-specific binding.[5] Additionally, ensure that your wash steps are rapid and efficient, using ice-cold buffer to minimize dissociation of specifically bound ligand while removing non-specifically bound ligand.

Possible Cause 3: Inappropriate definition of non-specific binding.

  • Solution: Non-specific binding should be determined in the presence of a saturating concentration of a structurally different, high-affinity DAT ligand (e.g., GBR 12909) rather than a high concentration of unlabeled this compound or cocaine.[4] This helps to ensure you are measuring true non-specific binding and not displacing ligand that is stuck to the filter.

Issue: Inconsistent Kd and Bmax Values

Possible Cause 1: Unaccounted for filter binding is skewing the data.

  • Solution: As demonstrated with the close analog [¹²⁵I]RTI-121, filter binding can create an artificial high-affinity binding component, leading to incorrect binding parameters.[4] Implementing the PEI pre-treatment of filters is crucial. Furthermore, carefully define your non-specific binding as the binding that occurs in the presence of a specific DAT inhibitor but in the absence of your tissue/membrane preparation. This value should be subtracted from all other readings.

Possible Cause 2: Assay buffer composition.

  • Solution: The binding of RTI compounds to filters has been shown to be sensitive to the ionic strength of the assay buffer. For [¹²⁵I]RTI-121, filter binding decreased with increasing concentrations of sodium ions (Na⁺).[4] Running the assay at a physiological Na⁺ concentration (e.g., 150 mM) can help diminish these artifacts compared to low Na⁺ conditions.[4]

Quantitative Data Summary

The following table summarizes the impact of accounting for filter binding on the calculated binding parameters for [¹²⁵I]RTI-121, a close structural analog of this compound. The data illustrates how failing to deduct the displaced filter binding (DFB) can lead to the erroneous interpretation of a two-site binding model.

Assay Condition (Na⁺ concentration)Data Analysis MethodBinding ModelKd (nM)Bmax (pmol/mg protein)
10 mM Na⁺Without DFB DeductionTwo-siteHigh-affinity: 3.4Low-affinity: 84High-affinity: 2.4Low-affinity: 16
10 mM Na⁺With DFB Deduction One-site 4.4 3.3
150 mM Na⁺Without DFB DeductionOne-site3.94.6
150 mM Na⁺With DFB Deduction One-site 3.3 3.8
Table adapted from data presented in a study on [¹²⁵I]RTI-121 filter binding.[4]

Experimental Protocols

Protocol: [³H]this compound Radioligand Binding Assay for DAT

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter using [³H]this compound.

1. Materials and Reagents:

  • Membrane Preparation: Striatal tissue from rodents or cells expressing human DAT.

  • Radioligand: [³H]this compound

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 at room temperature.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Ligand: GBR 12909 (10 µM final concentration).

  • Filter Mats: Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • PEI Solution: 0.3% (w/v) polyethylenimine in deionized water.

  • Scintillation Cocktail

2. Filter Preparation:

  • Submerge glass fiber filter mats in 0.3% PEI solution.

  • Incubate for at least 30-60 minutes at 4°C.

  • Just before use, wash the filters with ice-cold wash buffer to remove excess PEI.

3. Membrane Preparation:

  • Homogenize tissue in ice-cold assay buffer.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

  • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh assay buffer and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

4. Assay Procedure:

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM GBR 12909.

    • Competition: 50 µL of test compound at various concentrations.

  • Add 50 µL of [³H]this compound (at a final concentration near its Kd, e.g., 1-5 nM).

  • Add 150 µL of the membrane preparation (typically 50-100 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through the pre-treated PEI filters using a cell harvester.

  • Wash the filters 3-4 times with 3 mL of ice-cold wash buffer.

  • Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the competitor.

  • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + ([L]/K_d)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle VMAT2 Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Exocytosis DAT Dopamine Transporter (DAT) RTI111 This compound RTI111->DAT Inhibition Dopamine_Synapse->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_Synapse->D_Receptor Binding Signaling Downstream Signaling D_Receptor->Signaling

Caption: Dopamine signaling pathway and the inhibitory action of this compound on DAT.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare DAT Membranes Add_Membranes Add Membranes Membrane_Prep->Add_Membranes Filter_Prep Pre-treat Filters with 0.3% PEI Filtration Rapid Filtration on PEI-treated Filters Filter_Prep->Filtration Assay_Setup Set up Assay Plate: - Total Binding - Non-specific (GBR 12909) - Test Compounds Add_Radioligand Add [3H]this compound Assay_Setup->Add_Radioligand Add_Radioligand->Add_Membranes Incubate Incubate to Equilibrium (60-90 min) Add_Membranes->Incubate Incubate->Filtration Wash Wash Filters x4 (Ice-cold Buffer) Filtration->Wash Count Scintillation Counting Wash->Count Calc_Specific Calculate Specific Binding Count->Calc_Specific Plot_Curve Plot Dose-Response Curve Calc_Specific->Plot_Curve Calc_Ki Calculate IC50 and Ki Plot_Curve->Calc_Ki

Caption: Workflow for a competitive radioligand binding assay using this compound.

References

Technical Support Center: Reducing Variability in RTI-111 Self-Administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in RTI-111 self-administration studies.

Frequently Asked Questions (FAQs)

Question Answer
What is this compound and what is its mechanism of action? This compound, also known as dichloropane, is a phenyltropane-based stimulant that acts as a potent and selective dopamine (B1211576) transporter (DAT) inhibitor.[1][2] By blocking the reuptake of dopamine from the synaptic cleft, it increases the concentration and duration of dopamine signaling.[3][4][5] It also has a high affinity for the serotonin (B10506) transporter (SERT) and a lower affinity for the norepinephrine (B1679862) transporter (NET).[6]
How does the pharmacokinetic profile of this compound differ from cocaine? This compound has a slower onset of action and a significantly longer duration of effect compared to cocaine.[1] This is a critical factor to consider when designing self-administration protocols, as it can influence acquisition, maintenance, and the pattern of drug-taking behavior.
What are the expected reinforcing effects of this compound? This compound functions as a positive reinforcer and is readily self-administered by laboratory animals.[6] In rhesus monkeys, it has been shown to be a potent reinforcer, with a dose-response curve indicating a strong motivation to self-administer the compound.[6]
What are the primary sources of variability in self-administration studies? Variability can arise from several factors, including: 1. Subject-related factors: individual differences in genetics, age, sex, and prior experimental history. 2. Surgical and catheter-related factors: improper catheter placement, loss of catheter patency, and infection. 3. Behavioral procedure-related factors: inconsistencies in training, scheduling parameters, and environmental cues. 4. Drug-related factors: issues with drug purity, solubility, and stability of the solution.

Troubleshooting Guides

Issue 1: High Variability in Acquisition of this compound Self-Administration

Question: My animals are showing highly variable rates of acquiring this compound self-administration. Some learn quickly, while others fail to acquire stable responding. What could be the cause and how can I troubleshoot this?

Answer:

The slow onset of action of this compound can make the association between the operant response (e.g., lever press) and its reinforcing effect more difficult for the animal to learn compared to a rapid-onset drug like cocaine.[4] This can lead to increased variability during the acquisition phase.

Troubleshooting Strategies:

  • Shaping and Autoshaping:

    • Implement a shaping procedure where successive approximations of the final desired response are reinforced.

    • Utilize an autoshaping procedure where the drug infusion is paired with a salient environmental cue (e.g., a light or tone) presented non-contingently at first, and then the response lever is introduced. This helps the animal associate the cue with the reinforcing effects of the drug.

  • Priming Infusions:

    • Administer a non-contingent "priming" infusion of this compound at the beginning of each session. This can help to initiate responding by allowing the animal to experience the drug's effects before making an operant response.

  • Use of a More Readily Acquired Reinforcer:

    • Initially train animals to self-administer a reinforcer with a more rapid onset, such as cocaine, to establish the operant response. Once stable responding is achieved, this compound can be substituted.

  • Extended Session Duration:

    • Longer session durations may be necessary during acquisition to provide more opportunities for the animal to learn the response-reinforcer contingency, especially with a long-acting compound.

Issue 2: Inconsistent Responding and Loss of Catheter Patency in Long-Term Studies

Question: During a multi-week this compound self-administration study, I'm observing a decline in responding in some animals, and I suspect catheter failure. How can I improve catheter patency and ensure consistent drug delivery?

Answer:

Maintaining long-term catheter patency is crucial for the success of chronic self-administration studies and is a common source of data variability.[7] Blockages or leaks in the catheter can lead to a loss of reinforcement and a subsequent decrease in responding.

Troubleshooting Strategies:

  • Catheter Material and Design:

    • Use high-quality, flexible catheter materials like polyurethane or silicone to minimize vessel irritation.[7]

    • Ensure the catheter design includes features that prevent dislodgement, such as a subcutaneous bead or mesh anchor.

  • Aseptic Surgical Technique:

    • Strict aseptic surgical procedures are essential to prevent post-operative infections that can lead to catheter failure.

  • Regular Flushing and Locking:

    • Implement a rigorous and consistent catheter maintenance protocol.[8]

    • Flush the catheter with sterile saline before and after each session to ensure patency.[8]

    • After the final flush, "lock" the catheter with a solution containing an anticoagulant (e.g., heparin) and an antibiotic to prevent clotting and bacterial growth.[8]

  • Patency Testing:

    • Regularly test catheter patency. A common method is to administer a small, rapid infusion of a short-acting anesthetic (e.g., methohexital). A patent catheter will result in a rapid loss of consciousness.

  • Vascular Access Buttons™:

    • Consider using a Vascular Access Button™ for a more secure and less irritation-prone connection, which has been shown to improve long-term patency.[7]

Catheter Maintenance Schedule Procedure
Pre-Session Flush catheter with 0.1 mL sterile saline.[8]
Post-Session Flush with 0.1 mL sterile saline, followed by 0.1 mL of a heparinized saline solution (e.g., 30 U/mL) containing an antibiotic.[7]
Non-Session Days Flush and lock the catheter daily with the heparin/antibiotic solution.[8]
Weekly Consider a more thorough flush and patency test.
Issue 3: High Inter-Subject and Intra-Subject Variability in Maintained Responding

Question: Even after my animals have acquired self-administration, I see significant variability in the number of infusions they take from day to day and between different animals. How can I reduce this variability?

Answer:

Variability in maintained responding can be influenced by a range of factors, from subtle environmental changes to the pharmacological properties of this compound.

Troubleshooting Strategies:

  • Stable Environmental Conditions:

    • Ensure that the experimental environment (e.g., lighting, temperature, noise level) is consistent across all sessions and for all animals.

    • Handle animals consistently and minimize stress outside of the experimental sessions.

  • Reinforcement Schedule Optimization:

    • For fixed-ratio (FR) schedules, ensure the ratio is not too high, which could lead to ratio strain and inconsistent responding.

    • For progressive-ratio (PR) schedules, ensure the step size is appropriate to maintain motivation without extinguishing responding too quickly.

  • Control for Satiety and Circadian Rhythms:

    • Run experimental sessions at the same time each day to control for circadian variations in activity and drug sensitivity.

    • If using food as an alternative reinforcer, ensure animals are not overly satiated, which could decrease motivation for the drug.

  • Statistical Analysis:

    • Employ appropriate statistical methods to account for and analyze variability. Repeated measures ANOVA or mixed-effects models can be useful for analyzing data with inherent variability.[9] Consider using data normalization techniques if appropriate.

Experimental Protocols

Intravenous Catheterization Surgery (Rat)

This protocol outlines the key steps for implanting a chronic indwelling jugular vein catheter in a rat.

  • Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail). Shave and sterilize the surgical areas on the dorsal and ventral neck.

  • Catheter Preparation: Prior to surgery, ensure the catheter is sterile and filled with heparinized saline to prevent clotting.

  • Incision and Vein Exposure: Make a small incision on the ventral side of the neck to expose the external jugular vein. Carefully dissect the vein from the surrounding connective tissue.

  • Catheter Insertion: Place two sutures under the vein. Tie off the anterior portion of the vein. Make a small incision in the vein and insert the catheter until the tip is near the entrance of the right atrium.

  • Securing the Catheter: Secure the catheter in the vein by tying the sutures.

  • Subcutaneous Tunneling: Tunnel the external part of the catheter subcutaneously to an exit point on the rat's back, between the shoulder blades.

  • Closure and Post-Operative Care: Close the incisions with sutures or surgical staples. Flush the catheter with heparinized saline and seal it. Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before starting behavioral experiments.

This compound Self-Administration Protocol (Fixed-Ratio Schedule)

This protocol describes a typical procedure for establishing and maintaining this compound self-administration on a fixed-ratio (FR) schedule.

  • Acquisition Phase:

    • Place the rat in the operant conditioning chamber.

    • Begin with an FR-1 schedule, where one active lever press results in a single intravenous infusion of this compound (e.g., 0.03 mg/kg/infusion).

    • Each infusion should be paired with a discrete cue (e.g., illumination of a stimulus light) for a set duration (e.g., 20 seconds), during which further lever presses have no consequence (timeout period).

    • Continue daily sessions until a stable pattern of responding is established (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Dose-Response Determination:

    • Once stable responding is achieved, the dose of this compound can be varied across sessions to determine a dose-response curve.

    • A typical range of doses to test could be 0.003, 0.01, 0.03, and 0.1 mg/kg/infusion.

    • Present doses in a mixed or ascending/descending order to control for order effects.

  • Data Collection:

    • Record the number of active and inactive lever presses, and the number of infusions earned in each session.

Parameter Typical Value/Range
Unit Dose (Acquisition) 0.03 mg/kg/infusion
Unit Dose (Dose-Response) 0.003 - 0.1 mg/kg/infusion
Infusion Volume 0.1 mL
Infusion Duration 5 seconds
Timeout Period 20 seconds
Session Length 2 hours

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_habituation Animal Habituation catheter_surgery Catheter Implantation Surgery animal_habituation->catheter_surgery recovery Post-operative Recovery (5-7 days) catheter_surgery->recovery acquisition Acquisition Phase (FR-1) recovery->acquisition maintenance Stable Responding acquisition->maintenance dose_response Dose-Response Testing maintenance->dose_response pr_schedule Progressive-Ratio Schedule maintenance->pr_schedule extinction Extinction maintenance->extinction data_analysis Data Analysis dose_response->data_analysis pr_schedule->data_analysis reinstatement Reinstatement extinction->reinstatement reinstatement->data_analysis patency_check Final Catheter Patency Check data_analysis->patency_check

Experimental workflow for this compound self-administration studies.

dopamine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine dopa L-DOPA tyrosine->dopa dopamine Dopamine dopa->dopamine vmat2 VMAT2 dopamine->vmat2 vesicle Synaptic Vesicle vmat2->vesicle dopamine_released Dopamine vesicle->dopamine_released Release dat Dopamine Transporter (DAT) dopamine_released->dat Reuptake d1_receptor D1 Receptor dopamine_released->d1_receptor Binds d2_receptor D2 Receptor dopamine_released->d2_receptor Binds g_protein_s Gs d1_receptor->g_protein_s g_protein_i Gi d2_receptor->g_protein_i ac Adenylyl Cyclase g_protein_s->ac g_protein_i->ac camp cAMP ac->camp downstream_i Cellular Effects pka PKA camp->pka downstream_s Cellular Effects pka->downstream_s rti111 This compound rti111->dat Blocks

Dopamine signaling pathway and the mechanism of action of this compound.

troubleshooting_logic cluster_acquisition Acquisition Phase cluster_maintenance Maintenance Phase start High Variability Observed check_acquisition Is variability during acquisition? start->check_acquisition check_maintenance Is variability during maintenance? start->check_maintenance slow_onset Slow onset of this compound likely a factor. check_acquisition->slow_onset Yes implement_shaping Implement shaping or autoshaping. slow_onset->implement_shaping use_priming Use priming infusions. slow_onset->use_priming substitute_drug Substitute with a rapid-onset drug initially. slow_onset->substitute_drug check_patency Check catheter patency. check_maintenance->check_patency Yes patency_fail Patency compromised? check_patency->patency_fail review_maintenance Review and improve catheter maintenance protocol. patency_fail->review_maintenance Yes replace_animal Exclude animal from study. patency_fail->replace_animal check_environment Are environmental conditions stable? patency_fail->check_environment No stabilize_env Standardize handling and environment. check_environment->stabilize_env No review_schedule Review reinforcement schedule. check_environment->review_schedule Yes adjust_schedule Adjust FR or PR parameters. review_schedule->adjust_schedule

Troubleshooting logic for addressing variability in this compound studies.

References

Technical Support Center: Managing RTI-111 Induced Stereotypy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dopamine (B1211576) transporter (DAT) inhibitor, RTI-111, in animal models. The focus is on managing and mitigating the common side effect of stereotypy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it induce stereotypy?

This compound, also known as dichloropane, is a potent and selective dopamine transporter (DAT) inhibitor.[1] By blocking the DAT, this compound increases the extracellular concentration of dopamine in the brain, particularly in the striatum. This excessive dopaminergic stimulation, especially of D1 and D2 receptors, is the primary mechanism believed to induce stereotypy, which are repetitive, invariant, and seemingly purposeless behaviors.[2][3][4] Research on compounds with similar mechanisms, such as cocaine, has shown that DAT inhibition is a necessary component for the induction of stereotyped behaviors.[5][6]

Q2: What are common stereotypic behaviors observed in rodents administered this compound or similar psychostimulants?

Common stereotypic behaviors in rodents include:

  • Oral stereotypies: Gnawing, licking, and biting.

  • Head movements: Repetitive side-to-side or up-and-down head movements.

  • Sniffing: Intense and focused sniffing in a restricted area.

  • Circling: Repetitive circling or turning behavior.

  • Grooming: Excessive and repetitive grooming patterns.

The specific type and intensity of stereotypy can depend on the dose of this compound, the species and strain of the animal, and the experimental environment.

Q3: How can I quantify stereotypy in my animal models?

Stereotypy can be quantified using several methods:

  • Observational Scoring: A trained observer, blind to the experimental conditions, can score the presence, frequency, and intensity of specific stereotypic behaviors at regular intervals.[3]

  • Automated Activity Monitors: Systems with infrared beams can track repetitive movements in a specific location, providing an automated measure of stereotypy.[4]

  • Video Tracking Software: Advanced video analysis software can be used to identify and quantify specific stereotypic behaviors from recorded sessions.

Q4: Are there non-pharmacological ways to manage this compound induced stereotypy?

Yes, environmental enrichment has been shown to be an effective non-pharmacological strategy to reduce the development and expression of stereotypy in various animal models.[1][3][7] A more stimulating and complex environment can provide alternative outlets for behavior and may counteract the neurobiological effects of psychostimulants.

Troubleshooting Guides

Issue: High levels of stereotypy are interfering with other behavioral assessments.
  • Possible Cause: The dose of this compound may be too high, leading to excessive motor activation that masks other behaviors.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Study: If not already done, perform a dose-response study to identify the minimal effective dose of this compound for your primary outcome that produces manageable levels of stereotypy.

    • Pharmacological Intervention: Consider co-administration of a dopamine receptor antagonist. D2 receptor antagonists like haloperidol (B65202) and risperidone, as well as D1 antagonists like SCH 23390, have been shown to reduce psychostimulant-induced stereotypy. It is crucial to titrate the antagonist dose to avoid sedation or motor impairment that could also interfere with your primary behavioral measures.

    • Implement Environmental Enrichment: House animals in enriched environments prior to and during the experimental period. This may reduce the baseline propensity for stereotypy.

Issue: High inter-individual variability in the expression of stereotypy.
  • Possible Cause: Genetic differences, variations in housing conditions, or inconsistent drug administration can all contribute to variability.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure strict standardization of all experimental procedures, including animal handling, injection timing and volume, and the testing environment.

    • Use Genetically Homogeneous Strains: If possible, use an inbred strain of rodents to minimize genetic variability.

    • Increase Habituation Time: Allow for a longer habituation period to the testing apparatus before this compound administration to reduce novelty-induced hyperactivity which can be confounded with stereotypy.

    • Counterbalance Groups: Ensure that experimental groups are balanced based on baseline locomotor activity or other relevant behavioral measures before the start of the experiment.

Issue: Pharmacological antagonists are causing sedation or motor impairment.
  • Possible Cause: The dose of the antagonist is too high, leading to non-specific effects on motor function.

  • Troubleshooting Steps:

    • Dose Reduction: Systematically reduce the dose of the antagonist to find a concentration that attenuates stereotypy without causing significant sedation.

    • Combination Therapy: Consider using a combination of a D1 and a D2 antagonist at lower doses. This may provide a synergistic effect in reducing stereotypy with fewer side effects than a high dose of a single antagonist.[8]

    • Alternative Antagonists: Explore the use of atypical antipsychotics like risperidone, which has a different receptor binding profile than typical antipsychotics like haloperidol and may have a wider therapeutic window.

Data Presentation: Pharmacological Interventions

The following tables summarize quantitative data from studies using dopamine antagonists to manage stereotypy induced by psychostimulants with a similar mechanism of action to this compound. Note: Data specific to this compound is limited; these tables are based on studies using cocaine and amphetamine and should be used as a starting point for dose-finding studies with this compound.

Table 1: Effect of D2 Receptor Antagonists on Psychostimulant-Induced Stereotypy in Rats

AntagonistPsychostimulantAntagonist Dose (mg/kg, i.p.)Effect on StereotypyReference
HaloperidolAmphetamine0.2Effective blockade of oral stereotypies[4]
RacloprideAmphetamine0.05 - 1.0Dose-dependent antagonism of oral stereotypy[4]
RisperidoneMorphine1.0Reversal of morphine-induced CPP (a measure of reward, often correlated with dopamine release)[9]
RisperidoneMorphine2.0 - 4.0Decreased locomotor activity[9][10]

Table 2: Effect of D1 Receptor Antagonist on Psychostimulant-Induced Stereotypy in Rats

AntagonistPsychostimulantAntagonist Dose (mg/kg, i.p.)Effect on StereotypyReference
SCH 23390Amphetamine0.01 - 0.1Dose-dependent antagonism of oral stereotypy[4]

Experimental Protocols

Protocol 1: Pharmacological Attenuation of this compound Induced Stereotypy
  • Animals: Use adult male rats (e.g., Sprague-Dawley or Wistar) weighing 250-300g. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Habituation: Habituate the animals to the testing chambers (e.g., open field arenas) for at least 30 minutes on two consecutive days prior to the experiment.

  • Drug Preparation:

    • Dissolve this compound in sterile saline. Doses will need to be determined empirically, but a starting range could be 1.0 - 10.0 mg/kg (i.p.).

    • Dissolve the chosen dopamine antagonist (e.g., haloperidol, risperidone, SCH 23390) in the appropriate vehicle (check manufacturer's instructions).

  • Drug Administration:

    • Administer the dopamine antagonist or its vehicle via intraperitoneal (i.p.) injection. The pretreatment time will depend on the antagonist's pharmacokinetics (e.g., 30 minutes for haloperidol).

    • Following the pretreatment interval, administer this compound or saline (i.p.).

  • Behavioral Assessment:

    • Immediately after the this compound injection, place the animal in the testing chamber.

    • Record behavior for a predefined period (e.g., 60-90 minutes).

    • Score stereotypic behaviors using a standardized rating scale at regular intervals (e.g., every 5 minutes). A common scale is a 0-6 rating for different types of stereotyped movements.

  • Data Analysis: Analyze the stereotypy scores using appropriate statistical methods (e.g., two-way ANOVA with antagonist treatment and this compound treatment as factors).

Protocol 2: Environmental Enrichment for Reducing Stereotypy
  • Housing:

    • Enriched Condition (EC): House animals in large cages with a variety of objects, such as running wheels, tunnels, climbing structures, and novel objects that are changed regularly (e.g., daily or every other day).[11][12][13] House animals in social groups if appropriate for the species and sex.

    • Standard Condition (SC): House animals in standard laboratory cages with bedding and ad libitum access to food and water.

  • Enrichment Period: Begin the differential housing at least two weeks prior to the start of the this compound experiments and maintain it throughout the study.

  • This compound Administration and Behavioral Testing: Follow the procedures outlined in Protocol 1 for this compound administration and behavioral assessment.

  • Data Analysis: Compare the intensity and duration of this compound induced stereotypy between the EC and SC groups using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

RTI111_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron RTI111 This compound DAT Dopamine Transporter (DAT) RTI111->DAT Blocks DA_synapse Dopamine DA_vesicle Dopamine Vesicles DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release DA_cyto->DAT Reuptake DA_cyto->DA_synapse Efflux (minor) D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Downstream Downstream Effects (Gene Expression, etc.) DARPP32->Downstream Stereotypy Stereotypy Downstream->Stereotypy

Caption: Signaling pathway of this compound induced stereotypy.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Habituation Habituation to Test Chambers Animal_Acclimation->Habituation Antagonist_Admin Antagonist/Vehicle Administration (Pharmacological Group) Enrichment Environmental Enrichment (if applicable) Habituation->Enrichment RTI111_Admin This compound/Saline Administration Antagonist_Admin->RTI111_Admin Behavioral_Recording Behavioral Recording RTI111_Admin->Behavioral_Recording Scoring Stereotypy Scoring Behavioral_Recording->Scoring Stats Statistical Analysis Scoring->Stats Results Results Interpretation Stats->Results

Caption: General experimental workflow for managing this compound stereotypy.

References

Technical Support Center: Interpreting Off-Target Effects of Dichloropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloropane (B127944). The focus is on understanding and interpreting potential off-target effects that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of dichloropane?

Dichloropane is a stimulant of the phenyltropane class that primarily acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] It binds to the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), blocking the reuptake of their respective neurotransmitters from the synaptic cleft. This leads to an increased concentration of these monoamines in the synapse, enhancing their signaling.

Q2: What are the known binding affinities of dichloropane for its primary targets?

Dichloropane exhibits high affinity for the monoamine transporters. The reported half-maximal inhibitory concentration (IC50) values are as follows:

TargetIC50 (nM)
Dopamine Transporter (DAT)0.79
Serotonin Transporter (SERT)3.13
Norepinephrine Transporter (NET)18

Source:[1]

Q3: How does dichloropane differ from cocaine in its action?

While both dichloropane and cocaine are dopamine reuptake inhibitors, dichloropane has a slower onset and longer duration of action in animal studies.[1] Dichloropane also has a higher affinity for the serotonin and norepinephrine transporters relative to the dopamine transporter compared to cocaine.

Troubleshooting Guide

Issue 1: Discrepancy Between In Vitro Potency and In Vivo Efficacy

Q: My in vitro experiments show high potency for dichloropane at the dopamine transporter, but the behavioral effects in my animal models are not as pronounced as expected. What could be the cause?

A: This is a common challenge when translating in vitro findings to in vivo models. Several factors could contribute to this discrepancy:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of dichloropane in your animal model may limit its brain exposure. Consider conducting pharmacokinetic studies to determine the concentration of dichloropane in the brain at the time of behavioral testing.

  • Off-Target Effects: Dichloropane may be interacting with other receptors that modulate its primary effect. Potential off-target interactions could include:

    • Sigma Receptors (σ1 and σ2): Many psychostimulants exhibit affinity for sigma receptors, which can modulate dopaminergic signaling.[2][3]

    • Muscarinic Acetylcholine Receptors (mAChRs): Interactions with muscarinic receptors can influence neurotransmitter release and neuronal excitability.

    • Nicotinic Acetylcholine Receptors (nAChRs): These receptors are also involved in the modulation of dopamine release.

  • Metabolism: Dichloropane may be rapidly metabolized into less active or inactive compounds in vivo.

Troubleshooting Workflow:

Start Discrepancy Observed: In Vitro Potency > In Vivo Efficacy PK Investigate Pharmacokinetics (Brain Penetration, Metabolism) Start->PK OffTarget Screen for Off-Target Binding Start->OffTarget Conclusion Identify Modulatory Off-Target Effects or Confirm PK/Metabolism Issues PK->Conclusion Sigma Sigma Receptor Binding Assay (σ1 and σ2) OffTarget->Sigma Muscarinic Muscarinic Receptor Binding Assay (M1-M5) OffTarget->Muscarinic Nicotinic Nicotinic Receptor Binding Assay OffTarget->Nicotinic Functional Functional Assays for Confirmed Off-Targets Sigma->Functional Muscarinic->Functional Nicotinic->Functional Functional->Conclusion

Caption: Troubleshooting workflow for in vitro vs. in vivo discrepancies.

Issue 2: Unexpected Cardiovascular Effects

Q: I am observing significant cardiovascular effects (e.g., hypertension, tachycardia) in my animal studies with dichloropane that seem disproportionate to its expected SNDRI activity. What could be the underlying mechanism?

A: While stimulation of norepinephrine and dopamine receptors can lead to cardiovascular effects, unexpected or exaggerated responses may point to off-target activities.[4][5][6]

  • Adrenergic Receptor Interaction: Although not its primary targets, direct or indirect modulation of adrenergic receptors beyond NET inhibition could be a factor.

  • Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-A or MAO-B could lead to a more pronounced increase in synaptic monoamines than reuptake inhibition alone, potentially causing a hypertensive crisis, especially if there are tyramine-containing substances in the animal diet.[7][8][9][10]

  • Ion Channel Effects: Some psychoactive compounds can directly interact with cardiac ion channels, affecting cardiac rhythm.

Troubleshooting Workflow:

Start Unexpected Cardiovascular Effects Observed MAO Investigate MAO-A and MAO-B Inhibition Start->MAO Adrenergic Adrenergic Receptor Binding Panel Start->Adrenergic IonChannel Cardiac Ion Channel Patch-Clamp Assays Start->IonChannel Diet Review Animal Diet for Tyramine Content MAO->Diet Conclusion Identify Off-Target Cardiovascular Liabilities MAO->Conclusion Adrenergic->Conclusion IonChannel->Conclusion Diet->Conclusion

Caption: Workflow for investigating unexpected cardiovascular effects.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 (σ1) Receptors

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound for the σ1 receptor.[11]

Materials:

  • Membrane preparation from a source rich in σ1 receptors (e.g., guinea pig liver)

  • [³H]-(+)-Pentazocine (radioligand)

  • Unlabeled (+)-Pentazocine (for non-specific binding)

  • Dichloropane stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of dichloropane in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Dichloropane dilution or vehicle (for total binding) or unlabeled (+)-pentazocine (for non-specific binding)

    • [³H]-(+)-Pentazocine at a concentration near its Kd

    • Membrane preparation

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of dichloropane by non-linear regression analysis of the competition curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: Monoamine Oxidase (MAO) Activity Assay

This protocol describes a general method to assess the inhibitory potential of dichloropane on MAO-A and MAO-B activity.[12][13][14][15]

Materials:

  • Source of MAO-A and MAO-B (e.g., rat brain mitochondria)

  • MAO-A specific substrate (e.g., serotonin)

  • MAO-B specific substrate (e.g., benzylamine)

  • Dichloropane stock solution

  • Known MAO-A inhibitor (e.g., clorgyline)

  • Known MAO-B inhibitor (e.g., selegiline)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Detection reagent (e.g., Amplex Red) and horseradish peroxidase (for fluorescent assay)

  • 96-well microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of dichloropane, clorgyline, and selegiline (B1681611) in assay buffer.

  • In separate 96-well plates for MAO-A and MAO-B, add:

    • Assay buffer

    • Dichloropane or control inhibitor dilution

    • MAO enzyme preparation

  • Pre-incubate the plates for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the respective MAO substrate and the detection reagent mixture.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of MAO inhibition for each concentration of dichloropane.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the dichloropane concentration.

Signaling Pathways

cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Terminal Dichloropane Dichloropane DAT DAT Dichloropane->DAT Inhibits NET NET Dichloropane->NET Inhibits SERT SERT Dichloropane->SERT Inhibits Dopamine_vesicle Dopamine Synaptic_Cleft_DA Dopamine Dopamine_vesicle->Synaptic_Cleft_DA Release Norepinephrine_vesicle Norepinephrine Synaptic_Cleft_NE Norepinephrine Norepinephrine_vesicle->Synaptic_Cleft_NE Release Serotonin_vesicle Serotonin Synaptic_Cleft_5HT Serotonin Serotonin_vesicle->Synaptic_Cleft_5HT Release Synaptic_Cleft_DA->DAT Reuptake D_Receptor Dopamine Receptors Synaptic_Cleft_DA->D_Receptor Synaptic_Cleft_NE->NET Reuptake NE_Receptor Adrenergic Receptors Synaptic_Cleft_NE->NE_Receptor Synaptic_Cleft_5HT->SERT Reuptake HT_Receptor Serotonin Receptors Synaptic_Cleft_5HT->HT_Receptor Postsynaptic_Effect Postsynaptic Effect D_Receptor->Postsynaptic_Effect NE_Receptor->Postsynaptic_Effect HT_Receptor->Postsynaptic_Effect

Caption: Dichloropane's primary mechanism of action.

References

best practices for long-term storage of RTI-111

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the long-term storage of RTI-111 (Dichloropane), a phenyltropane-based research chemical. Proper storage is critical to ensure the compound's stability, purity, and performance in preclinical research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound?

A1: For long-term storage, it is recommended to store solid this compound in a tightly sealed container at -20°C.[1] While some sources may suggest storage at 4°C for shorter periods, freezing is the optimal condition to minimize degradation over time. General guidelines for chemical storage suggest that refrigeration at 4°C or freezing at -20°C or -80°C is suitable for labile compounds.[2]

Q2: How should this compound be protected from environmental factors?

A2: this compound should be protected from light, heat, and moisture.[3] As a solid, it is important to store it in a dark, dry place. The use of a desiccator can help to control ambient humidity.[2] Exposure to light can potentially lead to photodegradation, while heat can accelerate chemical degradation.

Q3: What type of container is best for storing this compound?

A3: Use a tightly sealed, airtight container to store this compound. This will prevent the ingress of moisture and atmospheric oxygen, both of which can contribute to degradation. For sensitive compounds, amber glass vials are often recommended to protect from light.

Q4: Is this compound stable in solution?

A4: this compound is susceptible to hydrolysis, particularly at its ester linkage.[1] Therefore, it is not recommended to store this compound in solution for extended periods. If a stock solution must be prepared, it should be made fresh before each experiment. If short-term storage of a solution is unavoidable, it should be stored at -20°C or -80°C and used as quickly as possible. The stability of compounds in solution is often lower than in their solid form.

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathway for this compound is hydrolysis of the methyl ester group, which is a common degradation route for ester-containing compounds.[1][3][4] This process can be catalyzed by the presence of water, as well as acidic or basic conditions. Oxidation is another potential degradation pathway that can be initiated by light, heat, or the presence of trace metals.[4]

Q6: How can I check for degradation of my this compound sample?

A6: Visual inspection for changes in color or consistency of the powder can be an initial indicator of degradation. However, the most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check the purity of the compound. The appearance of new peaks in the chromatogram compared to a reference standard would indicate the presence of degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced potency or inconsistent experimental results. Degradation of the this compound sample due to improper storage.- Confirm storage conditions (temperature, light, and moisture protection).- Perform a purity check using HPLC.- If degradation is confirmed, use a fresh, properly stored batch of the compound.
Visible changes in the solid compound (e.g., discoloration, clumping). Exposure to moisture, light, or heat.- Discard the affected sample as its purity is compromised.- Review and improve storage procedures, ensuring the container is airtight and stored in a dark, dry, and cold environment.
Precipitation observed in a stock solution upon thawing. Poor solubility of the compound or its degradants at lower temperatures. The compound may have degraded, leading to less soluble byproducts.- Gently warm the solution and vortex to try and redissolve the precipitate.- If precipitation persists, it may indicate degradation. It is best to prepare a fresh solution.- Consider using a different solvent if solubility is a persistent issue.
Unexpected peaks in HPLC analysis of an experimental sample. These could be metabolites if used in a biological system, or degradation products from the stored compound or solution.- Compare the chromatogram with a freshly prepared standard of this compound.- If the peaks are present in the standard, they are likely degradation products. Review storage and handling procedures.- If the peaks are only in the experimental sample, they are likely metabolites or reaction byproducts.

Summary of Storage Conditions

Parameter Condition Rationale
Physical Form SolidHigher stability compared to solutions.
Temperature -20°C (long-term)Minimizes chemical degradation.
4°C (short-term)Acceptable for brief periods, but freezing is preferred.
Light Protect from lightPrevents potential photodegradation.
Humidity Store in a dry environmentMinimizes hydrolysis.
Atmosphere Airtight containerPrevents exposure to moisture and oxygen.
In Solution Prepare fresh; avoid storageSusceptible to hydrolysis.

Experimental Protocols

While specific experimental protocols are highly dependent on the research question, the following provides a general methodology for preparing this compound for in vitro experiments based on common laboratory practices.

Protocol: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Appropriate solvent (e.g., DMSO, ethanol)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Pipettes

  • Procedure:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

    • Transfer the powder to a sterile vial.

    • Add the appropriate volume of the chosen solvent to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.

    • Use the freshly prepared solution immediately for your experiments.

    • If a small amount of the stock solution needs to be stored for a very short period, aliquot it into single-use vials, purge with an inert gas like argon or nitrogen to displace oxygen, and store at -80°C. Avoid repeated freeze-thaw cycles.

Logical Relationship of Storage Best Practices

G cluster_storage Best Practices for Long-Term Storage of this compound cluster_outcome Desired Outcome Compound This compound (Solid) StorageTemp Store at -20°C Compound->StorageTemp Minimizes Degradation ProtectLight Protect from Light Compound->ProtectLight Prevents Photodegradation ProtectMoisture Protect from Moisture Compound->ProtectMoisture Prevents Hydrolysis Stability Maintain Compound Stability & Purity StorageTemp->Stability ProtectLight->Stability Airtight Airtight Container ProtectMoisture->Airtight ProtectMoisture->Stability Airtight->Stability

Caption: Logical workflow for ensuring the long-term stability of this compound.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in RTI-111 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) in RTI-111 Positron Emission Tomography (PET) imaging studies.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

This guide addresses common issues that can lead to a suboptimal SNR in this compound PET imaging experiments.

Q1: What are the potential causes of a low overall signal, and how can I improve it?

A1: A low signal in this compound PET imaging can stem from several factors, from radiotracer quality to data acquisition parameters.

  • Radiotracer Quality:

    • Low Radiochemical Purity: Impurities in the [11C]this compound preparation can compete for binding or alter biodistribution, reducing the specific signal. Always ensure the radiochemical purity is verified before injection.

    • Low Specific Activity: If the specific activity is too low, the injected mass of this compound may be high enough to saturate the dopamine (B1211576) transporters (DAT), leading to a reduced binding potential and lower signal.

  • Subject-Related Factors:

    • Medication Interference: Concomitant medications that affect the dopaminergic system (e.g., psychostimulants, certain antidepressants) can interfere with this compound binding to DAT. It is crucial to have a thorough medication history and consider an appropriate washout period.[1][2]

    • Patient Preparation: While no specific fasting is required, ensuring the patient is comfortable and relaxed can minimize motion artifacts.

  • Acquisition Parameters:

    • Insufficient Injected Dose: The amount of radioactivity administered should be adequate for the scanner's sensitivity and the patient's weight. A lower dose results in lower count statistics and consequently, a higher noise level.

    • Short Acquisition Time: The duration of the scan must be sufficient to capture enough coincidence events. Longer scan times improve the counting statistics and, therefore, the SNR.

Q2: My images are very noisy. What are the common sources of noise and how can they be mitigated?

A2: High noise levels in PET images can obscure the true signal and compromise quantitative accuracy. Key sources of noise and mitigation strategies are outlined below.

  • Statistical Noise: This is inherent to the random nature of radioactive decay and is more pronounced at low count rates.

    • Increase Injected Dose: A higher dose increases the number of decay events.

    • Prolong Scan Duration: A longer acquisition time allows for the detection of more events.

    • Use of Advanced Reconstruction Algorithms: Iterative reconstruction methods like Ordered Subsets Expectation Maximization (OSEM) generally produce images with better SNR compared to Filtered Backprojection (FBP).[3] The inclusion of Time-of-Flight (TOF) and Point Spread Function (PSF) modeling during reconstruction can further enhance image quality.

  • Patient Motion: Head movement during the scan is a significant source of image blurring and artifacts, which effectively reduces the SNR.[4][5]

    • Head Fixation: Use of a thermoplastic mask or other head fixation devices can minimize movement.[4]

    • Motion Correction Algorithms: If motion occurs, retrospective motion correction algorithms can be applied to the acquired data.[4][5] Modern techniques include frame-based and event-by-event motion correction.[5]

  • Suboptimal Reconstruction Parameters: The choice of reconstruction parameters significantly impacts image noise.

    • Number of Iterations and Subsets (for OSEM): A higher number of iterations can improve image contrast but may also amplify noise. It is essential to find an optimal balance.

    • Post-Reconstruction Filtering: Applying a Gaussian or other smoothing filter after reconstruction can reduce noise, but excessive filtering can blur the image and reduce spatial resolution. The filter parameters (e.g., full width at half maximum - FWHM) should be carefully chosen.

Q3: I am observing high non-specific binding. How can I minimize this to improve my signal?

A3: High non-specific binding can mask the specific signal from the dopamine transporters.

  • Radiotracer Properties: While this compound is designed for high affinity and selectivity for DAT, some level of non-specific binding is unavoidable.

  • Data Analysis:

    • Appropriate Reference Region: For quantification methods that rely on a reference region (a brain area with negligible DAT density), the choice of this region is critical. The cerebellum is often used for DAT imaging.[6] An inaccurate reference region can lead to errors in the estimation of non-specific binding and, consequently, the binding potential.

    • Kinetic Modeling: Using appropriate kinetic models that can separate specific from non-specific binding can provide more accurate quantification. For [11C]-labeled tracers, two-tissue compartment models or simplified reference tissue models (SRTM) are often employed.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for a [11C]this compound PET imaging study?

A1: While specific protocols may vary between research sites, a representative protocol for a human brain [11C]this compound PET study is outlined below. This is based on common practices for 11C-labeled radiotracers used in neuroreceptor imaging.[2][3][6][7][8]

ParameterRecommendation
Patient Preparation - No specific dietary restrictions are typically required.- Screen for medications that may interfere with the dopaminergic system.[1][2]- Ensure patient comfort to minimize motion.
Radiotracer - [11C]this compound
Injected Dose - 350-740 MBq (10-20 mCi), administered as an intravenous bolus.[3][9]
Uptake Time - Dynamic scanning is typically initiated at the time of injection.
Acquisition Mode - 3D list mode acquisition.
Acquisition Duration - 60-90 minutes.[2][6]
Framing Scheme (Dynamic) - A series of progressively longer frames, e.g., 6x30s, 4x1min, 5x2min, 5x5min, 5x10min.[4]

Q2: Which image reconstruction algorithm is best for optimizing SNR in this compound PET?

A2: Iterative reconstruction algorithms, such as Ordered Subsets Expectation Maximization (OSEM), are generally preferred over Filtered Backprojection (FBP) for improving SNR. OSEM models the statistical nature of PET data more accurately, which leads to images with lower noise levels for a given number of counts. The incorporation of Time-of-Flight (TOF) and Point Spread Function (PSF) modeling into the OSEM algorithm can further enhance image quality by improving spatial resolution and contrast-to-noise ratio.

Reconstruction MethodAdvantages for SNRDisadvantages
Filtered Backprojection (FBP) - Fast and computationally simple.- Can amplify noise, leading to lower SNR.
OSEM - Better noise handling, resulting in higher SNR.[3]- Computationally more intensive.- Image properties can be dependent on the number of iterations and subsets.
OSEM + TOF + PSF - Significant improvement in SNR and spatial resolution.- Highest computational demand.

Q3: How does patient motion affect the signal-to-noise ratio and how can it be corrected?

A3: Patient head motion during a PET scan can significantly degrade image quality by causing blurring and artifacts, which effectively reduces the signal-to-noise ratio.[4][5] This is particularly problematic in dynamic studies where patient movement can occur between frames.

  • Effects of Motion:

    • Blurring of anatomical structures.

    • Underestimation of tracer uptake in small regions of interest (e.g., striatum).

    • Misalignment between PET and anatomical (CT or MR) images, leading to inaccurate attenuation correction and localization.

  • Correction Strategies:

    • Proactive: Use of head holders or thermoplastic masks to minimize movement.[4]

    • Reactive: Application of motion correction algorithms. These can be frame-based, where each frame is realigned to a reference frame, or event-based, where the line of response for each detected event is adjusted based on real-time motion tracking.[5]

Experimental Protocols & Visualizations

Representative [11C]this compound PET Imaging Workflow

G cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Acquisition p_prep Patient Preparation - Medication screening - Informed consent inject IV Bolus Injection (350-740 MBq) p_prep->inject rt_prep Radiotracer QC - Purity check - Specific activity rt_prep->inject scan Dynamic PET Scan (60-90 min) inject->scan mc Motion Correction (if necessary) scan->mc ct_ac CT for Attenuation Correction recon Image Reconstruction (OSEM + TOF/PSF) ct_ac->recon mc->recon quant Quantitative Analysis - Kinetic Modeling - SUVR recon->quant G cluster_signal Signal Strength cluster_noise Noise Level snr Signal-to-Noise Ratio (SNR) dose Injected Dose dose->snr + (increases) binding Specific Binding (DAT) binding->snr + (increases) purity Radiochemical Purity purity->snr + (increases) motion Patient Motion motion->snr - (decreases) stats Counting Statistics stats->snr - (low stats increase noise) recon_n Reconstruction Method recon_n->snr +/- (algorithm dependent) G cluster_synapse Dopaminergic Synapse cluster_pre cluster_post pre_neuron Presynaptic Neuron da Dopamine post_neuron Postsynaptic Neuron dat Dopamine Transporter (DAT) vesicle Dopamine Vesicle vesicle->pre_neuron Release receptor Dopamine Receptor da->dat Reuptake da->receptor Binding rti [11C]this compound rti->dat Blocks Reuptake

References

Technical Support Center: Navigating the In Vivo Metabolism of RTI-111

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with RTI-111 (Dichloropane). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the rapid in vivo metabolism of this potent dopamine (B1211576) transporter (DAT) inhibitor.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound are showing lower than expected efficacy and short duration of action. What could be the underlying cause?

A1: The most likely reason for reduced in vivo efficacy and a short duration of action for this compound is its rapid metabolism. This compound, a phenyltropane analog, is susceptible to two primary metabolic pathways:

  • Ester Hydrolysis: The methyl ester group on the tropane (B1204802) ring is a prime target for carboxylesterases, particularly human carboxylesterase 2 (hCE2), which is highly expressed in the liver and intestines.[1][2][3] This hydrolysis results in the formation of an inactive carboxylic acid metabolite.

  • N-demethylation: The N-methyl group on the tropane ring can be removed by cytochrome P450 (CYP) enzymes in the liver, such as CYP3A4, CYP2C9, and CYP2D6.[4][5]

The rapid breakdown through these pathways can significantly decrease the plasma concentration and half-life of the active compound, limiting its therapeutic window.

Q2: How can I confirm that rapid metabolism is the issue in my experiments?

A2: To confirm rapid metabolism, you can conduct a series of in vitro and in vivo studies:

  • In Vitro Metabolic Stability Assay: Incubate this compound with human or rodent liver microsomes and measure the disappearance of the parent compound over time. A short half-life in this assay is a strong indicator of rapid metabolism.

  • Pharmacokinetic (PK) Study: Administer this compound to rodents (mice or rats) and collect blood samples at various time points. Analysis of the plasma concentration-time profile will reveal key PK parameters like half-life (t½), clearance (CL), and volume of distribution (Vd). Rapid clearance and a short half-life would confirm rapid in vivo metabolism.

Q3: What are the main metabolites of this compound I should be looking for?

A3: Based on its structure and the metabolism of similar compounds like cocaine, the two primary metabolites to monitor are:

  • This compound ester hydrolysis metabolite: This is formed by the cleavage of the methyl ester group.

  • Nor-RTI-111 (N-demethylation metabolite): This is formed by the removal of the methyl group from the nitrogen atom in the tropane ring.

In analytical studies, the ester hydrolysis product is often found in higher concentrations in biological samples (serum and urine) compared to the parent compound, suggesting it is a major metabolic pathway.[6]

Troubleshooting Guides

Issue 1: High In Vitro Clearance in Liver Microsome Assays

Problem: You observe a very short half-life (e.g., < 15 minutes) for this compound in your human or rodent liver microsome stability assay, indicating high intrinsic clearance.

Troubleshooting Strategies:

  • Identify the Metabolic "Hotspot":

    • Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed in the microsomal incubation. The presence of the ester hydrolysis product and/or the N-demethylated metabolite will confirm the sites of metabolism.

    • In Silico Prediction: Utilize computational tools to predict the most likely sites of metabolism on the this compound molecule.

  • Structural Modification to Block Metabolism:

    • Deuteration: Replace the hydrogen atoms on the N-methyl group or adjacent to the ester carbonyl with deuterium. The stronger carbon-deuterium bond can slow down metabolism by CYP enzymes (the "deuterium isotope effect").

    • Ester Modification: Replace the methyl ester with a more sterically hindered ester (e.g., tert-butyl ester) or a bioisostere that is less susceptible to hydrolysis.[7]

  • Enzyme-Specific Inhibition:

    • Co-incubate this compound with known inhibitors of carboxylesterases (e.g., bis-p-nitrophenyl phosphate) or specific CYP450 enzymes (e.g., ketoconazole (B1673606) for CYP3A4) to identify the primary enzyme(s) responsible for its metabolism.

Issue 2: Rapid In Vivo Clearance and Low Oral Bioavailability

Problem: Your rodent pharmacokinetic studies show a short half-life, high clearance, and poor oral bioavailability for this compound.

Troubleshooting Strategies:

  • Formulation Strategies: For oral administration, poor bioavailability can be due to both rapid first-pass metabolism and poor solubility.

    • Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.

  • Route of Administration Adjustment: If oral bioavailability is a major hurdle, consider alternative routes of administration for preclinical studies, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, to bypass first-pass metabolism.

  • Prodrug Approach: Design a prodrug of this compound that masks the metabolically liable ester group. The prodrug would be inactive and more stable, and would be converted to the active this compound in vivo.

  • Co-administration with an Enzyme Inhibitor: While not a long-term solution for drug development, co-administering this compound with an inhibitor of the primary metabolizing enzyme (identified from in vitro studies) can help to demonstrate proof-of-concept for the therapeutic effect of the parent compound in vivo.

Data Presentation

Table 1: Comparative In Vitro Metabolic Stability of Ester-Linked Compounds

Linker TypePlasma Stability (Half-life, t½ in min)Liver Microsomal Stability (Half-life, t½ in min)
Methyl Ester1510
Ethyl Ester3025
Isopropyl Ester6050
tert-Butyl Ester >120 >90
Benzyl Ester4535
Note: This data is representative and intended for comparative purposes to illustrate the effect of steric hindrance on ester stability. Actual values for this compound analogs would need to be determined experimentally.[7]

Table 2: Representative Pharmacokinetic Parameters of a Rapidly Metabolized Compound in Rodents

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose 1 mg/kg10 mg/kg
Cmax 500 ng/mL50 ng/mL
Tmax 0.1 h0.5 h
AUC (0-t) 250 ngh/mL100 ngh/mL
0.5 h0.7 h
CL 60 mL/min/kg-
Vd 2.5 L/kg-
F (%) -<10%
Note: These are hypothetical values for a compound with rapid metabolism and are provided for illustrative purposes. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of this compound.

Materials:

  • This compound

  • Pooled human or rodent liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and microsomal protein (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Add the microsomal incubation medium to the wells of a 96-well plate.

    • Add the this compound stock solution to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system. For negative controls, add buffer instead.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold ACN with the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).

Protocol 2: Pharmacokinetic Study of this compound in Rodents

Objective: To determine the in vivo pharmacokinetic profile of this compound.

Materials:

  • This compound

  • Vehicle for dosing (e.g., saline, PEG400/water)

  • Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)

  • Dosing syringes and needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Acclimatize animals to the housing conditions.

    • Prepare the dosing solution of this compound in the chosen vehicle.

    • Administer this compound to the animals via the desired route (e.g., intravenous tail vein injection or oral gavage) at a specific dose.

  • Blood Sampling:

    • Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Blood can be collected via tail vein, saphenous vein, or cardiac puncture for terminal samples.

  • Plasma Preparation:

    • Collect blood into EDTA-coated tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate an LC-MS/MS method for the quantification of this compound in plasma.

    • Prepare a standard curve and quality control samples.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

    • Determine key PK parameters such as Cmax, Tmax, AUC, t½, CL, and Vd. For oral administration, also calculate the oral bioavailability (F).

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_troubleshooting Troubleshooting & Optimization invitro_start This compound microsomes Liver Microsome Stability Assay invitro_start->microsomes metabolite_id Metabolite Identification (LC-MS/MS) microsomes->metabolite_id high_clearance High Clearance Observed metabolite_id->high_clearance High Metabolism Confirmed invivo_start This compound pk_study Rodent PK Study invivo_start->pk_study data_analysis PK Parameter Calculation pk_study->data_analysis data_analysis->high_clearance Poor PK Profile structural_mod Structural Modification (e.g., Deuteration) high_clearance->structural_mod formulation Formulation Optimization high_clearance->formulation route_change Change Admin. Route high_clearance->route_change

Caption: Experimental workflow for investigating and addressing the rapid metabolism of this compound.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicle dopamine Dopamine dopamine_vesicle->dopamine Release dat Dopamine Transporter (DAT) dopamine->dat Reuptake d_receptor Dopamine Receptor (e.g., D1/D2) dopamine->d_receptor Binds ac Adenylyl Cyclase (AC) d_receptor->ac Activates/Inhibits camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., changes in gene expression, neuronal excitability) pka->cellular_response Phosphorylates Targets rti111 This compound rti111->dat Blocks

Caption: Signaling pathway of dopamine and the mechanism of action of this compound.

troubleshooting_logic start Rapid Metabolism of this compound Suspected q1 Is the issue observed in vitro (microsomes) or in vivo (PK study)? start->q1 invitro In Vitro (High Clearance) q1->invitro In Vitro invivo In Vivo (Poor PK Profile) q1->invivo In Vivo q2_invitro Which metabolic pathway is dominant? invitro->q2_invitro q2_invivo Is oral bioavailability the primary issue? invivo->q2_invivo hydrolysis Ester Hydrolysis q2_invitro->hydrolysis Hydrolysis demethylation N-demethylation q2_invitro->demethylation Demethylation solution_hydrolysis Modify Ester Linkage (e.g., tert-butyl ester) or use esterase inhibitor hydrolysis->solution_hydrolysis solution_demethylation Deuterate N-methyl group demethylation->solution_demethylation yes_oral Yes q2_invivo->yes_oral Yes no_oral No (Systemic clearance is high regardless of route) q2_invivo->no_oral No solution_oral Optimize Formulation (e.g., SEDDS, nanosizing) or change administration route yes_oral->solution_oral solution_systemic Synthesize more stable analogs (deuteration, ester modification) no_oral->solution_systemic

Caption: Logical troubleshooting guide for addressing the rapid metabolism of this compound.

References

Technical Support Center: Navigating the Experimental Challenges of RTI-111's Long Duration of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for designing and troubleshooting preclinical experiments with RTI-111 (dichloropane). Given its characteristic slow onset and long duration of action as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), special considerations are required to ensure the collection of robust and interpretable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action? A1: this compound, also known as dichloropane, is a psychostimulant belonging to the phenyltropane class. Its primary mechanism is the inhibition of monoamine transporters, preventing the reuptake of serotonin, norepinephrine, and dopamine (B1211576) from the synapse. This action increases the extracellular concentrations of these neurotransmitters, leading to its stimulant effects.[1][2]

Q2: How does the duration of action of this compound compare to a prototypical stimulant like cocaine? A2: In animal studies, this compound has demonstrated a slower onset of action and a significantly longer duration of effects compared to cocaine.[2] This prolonged pharmacodynamic profile is a critical factor that must be accounted for in all aspects of experimental design.

Q3: What are the known binding affinities of this compound for the monoamine transporters? A3: this compound exhibits high affinity for the dopamine transporter (DAT), with the following reported IC50 values:

TransporterIC50 (nM)
Dopamine (DAT)0.79
Serotonin (SERT)3.13
Norepinephrine (NET)18

Q4: What are the key considerations for designing behavioral studies with this compound? A4: Due to its long half-life, standard protocols for short-acting stimulants are often inadequate. Key modifications include:

  • Extended Observation Periods: Behavioral monitoring, such as for locomotor activity, should be conducted over much longer durations (e.g., 8 to 24 hours) to capture the full onset, peak, and decline of the drug's effects.

  • Potential for Tolerance and Sensitization: The sustained action of this compound increases the likelihood of neuroadaptive changes like tolerance (decreased effect) or sensitization (increased effect) with repeated dosing. Experimental designs should incorporate appropriate drug-naive or vehicle-only control groups to assess these phenomena.

Q5: What are the reinforcing properties of this compound? A5: Studies in rhesus monkeys have shown that this compound functions as a positive reinforcer in intravenous self-administration paradigms, indicating a potential for abuse.[3][4][5]

Troubleshooting Guides

Issue 1: High Variability or Unexpected Baselines in Locomotor Activity
Potential Cause Troubleshooting Strategy
Carryover Effects: Insufficient washout between treatments is leading to residual drug effects at the start of a new experiment.Solution: Extend the washout period significantly. A minimum of one week is a starting point, but this may need to be longer. Conduct a pilot study to determine the time required for locomotor activity to return to and stabilize at baseline levels after a single administration.
Behavioral Sensitization: Repeated exposure, even with what was thought to be an adequate washout, has led to a sensitized locomotor response to the drug or the novelty of the testing chamber.Solution: If sensitization is not the variable of interest, use drug-naïve animals for each experimental condition. If within-subjects designs are necessary, ensure proper counterbalancing of drug doses and include a vehicle-treated group that undergoes the same repeated testing schedule to control for sensitization to the environment.
Stress-Induced Hyperactivity: Prolonged or repeated testing sessions can induce stress, altering baseline activity levels.Solution: Implement a thorough habituation protocol where animals are exposed to the testing chambers and injection procedures for several days before the experiment begins.
Issue 2: Inconsistent Responding in Self-Administration Paradigms

| Potential Cause | Troubleshooting Strategy | | Drug Accumulation: The long half-life leads to drug accumulation across daily sessions, potentially causing aversive effects that suppress responding. | Solution: Consider modifying the session structure. Instead of daily short-access sessions (e.g., 2 hours), an extended-access model (e.g., 6-12 hours) every other day might be more appropriate. This better reflects the drug's pharmacokinetics and can reveal patterns of intake escalation. | | Lack of a True "Drug-Free" State: Animals may not be in a complete drug-naïve state at the beginning of each session, which can alter the motivation to self-administer. | Solution: Increase the time between self-administration sessions (e.g., from 24 to 48 or 72 hours). This allows for more complete drug clearance and re-establishment of a pre-drug baseline state. | | Dose-Effect Mismatch: The dose per infusion may be too high for a long-acting compound, leading to prolonged satiety and reduced responding. | Solution: Test a lower range of doses per infusion compared to what is typically used for short-acting stimulants like cocaine. |

Detailed Experimental Protocols (Adapted for a Long-Acting Compound)

Locomotor Activity Assessment

Objective: To determine the dose-dependent effects and time-course of this compound on spontaneous locomotor activity in rodents.

Procedure:

  • Habituation: For 3 consecutive days, place animals in the locomotor activity chambers for 60 minutes to acclimate them to the environment.

  • Baseline Recording: On the day prior to drug administration, inject all animals with vehicle and record their locomotor activity for the full intended duration of the experiment (e.g., 12 hours) to establish a stable baseline.

  • Drug Administration: On the experimental day, administer this compound (e.g., 0.3, 1.0, 3.0 mg/kg, i.p.) or vehicle.

  • Data Collection: Immediately place the animals in the chambers and record locomotor activity continuously for at least 8-12 hours. Data should be analyzed in time bins (e.g., 30 minutes) to generate a detailed time-course profile.

  • Washout: A minimum washout period of 7 days should be observed before re-using animals.

Intravenous Self-Administration with Extended Access

Objective: To evaluate the reinforcing effects and potential for escalation of intake of this compound.

Procedure:

  • Catheter Implantation: Surgically implant chronic indwelling catheters into the jugular vein. Allow a 5-7 day recovery period.

  • Acquisition: Train animals to self-administer a standard reinforcer (e.g., cocaine 0.5 mg/kg/infusion) during 2-hour daily sessions on a fixed-ratio 1 (FR1) schedule until stable responding is achieved (e.g., <20% variation in intake over 3 consecutive days).

  • Substitution: Replace cocaine with various doses of this compound (e.g., 0.003 - 0.03 mg/kg/infusion) to determine a reinforcing dose.

  • Extended Access: Once a stable baseline of this compound self-administration is established in short-access sessions, transition the animals to long-access sessions (e.g., 6 hours/day) for at least 14 days.

  • Data Analysis: The primary outcome is the number of infusions per session. An escalation of intake over the long-access period is indicative of an addiction-like phenotype.

In Vivo Microdialysis

Objective: To measure the time-course of this compound-induced changes in extracellular dopamine in a brain region associated with reward (e.g., the nucleus accumbens).

Procedure:

  • Guide Cannula Implantation: Surgically implant a guide cannula targeting the nucleus accumbens. Allow for a 3-5 day recovery period.

  • Probe Insertion and Baseline: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1.5 µL/min). Collect dialysate samples every 20 minutes for at least 3 hours to establish a stable baseline of extracellular dopamine.

  • Drug Administration: Administer a systemic injection of this compound (e.g., 1.0 mg/kg, i.p.).

  • Extended Sampling: Continue collecting dialysate samples every 20-30 minutes for a minimum of 8 hours post-injection to fully characterize the onset, peak, and duration of the effect on dopamine levels.

  • Sample Analysis: Analyze dopamine concentrations in the dialysate using HPLC with electrochemical detection.

Visualizations

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) RTI111 This compound RTI111->DAT Blockade Dopamine->DAT DA_Receptor Dopamine Receptor Dopamine->DA_Receptor Postsynaptic_Effect Postsynaptic Effect DA_Receptor->Postsynaptic_Effect

Caption: Mechanism of action of this compound at the dopamine synapse.

experimental_workflow Start Hypothesis Pilot_Study Pilot Study to Determine Pharmacodynamic Time-Course Start->Pilot_Study Protocol_Adaptation Adapt Protocol: - Extended Observation - Long Washout Pilot_Study->Protocol_Adaptation Data_Collection Data Collection Protocol_Adaptation->Data_Collection Time_Course_Analysis Time-Course Analysis Data_Collection->Time_Course_Analysis Statistical_Analysis Statistical Analysis Time_Course_Analysis->Statistical_Analysis Interpretation Interpretation Considering Long-Acting Profile Statistical_Analysis->Interpretation

Caption: Workflow for designing experiments with long-acting compounds.

troubleshooting_flowchart Problem Inconsistent or Unexpected Experimental Results Check_Washout Is the washout period long enough (>7 days)? Problem->Check_Washout Check_Duration Is the observation period long enough to capture the full effect? Check_Washout->Check_Duration Yes Solution_Washout Extend washout period and re-run experiment. Check_Washout->Solution_Washout No Check_Accumulation Could drug accumulation be causing aversive effects? Check_Duration->Check_Accumulation Yes Solution_Duration Extend observation period. Check_Duration->Solution_Duration No Solution_Accumulation Lower the dose or increase the inter-dose interval. Check_Accumulation->Solution_Accumulation Yes Re-evaluate Re-evaluate Protocol Solution_Washout->Re-evaluate Solution_Duration->Re-evaluate Solution_Accumulation->Re-evaluate

Caption: Logical troubleshooting for experiments with this compound.

References

Validation & Comparative

A Comparative Analysis of RTI-111 and Cocaine at the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of RTI-111 (2β-Carbomethoxy-3β-(4-iodophenyl)tropane) and cocaine, focusing on their interaction with the dopamine (B1211576) transporter (DAT). The objective is to present a side-by-side analysis of their binding affinities and in vivo occupancy, supported by experimental data and detailed methodologies to inform research and drug development in the field of dopaminergic neurotransmission.

Quantitative Comparison of Binding Affinity

CompoundRadioligandTissue SourceKᵢ (nM)Reference
This compound [³H]WIN 35,428Rhesus monkey caudate-putamen0.61[1]
Cocaine [³H]WIN 35,428Rhesus monkey caudate-putamen133[1]
Cocaine [³H]WIN 35,428Rabbit caudate nucleus160[2]
Cocaine [¹¹C]CocaineBaboon striatum (in vivo ED₅₀)~170 (0.17 mg/kg)
Cocaine [¹¹C]d-threo-methylphenidateBaboon striatum (in vivo ED₅₀)~270 (0.27 mg/kg)

Note: Kᵢ (inhibitor constant) represents the concentration of the compound required to inhibit 50% of the radioligand binding. A lower Kᵢ value indicates a higher binding affinity. ED₅₀ for in vivo studies represents the dose required to achieve 50% occupancy of the DAT. It is important to note that in vitro Kᵢ values and in vivo ED₅₀ values are not directly comparable due to differences in experimental conditions and pharmacokinetics. The data presented here are from different studies and should be interpreted with caution.

In Vivo Dopamine Transporter Occupancy of Cocaine

Positron Emission Tomography (PET) studies have been instrumental in quantifying the in vivo occupancy of the dopamine transporter by cocaine in both human and non-human primates. These studies have established a clear dose-dependent relationship between cocaine administration and DAT occupancy.

Intravenous doses of cocaine commonly abused by humans (0.3-0.6 mg/kg) have been shown to block between 60% and 77% of DAT sites. Furthermore, a threshold of at least 47% DAT occupancy appears necessary for subjects to perceive the subjective "high" associated with cocaine use. The magnitude of this subjective effect is correlated with the degree of DAT occupancy.

Experimental Protocols

In Vivo PET Imaging for Cocaine DAT Occupancy

A common experimental approach to determine cocaine's DAT occupancy in vivo involves the use of PET imaging with a radiolabeled ligand that binds to the DAT.

Objective: To quantify the percentage of dopamine transporters occupied by a given dose of cocaine.

Materials:

  • Subjects: Human volunteers or non-human primates (e.g., baboons).

  • Radiotracer: A PET ligand with high affinity and selectivity for the DAT, such as [¹¹C]cocaine or [¹¹C]d-threo-methylphenidate.

  • PET Scanner: A high-resolution scanner for brain imaging.

  • Cocaine Hydrochloride: For intravenous administration.

  • Arterial Catheter: For blood sampling to measure radiotracer concentration in plasma.

Procedure:

  • Baseline Scan: A PET scan is performed following the injection of the radiotracer to measure the baseline binding potential (BP) of the radiotracer to the DAT in the absence of cocaine.

  • Drug Administration: A specific dose of cocaine is administered intravenously.

  • Post-Cocaine Scan: A second PET scan is conducted after cocaine administration to measure the new, lower binding potential of the radiotracer in the presence of the competing cocaine.

  • Blood Sampling: Arterial blood samples are taken throughout the scans to determine the concentration of the radiotracer in the plasma, which is used as an input function for kinetic modeling.

  • Data Analysis: The PET images are analyzed to calculate the binding potential in a region of interest with high DAT density (e.g., the striatum) and a reference region with negligible DAT density (e.g., the cerebellum).

  • Occupancy Calculation: The percentage of DAT occupancy is calculated using the following formula: Occupancy (%) = [(BP_baseline - BP_cocaine) / BP_baseline] * 100

In Vitro Radioligand Binding Assay for Kᵢ Determination

This method is used to determine the binding affinity (Kᵢ) of a compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitor constant (Kᵢ) of this compound and cocaine for the dopamine transporter.

Materials:

  • Tissue Preparation: Membranes prepared from a brain region rich in dopamine transporters, such as the striatum (caudate-putamen), from a suitable species (e.g., rat, monkey).

  • Radioligand: A tritiated ligand with high affinity for the DAT, such as [³H]WIN 35,428.

  • Test Compounds: this compound and cocaine at various concentrations.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand ([³H]WIN 35,428) and varying concentrations of the test compound (this compound or cocaine).

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC₅₀ value for each compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the competitive binding at the dopamine transporter and the general workflows for determining in vivo occupancy and in vitro binding affinity.

Competitive Binding at the Dopamine Transporter cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft DAT Dopamine Transporter (DAT) Dopamine_vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release Dopamine->DAT Reuptake RTI111 This compound RTI111->DAT Binds & Blocks Cocaine Cocaine Cocaine->DAT Binds & Blocks

Caption: Competitive binding of Dopamine, this compound, and Cocaine at the DAT.

In Vivo PET DAT Occupancy Workflow start Start baseline_scan Baseline PET Scan (Radiotracer Injection) start->baseline_scan drug_admin Administer Cocaine baseline_scan->drug_admin post_drug_scan Post-Cocaine PET Scan drug_admin->post_drug_scan data_analysis Image & Data Analysis (Calculate Binding Potential) post_drug_scan->data_analysis occupancy_calc Calculate % DAT Occupancy data_analysis->occupancy_calc end End occupancy_calc->end In Vitro Binding Affinity (Ki) Workflow start Start tissue_prep Prepare Striatal Membranes start->tissue_prep incubation Incubate Membranes with Radioligand & Test Compound tissue_prep->incubation filtration Rapid Filtration to Separate Bound & Free Ligand incubation->filtration measurement Measure Radioactivity filtration->measurement analysis Calculate IC50 and Ki measurement->analysis end End analysis->end

References

RTI-111 Selectivity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and selectivity of the phenyltropane analog RTI-111 for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Quantitative Data Summary

This compound, also known as dichloropane, exhibits a high affinity for all three monoamine transporters, with a notable preference for the dopamine transporter. The inhibitory potency (IC50) of this compound at each transporter is summarized in the table below. The selectivity ratios indicate a significantly higher affinity for DAT over both SERT and NET.

TransporterThis compound IC50 (nM)[1]Selectivity Ratio (SERT/DAT)Selectivity Ratio (NET/DAT)
DAT 0.79--
SERT 3.133.96-
NET 18-22.78

Note: Selectivity ratios are calculated by dividing the IC50 value for the less potent transporter by the IC50 value for the more potent transporter.

Experimental Protocols

The binding affinity of this compound for DAT, SERT, and NET is typically determined using in vitro competitive radioligand binding assays.[2][3][4][5] The following is a generalized protocol representative of the methodology used in such studies.

Objective: To determine the inhibitory concentration (IC50) of this compound at the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55[3]

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For NET: [³H]Nisoxetine or [³H]Tomoxetine

  • Cell Membranes: Membranes prepared from cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells), or from specific brain regions of rodents (e.g., rat striatum for DAT).[2]

  • Test Compound: this compound (dichloropane) dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[2]

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Fluid.

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cultured cells or dissected brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.

    • Resuspend the final pellet in fresh assay buffer and determine the protein concentration.[3]

  • Competitive Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known potent inhibitor for the respective transporter (e.g., GBR 12909 for DAT).[3]

    • Incubate the plates to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).[3]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[3]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each this compound concentration.

    • Plot the specific binding as a percentage of the control (no this compound) against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

Mandatory Visualizations

Signaling Pathways

The binding of this compound to monoamine transporters blocks the reuptake of their respective neurotransmitters (dopamine, serotonin, and norepinephrine) from the synaptic cleft. This leads to an increased concentration and prolonged action of these neurotransmitters on postsynaptic receptors, thereby modulating various downstream signaling cascades.

cluster_0 Presynaptic Neuron cluster_DAT DAT cluster_SERT SERT cluster_NET NET cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron RTI111 This compound DAT Dopamine Transporter (DAT) RTI111->DAT Inhibits Reuptake SERT Serotonin Transporter (SERT) RTI111->SERT Inhibits Reuptake NET Norepinephrine Transporter (NET) RTI111->NET Inhibits Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake D_Receptor Dopamine Receptors Dopamine->D_Receptor Binds S_Receptor Serotonin Receptors Serotonin->S_Receptor Binds N_Receptor Norepinephrine Receptors Norepinephrine->N_Receptor Binds Signaling Downstream Signaling Cascades D_Receptor->Signaling S_Receptor->Signaling N_Receptor->Signaling

Caption: this compound inhibits DAT, SERT, and NET, increasing synaptic neurotransmitter levels.

Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of this compound.

A 1. Membrane Preparation (e.g., HEK293 cells expressing transporter) B 2. Assay Setup - Membranes - Radioligand - this compound (varying concentrations) A->B C 3. Incubation (Allow binding to reach equilibrium) B->C D 4. Filtration (Separate bound and free radioligand) C->D E 5. Washing (Remove non-specific binding) D->E F 6. Scintillation Counting (Quantify bound radioactivity) E->F G 7. Data Analysis (Determine IC50 value) F->G

Caption: Workflow for a competitive radioligand binding assay.

References

Validating RTI-111 as a Selective Dopamine Transporter Ligand in Primates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RTI-111, a phenyltropane analog, exhibits a pharmacological profile consistent with a potent dopamine (B1211576) transporter ligand in non-human primates. In vivo studies demonstrate that it functions as a positive reinforcer and possesses psychomotor stimulant effects, characteristics strongly associated with DAT inhibition. While it is reported to have high affinity for the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT) as well, its behavioral effects in primates appear to be predominantly driven by its action on the DAT. This guide will summarize the key experimental findings and provide detailed methodologies for the techniques used to characterize such compounds.

Data Presentation

Behavioral Effects of this compound in Rhesus Monkeys

The following table summarizes the key behavioral effects of this compound observed in rhesus monkeys, which are indicative of its interaction with the dopamine transporter.

Behavioral Assay This compound Dose Range Observed Effect Implication for DAT Interaction Reference
Intravenous Self-Administration (Fixed-Ratio Schedule)0.0003 - 0.03 mg/kg/injectionFunctioned as a positive reinforcer.Compounds that are self-administered are typically those that increase dopamine levels in the brain's reward pathways, a primary function of DAT inhibitors.[1][2]
Methamphetamine Discrimination0.001 - 0.1 mg/kg (i.m.)Produced full amphetamine-like responding.Demonstrates that the subjective effects of this compound are similar to known psychostimulants that act on the DAT.[1][2]
Interaction with Methamphetamine Self-Administration (Progressive-Ratio Schedule)0.01 - 0.1 mg/kg (i.m.) pretreatmentShifted the methamphetamine dose-response curve to the left and down.Suggests that this compound potentiates the reinforcing effects of another DAT-acting stimulant, rather than blocking it.[1][2]

Experimental Protocols

In Vitro Radioligand Binding Assay for Monoamine Transporters

This protocol describes a standard method for determining the binding affinity of a compound like this compound to the dopamine, serotonin, and norepinephrine transporters in primate brain tissue.

Objective: To determine the inhibition constant (Ki) of a test compound for DAT, SERT, and NET.

Materials:

  • Primate brain tissue (e.g., caudate-putamen for DAT, prefrontal cortex for NET, and thalamus for SERT)

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For SERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • For NET: [³H]Nisoxetine

  • Test compound (this compound) at various concentrations

  • Displacing agents for non-specific binding (e.g., GBR 12909 for DAT, imipramine (B1671792) for SERT, desipramine (B1205290) for NET)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize dissected primate brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation.

  • Binding Assay: In assay tubes, combine the prepared brain membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Positron Emission Tomography (PET) Imaging for DAT Occupancy

This protocol outlines a typical procedure for measuring the in vivo occupancy of the dopamine transporter by a ligand like this compound in primates using PET.

Objective: To quantify the percentage of dopamine transporters occupied by this compound at various doses.

Materials:

  • A suitable PET radiotracer for DAT (e.g., [¹¹C]PE2I or [¹⁸F]FE-PE2I)

  • A PET scanner

  • Anesthetized non-human primate (e.g., rhesus monkey)

  • Test compound (this compound)

  • Arterial line for blood sampling (for full kinetic modeling)

  • MRI or CT scanner for anatomical reference

Procedure:

  • Animal Preparation: Anesthetize the primate and position it in the PET scanner. Place an arterial line for blood sampling if required.

  • Baseline Scan: Perform a baseline PET scan by injecting the radiotracer and acquiring dynamic images over a period of time (e.g., 90-120 minutes).

  • Drug Administration: Administer a specific dose of this compound intravenously.

  • Post-Drug Scan: After a suitable uptake period for this compound, perform a second PET scan with the same radiotracer.

  • Blood Sampling (optional): If using a full kinetic model, draw arterial blood samples throughout the scan to measure the concentration of the radiotracer in the plasma.

  • Image Analysis:

    • Co-register the PET images with an anatomical MRI or CT scan of the primate's brain.

    • Define regions of interest (ROIs), such as the striatum (high DAT density) and the cerebellum (low DAT density, often used as a reference region).

    • Generate time-activity curves for each ROI.

  • Quantification of DAT Occupancy:

    • Calculate the binding potential (BP_ND) of the radiotracer in the baseline and post-drug conditions.

    • Determine the DAT occupancy using the formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] * 100.

  • Dose-Occupancy Curve: Repeat the procedure with different doses of this compound to generate a dose-occupancy curve.

Mandatory Visualizations

experimental_workflow_radioligand_binding cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Primate Brain Tissue homogenize Homogenization tissue->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 wash Washing centrifuge1->wash membranes Isolated Membranes wash->membranes mix Incubation of Membranes, Radioligand & this compound membranes->mix filter Rapid Filtration mix->filter count Scintillation Counting filter->count ic50 Determine IC50 count->ic50 ki Calculate Ki ic50->ki

Caption: Workflow for In Vitro Radioligand Binding Assay.

experimental_workflow_pet_imaging cluster_scan PET Scanning cluster_analysis Image & Data Analysis animal_prep Anesthetized Primate baseline_scan Baseline PET Scan (Radiotracer Injection) animal_prep->baseline_scan drug_admin This compound Administration baseline_scan->drug_admin post_drug_scan Post-Drug PET Scan (Radiotracer Injection) drug_admin->post_drug_scan image_analysis Image Co-registration & ROI Definition post_drug_scan->image_analysis bp_calc Calculate Binding Potential (BP_ND) image_analysis->bp_calc occupancy_calc Calculate DAT Occupancy (%) bp_calc->occupancy_calc signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release dat Dopamine Transporter (DAT) reuptake Reuptake dat->reuptake Normal Reuptake dopamine->dat dopamine_receptor Dopamine Receptors dopamine->dopamine_receptor Binding downstream_signaling Downstream Signaling dopamine_receptor->downstream_signaling Activation rti111 This compound rti111->dat Blockade reuptake->dopamine_vesicle

References

Comparative Analysis of RTI-111 and Other Phenyltropane Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of RTI-111 (Dichloropane) and other key phenyltropane analogs, focusing on their interactions with monoamine transporters. The information presented is intended to support research and drug development efforts in the fields of neuroscience and pharmacology.

Introduction to Phenyltropane Analogs

Phenyltropane analogs are a class of psychoactive compounds that are structurally related to cocaine.[1] They are primarily known for their ability to inhibit the reuptake of monoamine neurotransmitters, including dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE), by binding to their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, which is believed to underlie their stimulant and reinforcing effects.[3] this compound, also known as dichloropane, is a notable phenyltropane analog that has been studied for its distinct pharmacological profile compared to cocaine and other related compounds.[1][4]

Comparative Binding Affinities and Potencies

The pharmacological specificity of phenyltropane analogs is determined by their binding affinity (Ki) and inhibitory potency (IC50) for each of the monoamine transporters. These values are crucial for predicting the behavioral and therapeutic effects of these compounds. The following table summarizes the in vitro binding affinities and potencies of this compound and other selected phenyltropane analogs.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)DAT/SERT Selectivity Ratio (Ki)DAT/NET Selectivity Ratio (Ki)Reference
This compound (Dichloropane) 183.130.79---5.7522.78[4]
Cocaine 230-490740480---0.31-0.660.48-1.02[5]
RTI-31 ---11-22----[3]
RTI-55 (β-CIT) --------[2][6]
RTI-112 SubnanomolarSubnanomolar----~1-[7][8]
RTI-126 --------[8]
RTI-177 1.32457512---0.00050.0025[9]
RTI-336 4.157541718---0.00070.0024[9]
WIN 35,428 (CFT) --------[3]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound and other phenyltropane analogs is the competitive inhibition of monoamine transporters. By binding to these transporters, they block the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons.

Downstream signaling cascades are subsequently activated by the increased presence of monoamines in the synapse. For instance, elevated dopamine levels can lead to the activation of dopamine receptors (e.g., D1 and D2 receptors), which in turn can modulate the activity of intracellular signaling pathways involving protein kinase A (PKA), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway. These pathways are known to regulate various cellular processes, including gene expression, neuronal plasticity, and the trafficking and function of the transporters themselves.[7][10][11]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_vesicle Monoamine Vesicles MA Monoamines (DA, 5-HT, NE) MA_vesicle->MA Release MA_transporter Monoamine Transporter (DAT, SERT, NET) MA->MA_transporter Reuptake MA_synapse Increased Monoamines RTI111 This compound / Phenyltropane Analog RTI111->MA_transporter Blocks Receptor Postsynaptic Receptors MA_synapse->Receptor Binds Signaling Downstream Signaling (PKA, PKC, MAPK) Receptor->Signaling Activates Response Cellular Response Signaling->Response Leads to

Figure 1. Mechanism of action of this compound and other phenyltropane analogs at the monoamine synapse.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological properties of phenyltropane analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific monoamine transporter.

Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from DAT, SERT, or NET in brain tissue homogenates or cells expressing the transporter.

Materials:

  • Brain tissue (e.g., rat striatum for DAT, cortex for SERT and NET) or cells stably expressing the transporter of interest.

  • Homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known potent inhibitor for the target transporter, e.g., GBR 12909 for DAT).

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize the brain tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + test compound at various concentrations).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Membranes (Tissue/Cells) B Set up 96-well Plate (Total, Non-specific, Competitive Binding) A->B C Incubate to Equilibrium B->C D Rapid Filtration C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis (IC50, Ki calculation) F->G

Figure 2. General workflow for a radioligand binding assay.

Synaptosomal Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes, providing a measure of its potency (IC50) as a reuptake inhibitor.

Objective: To determine the inhibitory effect of a test compound on the uptake of radiolabeled dopamine, serotonin, or norepinephrine into isolated nerve terminals (synaptosomes).

Materials:

  • Fresh brain tissue rich in the desired nerve terminals (e.g., striatum for dopamine).

  • Sucrose (B13894) buffer (e.g., 0.32 M sucrose).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled monoamine (e.g., [³H]dopamine).

  • Test compound (e.g., this compound) at various concentrations.

  • Uptake inhibitor for non-specific uptake control (e.g., cocaine or a selective inhibitor).

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

  • Filtration apparatus.

Procedure:

  • Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes. Resuspend the synaptosomal pellet in KRH buffer.[8][12]

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with either buffer (for total uptake), a high concentration of an uptake inhibitor (for non-specific uptake), or varying concentrations of the test compound. This is typically done at 37°C for a short period (e.g., 5-10 minutes).

  • Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled monoamine to each tube.

  • Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

  • Uptake Termination: Stop the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer.

  • Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the log concentration of the test compound.

Conclusion

This compound and other phenyltropane analogs exhibit a wide range of affinities and selectivities for the monoamine transporters. This diversity in pharmacological profiles underscores the importance of detailed comparative analyses for understanding their potential therapeutic applications and abuse liability. The experimental protocols provided in this guide offer a standardized approach for the in vitro characterization of these and other novel compounds targeting the monoamine transport system. A thorough understanding of their interactions with these transporters and the subsequent signaling pathways is crucial for the rational design of new central nervous system drugs.

References

A Head-to-Head Comparison of RTI-111 and Methylphenidate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the pharmacodynamic and pharmacokinetic profiles of RTI-111 (Dichloropane) and Methylphenidate, providing researchers, scientists, and drug development professionals with a comprehensive guide based on available experimental data.

This guide synthesizes preclinical data to offer a comparative overview of this compound and methylphenidate, two potent dopamine (B1211576) transporter (DAT) inhibitors. While both compounds share a primary mechanism of action, their distinct pharmacological profiles in terms of transporter affinity, reinforcing effects, and pharmacokinetics warrant a detailed examination for research and development purposes.

Pharmacodynamic Profile: Transporter Binding Affinities

This compound and methylphenidate are both potent inhibitors of the dopamine transporter (DAT), with additional activity at the norepinephrine (B1679862) transporter (NET) and serotonin (B10506) transporter (SERT). However, their binding affinities for these transporters differ significantly, which likely underlies their distinct behavioral effects.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compound (Dichloropane) 0.79[1]18[1]3.13[1]
Methylphenidate 13.139.34250

Table 1: In vitro binding affinities (IC50) of this compound and methylphenidate for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

This compound exhibits a higher affinity for the dopamine transporter compared to methylphenidate. Notably, this compound also shows significant affinity for the serotonin transporter, a characteristic not as pronounced with methylphenidate. This broader spectrum of activity for this compound suggests a more complex neurochemical profile.

Behavioral Pharmacology: Locomotor Activity and Reinforcing Effects

The stimulant effects of both compounds have been evaluated through locomotor activity studies, while their abuse potential is often assessed using self-administration paradigms.

Locomotor Activity

Methylphenidate has been shown to dose-dependently increase locomotor activity in rats. Studies have demonstrated significant increases in motor activity at doses of 2.5, 10, and 40 mg/kg[2]. The time to maximal effect and the duration of this effect also increase with the dose[2]. While direct comparative dose-response data for this compound is limited in the available literature, its potent DAT inhibition suggests it would also produce significant increases in locomotor activity.

Self-Administration

Pharmacokinetic Profile

The onset, duration, and intensity of a drug's effects are largely determined by its pharmacokinetic profile, including its absorption, distribution, metabolism, and elimination.

CompoundRouteDosePeak Plasma Concentration (Cmax)Time to Peak (Tmax)Half-life (t1/2)Brain/Plasma Ratio
Methylphenidate i.p.2.5 mg/kg~100 ng/mL~15 min~1.5 hours~5-10
Methylphenidate Oral2.0 mg/kg~20 ng/mL~30 min~2-3 hours-
This compound --Data not availableData not availableData not availableData not available

Table 2: Comparative pharmacokinetic parameters of Methylphenidate in rats. Data for this compound is not available in the reviewed literature.

Pharmacokinetic data for methylphenidate in rats is well-documented. Following intraperitoneal administration, it is rapidly absorbed, reaching peak plasma concentrations quickly and exhibiting a relatively short half-life. Oral administration results in a slower onset and lower peak plasma concentrations. Unfortunately, detailed pharmacokinetic data for this compound in rats, including plasma and brain concentrations and half-life, were not available in the reviewed literature, precluding a direct comparison. Animal studies have suggested that dichloropane (B127944) has a slower onset and longer duration of action compared to cocaine, which may imply different pharmacokinetic properties compared to methylphenidate as well[1].

Experimental Protocols

To facilitate the replication and extension of the findings presented, detailed methodologies for key experiments are outlined below.

In Vitro Transporter Binding Assay

Objective: To determine the binding affinity of a test compound for dopamine, norepinephrine, and serotonin transporters.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for DAT, frontal cortex for NET, brainstem for SERT) in an appropriate buffer. Centrifuge the homogenate to pellet the cell membranes containing the transporters.

  • Binding Reaction: Incubate the membrane preparation with a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Separation and Detection: Separate the bound from unbound radioligand by rapid filtration. Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis BrainTissue Brain Tissue Homogenization Homogenization BrainTissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Membrane Pellet Centrifugation->Membranes Incubation Incubation with Radioligand & Test Compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50

In Vitro Transporter Binding Assay Workflow
Locomotor Activity Assessment

Objective: To measure the effect of a test compound on spontaneous motor activity in rodents.

Methodology:

  • Apparatus: Utilize an open-field arena equipped with infrared beams or a video tracking system to monitor the animal's movement.

  • Acclimation: Allow the animal to acclimate to the testing room for a defined period before the experiment.

  • Administration: Administer the test compound or vehicle at the desired dose and route.

  • Data Collection: Place the animal in the open-field arena and record locomotor activity for a specified duration. Key parameters include distance traveled, rearing frequency, and time spent in different zones of the arena.

  • Data Analysis: Analyze the collected data to determine the dose-response relationship of the test compound on locomotor activity.

Animal Rodent Subject Acclimation Acclimation to Testing Room Animal->Acclimation Injection Compound/Vehicle Administration Acclimation->Injection OpenField Placement in Open-Field Arena Injection->OpenField DataRecording Locomotor Activity Recording OpenField->DataRecording DataAnalysis Dose-Response Analysis DataRecording->DataAnalysis

Locomotor Activity Experimental Workflow
Intravenous Self-Administration

Objective: To assess the reinforcing properties of a test compound.

Methodology:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the subject (e.g., rat).

  • Apparatus: Use an operant conditioning chamber equipped with two levers, a drug infusion pump, and stimulus lights.

  • Acquisition: Train the animal to press a designated "active" lever to receive an intravenous infusion of the test compound. The other "inactive" lever serves as a control.

  • Schedules of Reinforcement:

    • Fixed Ratio (FR): The animal receives a reinforcement after a fixed number of responses on the active lever.

    • Progressive Ratio (PR): The number of responses required for each subsequent reinforcement increases progressively. The "breakpoint" (the highest ratio completed) is used as a measure of the drug's reinforcing efficacy.

  • Data Analysis: Analyze the number of infusions earned, the response rates on the active and inactive levers, and the breakpoint on the PR schedule to determine the reinforcing strength of the compound.

cluster_setup Experimental Setup cluster_training Training & Testing cluster_data Data Outcome Animal Catheterized Animal Chamber Operant Chamber Animal->Chamber LeverPress Lever Press Schedule Schedule of Reinforcement (FR or PR) LeverPress->Schedule Infusion Drug Infusion Reinforcement Reinforcing Effect (Infusions/Breakpoint) Infusion->Reinforcement Schedule->Infusion

Intravenous Self-Administration Paradigm

Signaling Pathways

The primary mechanism of action for both this compound and methylphenidate is the blockade of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin. This, in turn, modulates downstream signaling cascades.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Dopamine Dopamine Dopamine->VMAT2 Extracellular_DA Extracellular Dopamine Vesicle->Extracellular_DA Release D1R D1 Receptor Extracellular_DA->D1R D2R D2 Receptor Extracellular_DA->D2R DAT Dopamine Transporter (DAT) Extracellular_DA->DAT Reuptake AC Adenylyl Cyclase D1R->AC D2R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Signaling Downstream Signaling PKA->Signaling DAT->Dopamine Drug This compound or Methylphenidate Drug->DAT Inhibition

Dopamine Transporter Signaling Pathway

By inhibiting DAT, both this compound and methylphenidate increase the concentration of dopamine in the synaptic cleft. This leads to enhanced stimulation of postsynaptic dopamine receptors (D1 and D2), which in turn modulate intracellular signaling pathways, such as the adenylyl cyclase/cAMP/PKA cascade, ultimately altering neuronal excitability and gene expression. Similar inhibitory actions on NET and SERT by these compounds would respectively increase extracellular norepinephrine and serotonin, engaging their corresponding receptor systems and downstream signaling pathways.

Conclusion

This compound and methylphenidate, while both potent DAT inhibitors, exhibit distinct pharmacological profiles. This compound demonstrates higher affinity for DAT and notable activity at SERT, suggesting a more complex neurochemical signature compared to methylphenidate. While methylphenidate's locomotor and reinforcing effects are well-characterized, a direct, comprehensive comparison with this compound is hampered by the limited availability of published data on the latter's behavioral pharmacology and pharmacokinetics in rats. Further head-to-head studies are crucial for a complete understanding of the relative therapeutic and abuse potentials of these two compounds. The experimental protocols and pathway diagrams provided herein offer a framework for conducting such comparative research.

References

Comparative Analysis of RTI-111 Binding Affinity at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Validation Study with Common Reuptake Inhibitors

This guide provides a comparative analysis of the binding affinity of the research chemical RTI-111 with established monoamine reuptake inhibitors. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter ligands.

Introduction

This compound, also known as dichloropane, is a phenyltropane derivative that has been investigated for its interaction with monoamine transporters.[1] Like cocaine, it is a structural analog that exhibits high affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[2] Understanding the binding profile of this compound in comparison to other well-characterized monoamine reuptake inhibitors is crucial for elucidating its pharmacological properties and potential therapeutic applications. This guide presents a cross-validation of this compound's binding affinity data alongside that of cocaine, methylphenidate, and bupropion.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and selected monoamine reuptake inhibitors for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower Ki values indicate higher binding affinity.

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
This compound 0.63.11.3
Cocaine230 - 490480 - 740740
Methylphenidate~100~100,000~100
Bupropion305>10,0003715

Experimental Protocols

The binding affinity data presented in this guide were determined using radioligand binding assays. The following is a generalized protocol for such an assay, based on standard methodologies in the field.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for monoamine transporters (DAT, SERT, NET) by measuring its ability to displace a specific radioligand.

Materials:

  • Membrane Preparations: Cell membranes from cell lines (e.g., HEK293) stably expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For SERT: [³H]Paroxetine or [³H]Citalopram

    • For NET: [³H]Nisoxetine

  • Test Compound: this compound or other compounds of interest, dissolved in an appropriate solvent.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Compound: A high concentration of a known ligand for the respective transporter (e.g., 10 µM cocaine for DAT) to determine non-specific binding.

  • Glass Fiber Filters

  • Scintillation Vials and Scintillation Cocktail

  • Filtration Apparatus

  • Liquid Scintillation Counter

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparations on ice. Homogenize the membranes in the assay buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate or individual tubes, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding compound, and membrane preparation.

    • Test Compound Binding: Assay buffer, radioligand, various concentrations of the test compound, and membrane preparation.

  • Incubation: Incubate the assay plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Visualizing Molecular Interactions and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

Competitive Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Transporter-Expressing Cell Membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compounds prep_ligands->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Quantify Bound Radioactivity with Scintillation Counter filtration->counting calc_ic50 Determine IC50 from Concentration-Response Curve counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

This compound and Alternatives: Targeting Monoamine Transporters cluster_compounds Compounds cluster_transporters Monoamine Transporters rti111 This compound dat Dopamine Transporter (DAT) rti111->dat High Affinity sert Serotonin Transporter (SERT) rti111->sert High Affinity net Norepinephrine Transporter (NET) rti111->net High Affinity cocaine Cocaine cocaine->dat cocaine->sert cocaine->net methylphenidate Methylphenidate methylphenidate->dat methylphenidate->net bupropion Bupropion bupropion->dat bupropion->net

Caption: Interaction of this compound and alternatives with monoamine transporters.

References

A Comparative Guide to RTI-111 and RTI-113 for Monoamine Transporter Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between psychoactive compounds is paramount. This guide provides an objective, data-driven comparison of two notable cocaine analogs, RTI-111 (Dichloropane) and RTI-113 (β-CIT-FE), focusing on their interactions with monoamine transporters.

Pharmacological Profile: A Tale of Two Affinities

This compound and RTI-113 are both phenyltropane derivatives that function as monoamine reuptake inhibitors, targeting the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).[1] Their primary mechanism involves blocking these transporters, which increases the synaptic availability of their respective neurotransmitters. However, their potency and selectivity profiles exhibit significant distinctions, making them suitable for different research applications.

RTI-113 is characterized as a potent and selective dopamine reuptake inhibitor (DRI).[1] In contrast, this compound acts as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI), indicating a broader spectrum of activity.

Quantitative Comparison of Transporter Inhibition

The functional potency of these compounds is best illustrated by their half-maximal inhibitory concentrations (IC50), which quantify the concentration of each drug required to inhibit 50% of monoamine uptake. The data presented below, derived from studies on rat brain tissue, highlights the key differences in their pharmacological activity.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT:SERT Selectivity RatioDAT:NET Selectivity Ratio
This compound 13313026120.1240.8
RTI-113 3.03122976.310.3

Data sourced from Kuhar et al., 1999.[2]

From this data, it is evident that RTI-113 is a more potent inhibitor at the dopamine transporter than this compound. Furthermore, RTI-113 demonstrates greater selectivity for DAT over both SERT and NET when compared to this compound. This compound, while still most potent at DAT, has comparatively lower selectivity, particularly with respect to the serotonin transporter.

Experimental Protocols

The determination of the binding affinities and functional potencies of compounds like this compound and RTI-113 relies on established in vitro assays.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound to a specific transporter. The general procedure is as follows:

  • Membrane Preparation: Brain tissue rich in the transporter of interest (e.g., striatum for DAT) is homogenized, and the cell membranes are isolated through centrifugation.

  • Competitive Incubation: These membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the transporter (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (this compound or RTI-113).

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered to separate the membranes (with bound radioligand) from the solution containing the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

To measure the functional potency of a compound in inhibiting neurotransmitter reuptake, synaptosomal uptake assays are performed.

  • Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals containing the transporters, are prepared from brain tissue by homogenization and centrifugation.

  • Pre-incubation: The synaptosomes are incubated with various concentrations of the test compound.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to the synaptosome suspension to initiate uptake.

  • Termination of Uptake: After a specific time, the uptake process is halted, typically by rapid filtration and washing with an ice-cold buffer.

  • Quantification: The amount of radioactivity within the synaptosomes is quantified to determine the rate of uptake.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of neurotransmitter uptake, is determined from the dose-response curve.

Visualizing the Mechanism of Action

The following diagram illustrates the differential blockade of monoamine transporters by this compound and RTI-113 at the neuronal synapse.

cluster_presynaptic Presynaptic Neuron cluster_cleft cluster_transporters Monoamine Transporters cluster_drugs Vesicle Synaptic Vesicle (DA, 5-HT, NE) Release Neurotransmitter Release DA Dopamine Release->DA SERT_mol Serotonin Release->SERT_mol NET_mol Norepinephrine Release->NET_mol DAT DAT DA->DAT Reuptake SERT SERT SERT_mol->SERT Reuptake NET NET NET_mol->NET Reuptake RTI111 This compound RTI111->DAT Blockade (Moderate Potency) RTI111->SERT Blockade (Low Potency) RTI111->NET Blockade (Very Low Potency) RTI113 RTI-113 RTI113->DAT Blockade (High Potency) RTI113->SERT Blockade (Low Potency) RTI113->NET Blockade (Moderate Potency)

Caption: Differential blockade of monoamine transporters by this compound and RTI-113.

References

Validating the Specificity of RTI-111 in Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the specificity of the phenyltropane analog, RTI-111 (also known as dichloropane), a potent monoamine transporter ligand. While direct experimental validation of this compound in transporter knockout models is not yet available in published literature, this document outlines the established methodologies and expected outcomes for such studies. By leveraging data from in vitro binding assays and the known phenotypes of dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) knockout mice, we present a guide for the definitive assessment of this compound's in vivo mechanism of action.

Introduction to this compound and the Imperative of Specificity Validation

This compound is a synthetic compound structurally related to cocaine that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] In vitro binding studies have demonstrated its high affinity for all three major monoamine transporters, with a rank order of potency of DAT > SERT > NET.[1][2] This profile suggests that this compound's psychoactive and behavioral effects are likely mediated through the blockade of these transporters, leading to increased extracellular concentrations of dopamine, serotonin, and norepinephrine. In vivo studies in rodents have indicated that this compound induces cocaine-like behavioral effects and is significantly more potent than cocaine.[2]

For the development of this compound as a research tool or a potential therapeutic agent, a rigorous validation of its specificity is paramount. Knockout animal models, which lack the gene for a specific transporter, offer the most definitive method for confirming that the in vivo effects of a compound are mediated by its intended molecular target. The absence of a behavioral or neurochemical response to this compound in a specific transporter knockout mouse model would provide strong evidence for its on-target specificity.

Comparative Analysis of this compound Binding Affinity

The initial step in characterizing a transporter ligand is to determine its in vitro binding affinity for its putative targets. The following table summarizes the reported IC50 values for this compound at the dopamine, serotonin, and norepinephrine transporters.

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
This compound0.793.1317.96 - 18

Data compiled from Carroll et al., 1994; Cook et al., 2001 as cited in a Swedish public health document, and from other online sources.[1][2]

This in vitro profile highlights this compound as a potent, non-selective monoamine transporter inhibitor with the highest affinity for the dopamine transporter.

Predicted Behavioral and Neurochemical Effects in Wild-Type and Knockout Mice

Based on its binding profile, this compound is expected to produce a range of behavioral and neurochemical effects in wild-type animals. The following tables outline these predicted effects and the hypothesized outcomes in DAT, SERT, and NET knockout mice, which would be required to confirm its specificity.

Behavioral Effects
Behavioral AssayPredicted Effect of this compound in Wild-Type MiceExpected Outcome in DAT Knockout MiceExpected Outcome in SERT Knockout MiceExpected Outcome in NET Knockout Mice
Locomotor Activity Dose-dependent increaseAbolished or significantly attenuated increaseModulated (potentially enhanced or reduced) increaseModulated (potentially enhanced or reduced) increase
Drug Discrimination Generalization to a cocaine or amphetamine cueNo generalizationPartial or altered generalizationPartial or altered generalization
Self-Administration Maintained at rates higher than salineNot maintainedAltered pattern of intakeAltered pattern of intake
Neurochemical Effects (In Vivo Microdialysis)
Brain Region & NeurotransmitterPredicted Effect of this compound in Wild-Type MiceExpected Outcome in DAT Knockout MiceExpected Outcome in SERT Knockout MiceExpected Outcome in NET Knockout Mice
Striatum - Dopamine Significant, dose-dependent increaseNo significant increaseUnchanged from wild-typePotential for blunted or enhanced increase due to compensatory changes
Prefrontal Cortex - Serotonin Significant, dose-dependent increaseUnchanged from wild-typeNo significant increasePotential for blunted or enhanced increase due to compensatory changes
Hippocampus - Norepinephrine Significant, dose-dependent increaseUnchanged from wild-typeUnchanged from wild-typeNo significant increase

Experimental Protocols

To generate the data necessary for a comprehensive validation of this compound's specificity, the following experimental protocols are recommended.

In Vitro Receptor Autoradiography

Objective: To visually and quantitatively confirm the absence of this compound binding to the specific transporter in knockout mouse brain tissue.

Methodology:

  • Tissue Preparation: Brains from wild-type, DAT-KO, SERT-KO, and NET-KO mice are rapidly dissected, frozen, and sectioned on a cryostat (20 µm). Sections are thaw-mounted onto slides.[3][4][5]

  • Radioligand Incubation: Slides are incubated with a radiolabeled form of this compound (e.g., [³H]this compound or [¹²⁵I]this compound) in a buffer solution. To determine non-specific binding, a separate set of slides is incubated with the radioligand in the presence of a high concentration of a non-labeled competing ligand (e.g., GBR 12909 for DAT, citalopram (B1669093) for SERT, or desipramine (B1205290) for NET).

  • Washing and Drying: Slides are washed in ice-cold buffer to remove unbound radioligand and then dried.[3][5]

  • Imaging: The dried slides are apposed to a phosphor imaging plate or autoradiographic film.[3][5]

  • Data Analysis: The resulting autoradiograms are quantified using densitometry software. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Locomotor Activity Assessment

Objective: To determine if the stimulant effects of this compound are dependent on its interaction with specific monoamine transporters.

Methodology:

  • Apparatus: Standard open-field arenas (e.g., 50 x 50 cm) equipped with infrared beams or video tracking software to monitor animal movement.[6][7][8]

  • Animals: Adult male wild-type, DAT-KO, SERT-KO, and NET-KO mice are habituated to the testing room for at least 30 minutes before the experiment.

  • Procedure: Mice are administered a dose range of this compound (or vehicle) via intraperitoneal (i.p.) injection. Immediately after injection, each mouse is placed in the center of the open-field arena.

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes).[9]

  • Data Analysis: The data is analyzed using a two-way ANOVA with genotype and drug dose as factors to determine significant differences in locomotor response.

In Vivo Microdialysis

Objective: To measure the extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions of awake, freely moving mice following this compound administration.

Methodology:

  • Surgical Implantation: Mice are anesthetized and stereotaxically implanted with a guide cannula targeting a specific brain region (e.g., striatum for dopamine, prefrontal cortex for serotonin, hippocampus for norepinephrine).[10][11][12]

  • Recovery: Animals are allowed to recover from surgery for several days.

  • Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[10][12]

  • Sample Collection: After a stable baseline is established, dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound.[12]

  • Neurotransmitter Analysis: The concentration of monoamines in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline and analyzed for significant changes over time and between genotypes.

Visualizing the Validation Workflow and Signaling Pathways

To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_animals Animal Models Binding_Affinity Determine Binding Affinity (IC50 at DAT, SERT, NET) Autoradiography Autoradiography in KO Brain Tissue Binding_Affinity->Autoradiography Confirms target engagement Locomotor_Activity Locomotor Activity Assay Autoradiography->Locomotor_Activity Informs in vivo study design Microdialysis In Vivo Microdialysis Autoradiography->Microdialysis Informs in vivo study design WT Wild-Type Mice WT->Locomotor_Activity WT->Microdialysis DAT_KO DAT-KO Mice DAT_KO->Locomotor_Activity DAT_KO->Microdialysis SERT_KO SERT-KO Mice SERT_KO->Locomotor_Activity SERT_KO->Microdialysis NET_KO NET-KO Mice NET_KO->Locomotor_Activity NET_KO->Microdialysis

Caption: Experimental workflow for validating this compound specificity.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron RTI111 This compound DAT DAT RTI111->DAT Blocks SERT SERT RTI111->SERT Blocks NET NET RTI111->NET Blocks DA_vesicle DA DA_synapse Dopamine DA_vesicle->DA_synapse Release 5HT_vesicle 5-HT 5HT_synapse Serotonin 5HT_vesicle->5HT_synapse Release NE_vesicle NE NE_synapse Norepinephrine NE_vesicle->NE_synapse Release DA_synapse->DAT Reuptake DA_receptor DA Receptors DA_synapse->DA_receptor 5HT_synapse->SERT Reuptake 5HT_receptor 5-HT Receptors 5HT_synapse->5HT_receptor NE_synapse->NET Reuptake NE_receptor NE Receptors NE_synapse->NE_receptor Neuronal_Effect Downstream Neuronal Effects DA_receptor->Neuronal_Effect 5HT_receptor->Neuronal_Effect NE_receptor->Neuronal_Effect

Caption: this compound's mechanism of action at the monoaminergic synapse.

Conclusion

The validation of a compound's specificity is a cornerstone of rigorous pharmacological research. While this compound shows promise as a potent monoamine transporter ligand, its definitive in vivo mechanism of action can only be confirmed through studies in transporter knockout models. This guide provides a comprehensive framework for conducting such validation studies, from in vitro binding confirmation to in vivo behavioral and neurochemical analyses. The execution of these experiments will be critical in establishing this compound as a selective and reliable tool for neuroscience research and for exploring its potential therapeutic applications. The absence of a particular effect in a knockout model, when compared to its presence in wild-type animals, will provide the conclusive evidence required to attribute the actions of this compound to its interaction with specific monoamine transporters.

References

A Comparative Analysis of the Locomotor Stimulant Effects of RTI-111 and Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the locomotor stimulant properties of the dopamine (B1211576) transporter (DAT) inhibitor RTI-111 (Dichloropane) and the dopamine-releasing agent amphetamine. The information presented is collated from preclinical research to assist in understanding the distinct pharmacological profiles of these two psychostimulants.

Introduction

This compound and amphetamine both produce profound psychostimulant effects, including a significant increase in locomotor activity, primarily by elevating extracellular dopamine levels in the brain. However, their underlying mechanisms of action differ significantly. This compound is a phenyltropane derivative that functions as a high-affinity dopamine transporter (DAT) inhibitor, blocking the reuptake of dopamine from the synaptic cleft.[1][2] In contrast, amphetamine is a substrate for monoamine transporters and acts primarily as a dopamine-releasing agent, promoting dopamine efflux from presynaptic terminals.[3] This fundamental difference in mechanism leads to distinct pharmacological and behavioral profiles.

Quantitative Comparison of Locomotor Activity

The following table summarizes representative data on the locomotor stimulant effects of this compound and amphetamine from preclinical studies in rodents. It is important to note that these data are compiled from different studies and direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.

Compound Dose (mg/kg, i.p.) Species Locomotor Activity (Distance Traveled in cm/hr) Fold Increase vs. Saline
Saline0Rat~5,0001
Amphetamine0.5Rat~15,0003
1.0Rat~25,0005
2.5Rat~35,0007
5.0Rat~30,000 (with increased stereotypy)6
Saline0Mouse~2,0001
This compound1.0Mouse~6,0003
3.0Mouse~12,0006
10.0Mouse~15,0007.5

Note: The data presented are illustrative and have been synthesized from findings reported in multiple preclinical studies.[2][4][5][6][7][8][9] Absolute values for locomotor activity can vary significantly based on factors such as the specific strain of animal, the dimensions and novelty of the testing environment, and the duration of the testing session.

Experimental Protocols

The following is a generalized protocol for assessing the locomotor stimulant effects of novel psychoactive compounds, such as this compound and amphetamine, using an open-field test in rodents.

Open-Field Locomotor Activity Assay

1. Animals:

  • Male Sprague-Dawley rats (250-300g) or Swiss-Webster mice (25-30g) are commonly used.

  • Animals are housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle, with food and water available ad libitum.

  • Animals are handled for several days prior to testing to acclimate them to the experimenter.

2. Apparatus:

  • The open-field arena typically consists of a square chamber (e.g., 40 x 40 x 40 cm for rats; 25 x 25 x 25 cm for mice) made of a non-reflective material (e.g., Plexiglas).

  • The arena is equipped with a grid of infrared photobeams to automatically track the animal's position and movements. Alternatively, a video camera mounted above the arena can be used in conjunction with tracking software.

  • The testing room should be dimly lit and sound-attenuated to minimize external stimuli.

3. Procedure:

  • Habituation: On the day of testing, animals are transported to the testing room and allowed to acclimate for at least 60 minutes. They are then placed individually into the open-field arena for a 30-60 minute habituation period to allow for exploration and a return to baseline activity levels.

  • Drug Administration: Following habituation, animals are removed from the arena, weighed, and administered either the vehicle (e.g., saline), this compound, or amphetamine via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately after injection, the animals are returned to the open-field arena, and their locomotor activity is recorded for a period of 60-120 minutes.

  • Parameters Measured:

    • Horizontal Activity: Total distance traveled (in cm), number of ambulations (grid line crossings).

    • Vertical Activity: Number of rearings.

    • Stereotypy: Time spent in repetitive, non-locomotor behaviors (e.g., sniffing, gnawing, head-weaving). This is often scored by a trained observer.

  • Data Analysis: The data is typically binned into time intervals (e.g., 5- or 10-minute blocks) to analyze the time course of the drug's effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of the drugs to the vehicle control group.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and amphetamine in elevating synaptic dopamine are illustrated below.

RTI111_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine SynapticCleft SynapticCleft Dopamine->SynapticCleft Release Vesicle Synaptic Vesicle Vesicle->Dopamine Storage DAT Dopamine Transporter (DAT) DAT->Dopamine RTI111 This compound RTI111->DAT Blocks SynapticCleft->DAT Reuptake DopamineReceptor Dopamine Receptor SynapticCleft->DopamineReceptor Binds SignalingCascade Downstream Signaling DopamineReceptor->SignalingCascade Activates LocomotorOutput Increased Locomotor Activity SignalingCascade->LocomotorOutput

Caption: Mechanism of this compound.

Amphetamine_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Vesicle->Dopamine Storage Vesicle->Dopamine Release into Cytoplasm DAT Dopamine Transporter (DAT) SynapticCleft SynapticCleft DAT->SynapticCleft Reverses Transport (Dopamine Efflux) Amphetamine Amphetamine Amphetamine->Vesicle Disrupts Storage Amphetamine->DAT Enters via DopamineReceptor Dopamine Receptor SynapticCleft->DopamineReceptor Binds SignalingCascade Downstream Signaling DopamineReceptor->SignalingCascade Activates LocomotorOutput Increased Locomotor Activity SignalingCascade->LocomotorOutput

Caption: Mechanism of Amphetamine.

Summary of Comparison

  • Mechanism: this compound is a "pure" DAT inhibitor, preventing the clearance of synaptically released dopamine. Amphetamine, on the other hand, is a dopamine releaser, causing a surge of dopamine from presynaptic stores, independent of neuronal firing.[3][10]

  • Locomotor Profile: Both drugs dose-dependently increase locomotor activity. However, the nature of this activity can differ. Amphetamine is well-known to produce a biphasic response, with lower doses increasing locomotion and higher doses leading to the emergence of focused stereotyped behaviors at the expense of locomotion.[4] While high doses of potent DAT inhibitors like this compound can also induce stereotypy, the transition may be less pronounced compared to dopamine releasers.

  • Dopamine Dynamics: The elevation of synaptic dopamine by DAT inhibitors is dependent on ongoing neuronal activity and dopamine release. In contrast, dopamine-releasing agents can induce a rapid and large increase in dopamine that is not directly coupled to neuronal firing rates.[3][10] This can lead to differences in the onset, magnitude, and duration of the locomotor stimulant effects. Studies on phenyltropane analogs suggest that this compound has a slower onset and longer duration of action compared to cocaine, another DAT inhibitor.[2]

  • Neurochemical Differences: The different mechanisms of action can lead to distinct neuroadaptive changes with chronic administration. For instance, chronic exposure to dopamine releasers has been shown to downregulate DAT expression, whereas DAT inhibitors may lead to an upregulation.[3]

Conclusion

Both this compound and amphetamine are potent locomotor stimulants, but their distinct mechanisms of action—dopamine reuptake inhibition versus dopamine release—are critical considerations for research and drug development. While both effectively increase synaptic dopamine, the differences in their dopamine dynamics and subsequent signaling can result in varied behavioral profiles and long-term neuroadaptations. The choice between a DAT inhibitor and a dopamine releaser in a research context will depend on the specific scientific question being addressed, whether it relates to the consequences of tonic versus phasic dopamine elevations, or the differential neurobiological impact of these two classes of psychostimulants.

References

Correlation Between RTI-111's High Affinity for the Dopamine Transporter and its Potent Behavioral Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potent dopamine (B1211576) transporter (DAT) inhibitor, RTI-111 (also known as Dichloropane), examining the correlation between its high binding affinity for DAT and its significant behavioral effects. The data presented herein is intended to offer an objective overview for researchers and professionals engaged in neuropharmacology and drug development.

High-Affinity Binding to the Dopamine Transporter

This compound, a phenyltropane derivative, demonstrates a high affinity for the dopamine transporter. In vitro binding assays have quantified its inhibitory potency at the three major monoamine transporters. The half-maximal inhibitory concentration (IC50) values reveal a strong preference for the dopamine transporter over the serotonin (B10506) and norepinephrine (B1679862) transporters. Specifically, this compound exhibits an IC50 value of 0.79 nM for the dopamine transporter (DAT), 18 nM for the norepinephrine transporter (NET), and 3.13 nM for the serotonin transporter (SERT).[1] This high affinity for DAT is a key determinant of its pharmacological profile.

Potent Behavioral Reinforcing and Stimulant Properties

Consistent with its high DAT affinity, this compound has been shown to possess potent behavioral effects characteristic of a psychomotor stimulant. In non-human primate studies, this compound functions as a positive reinforcer, a key indicator of its abuse potential and behavioral potency. Rhesus monkeys were found to self-administer this compound at intravenous doses ranging from 0.0003 to 0.03 mg/kg, demonstrating its rewarding properties.[2][3] Furthermore, in drug discrimination studies, this compound fully substitutes for amphetamine-like psychoactive effects, indicating a similar mechanism of action and behavioral profile to classic psychostimulants.[2]

Quantitative Comparison of DAT Affinity and Behavioral Potency

ParameterValueSpeciesAssay TypeReference
DAT Affinity (IC50) 0.79 nMRat Brain TissueIn Vitro Binding Assay[1]
NET Affinity (IC50) 18 nMRat Brain TissueIn Vitro Binding Assay[1]
SERT Affinity (IC50) 3.13 nMRat Brain TissueIn Vitro Binding Assay[1]
Behavioral Potency 0.0003 - 0.03 mg/kg (i.v.)Rhesus MonkeySelf-Administration[2][3]

Experimental Protocols

In Vitro DAT Binding Assay

The affinity of this compound for the dopamine transporter is determined using a competitive radioligand binding assay. The general procedure is as follows:

  • Membrane Preparation: Synaptosomal membranes are prepared from the striatum of rat brains.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Primate Self-Administration Studies

The reinforcing effects of this compound are evaluated in non-human primates using intravenous self-administration paradigms. A typical protocol involves:

  • Surgical Preparation: Animals are surgically implanted with an indwelling intravenous catheter.

  • Training: Animals are trained to press a lever to receive an infusion of a known reinforcer, such as cocaine.

  • Substitution: Once a stable baseline of responding is established, the training drug is replaced with saline to ensure that the behavior is maintained by the drug's reinforcing effects. Subsequently, different doses of the test drug (this compound) are substituted for the training drug.

  • Data Collection: The number of infusions self-administered at each dose is recorded. A significant increase in responding for the test drug compared to saline indicates that the drug has reinforcing properties.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying signaling pathway and the experimental workflow for determining the correlation between DAT affinity and behavioral potency.

cluster_0 Molecular Interaction cluster_1 Synaptic Mechanism cluster_2 Behavioral Outcome This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT High-Affinity Binding DA_Reuptake Dopamine Reuptake Inhibition DAT->DA_Reuptake Synaptic_DA Increased Synaptic Dopamine DA_Reuptake->Synaptic_DA Reinforcement Positive Reinforcement (Self-Administration) Synaptic_DA->Reinforcement Stimulation Psychomotor Stimulation (Increased Locomotor Activity) Synaptic_DA->Stimulation

Logical relationship between this compound's DAT binding and behavioral effects.

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Correlation Analysis Binding_Assay Competitive Radioligand Binding Assay DAT_Affinity Determine DAT Affinity (IC50/Ki) Binding_Assay->DAT_Affinity Correlation Correlate DAT Affinity with Behavioral Potency DAT_Affinity->Correlation Self_Admin Primate Self-Administration Study Behavioral_Potency Determine Behavioral Potency (Effective Dose/ED50) Self_Admin->Behavioral_Potency Locomotor Rodent Locomotor Activity Study Locomotor->Behavioral_Potency Behavioral_Potency->Correlation

Experimental workflow for correlating DAT affinity with behavioral potency.

References

Assessing the Abuse Liability of RTI-111: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the abuse liability of RTI-111 (Dichloropane) relative to other commonly abused stimulants. The information is supported by available preclinical experimental data.

This compound is a phenyltropane analog that, like cocaine, acts as a monoamine reuptake inhibitor. Its high affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) underpins its stimulant effects and, consequently, its potential for abuse.[1] Animal studies indicate that this compound shares behavioral similarities with traditional psychomotor stimulants.[2]

Quantitative Data Comparison

The following tables summarize key findings from preclinical studies assessing the abuse liability of this compound and other stimulants. Direct comparative data for this compound, particularly in self-administration under progressive-ratio schedules and in conditioned place preference paradigms, is limited in the published literature.

Table 1: Reinforcing Effects (Self-Administration Studies)

CompoundAnimal ModelSchedule of ReinforcementKey FindingsReference
This compound Rhesus MonkeysFixed-Ratio 25 (FR 25)Functioned as a positive reinforcer.[2]
Methamphetamine Rhesus MonkeysProgressive-Ratio (PR)Pre-treatment with this compound shifted the methamphetamine dose-response curve to the left and down, suggesting an increase in methamphetamine's behavioral potency.[2]
Cocaine Rhesus MonkeysProgressive-Ratio (PR)In studies with other phenyltropane analogs (RTI-336 and RTI-177), cocaine consistently demonstrated a higher reinforcing strength (higher number of injections earned).[3][3]
RTI-336 Rhesus MonkeysProgressive-Ratio (PR)Weaker reinforcer than cocaine, resulting in fewer injections.[3][3]
RTI-177 Rhesus MonkeysProgressive-Ratio (PR)Weaker reinforcer than cocaine, with the difference approaching statistical significance.[3][3]

Note: Breakpoint data from progressive-ratio schedules, a key measure of reinforcing efficacy, is not available for this compound in direct comparison with other stimulants.

Table 2: Discriminative Stimulus Effects

Training DrugTest CompoundAnimal ModelED₅₀ (mg/kg)Potency Relative to Training DrugReference
Cocaine (10 mg/kg)This compound Rats0.23~43x more potent[4]
Cocaine (10 mg/kg)Cocaine Rats1.8-[5]
Amphetamine (1.0 or 1.7 mg/kg)This compound Rhesus MonkeysNot ReportedFull substitution, indicating amphetamine-like discriminative stimulus effects.[2]
Amphetamine (1.0 or 1.7 mg/kg)Methamphetamine Rhesus MonkeysNot ReportedFull substitution.[2]

Table 3: Conditioned Place Preference (CPP)

CompoundAnimal ModelResultReference
This compound Not ReportedNo data available in the searched literature.
Cocaine Rats/MiceReliably produces conditioned place preference.[6]
Amphetamine Rats/MiceReliably produces conditioned place preference.[6]
Methamphetamine Rats/MiceReliably produces conditioned place preference.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Self-Administration

Objective: To determine if a drug functions as a reinforcer, meaning that animals will perform a task (e.g., press a lever) to receive it.

General Protocol (adapted for Rhesus Monkeys):

  • Subjects: Adult male rhesus monkeys with surgically implanted intravenous catheters.

  • Apparatus: Experimental chambers equipped with two levers, stimulus lights, and a drug infusion pump connected to the catheter.

  • Training: Monkeys are first trained to self-administer a known reinforcer, typically cocaine, on a simple reinforcement schedule, such as a Fixed-Ratio (FR) 1 schedule (one lever press results in one infusion).

  • Substitution: Once stable responding is established, the test drug (e.g., this compound) is substituted for cocaine at various doses. Saline is also substituted as a negative control.

  • Schedules of Reinforcement:

    • Fixed-Ratio (FR): A fixed number of responses is required for each drug infusion. This is used to determine if a drug is reinforcing.

    • Progressive-Ratio (PR): The number of responses required for each subsequent infusion increases progressively. The "breakpoint," or the highest ratio completed, serves as a measure of the drug's reinforcing efficacy or the motivation to obtain the drug.[7][8]

  • Data Analysis: The number of infusions per session is recorded. A significantly higher number of infusions for the test drug compared to saline indicates that the drug has reinforcing effects. For PR schedules, the breakpoint is the primary dependent measure.

Drug Discrimination

Objective: To assess the subjective effects of a drug by determining if animals can distinguish it from a saline injection. This is used to determine if a novel compound produces similar interoceptive cues as a known drug of abuse.

General Protocol (adapted for Rats):

  • Subjects: Adult male rats.

  • Apparatus: Two-lever operant conditioning chambers with a food pellet dispenser.

  • Training: Rats are trained to press one lever (the "drug" lever) after receiving an injection of a known stimulant (e.g., cocaine or amphetamine) to receive a food reward. On alternate days, they are trained to press the other lever (the "saline" lever) after a saline injection to receive a food reward. Training continues until rats reliably press the correct lever based on the injection they received.

  • Testing: Once the discrimination is learned, test sessions are conducted where various doses of the training drug or a novel compound (e.g., this compound) are administered. The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: The primary measure is the percentage of responses on the drug-correct lever. Full substitution is generally considered to be ≥80% of responses on the drug lever. The ED₅₀ value, the dose that produces 50% drug-appropriate responding, is calculated to determine the potency of the test drug in producing similar subjective effects as the training drug.[4]

Conditioned Place Preference (CPP)

Objective: To measure the rewarding effects of a drug by assessing an animal's preference for an environment that has been associated with the drug's effects.[6]

General Protocol (adapted for Rodents):

  • Apparatus: A box with at least two distinct compartments, differing in visual and tactile cues (e.g., wall color, floor texture).

  • Pre-Conditioning (Baseline): The animal is allowed to freely explore the entire apparatus to determine any initial preference for one compartment over the other.

  • Conditioning: Over several days, the animal receives an injection of the test drug (e.g., this compound) and is immediately confined to one compartment for a set period. On alternate days, the animal receives a saline injection and is confined to the other compartment.

  • Post-Conditioning (Test): The animal is placed back in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline phase indicates that the drug has rewarding properties.

Signaling Pathways and Experimental Workflows

The abuse liability of stimulants like this compound is primarily mediated by their interaction with the brain's monoamine systems. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing abuse liability.

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) RTI_111 This compound / Cocaine RTI_111->DAT Blockade DA_Synapse->DAT DA_Receptor Dopamine Receptor DA_Synapse->DA_Receptor Binding Reward_Signal Reward Signaling Cascade DA_Receptor->Reward_Signal Activation

Dopaminergic signaling pathway and the action of this compound/cocaine.

Monoamine_Signaling_Overview cluster_transporters Monoamine Transporters Stimulant Stimulant (this compound, Cocaine, Amphetamine) DAT DAT Stimulant->DAT Blockade NET NET Stimulant->NET Blockade SERT SERT Stimulant->SERT Blockade Synaptic_DA Increased Synaptic Dopamine DAT->Synaptic_DA Synaptic_NE Increased Synaptic Norepinephrine NET->Synaptic_NE Synaptic_5HT Increased Synaptic Serotonin SERT->Synaptic_5HT Reward Reinforcement / Reward Synaptic_DA->Reward Stimulant_Effects Psychostimulant Effects Synaptic_NE->Stimulant_Effects Synaptic_5HT->Stimulant_Effects

Overview of monoamine transporter blockade by stimulants.

Abuse_Liability_Workflow Start Start: Novel Compound (this compound) Self_Admin Self-Administration Studies (Reinforcing Effects) Start->Self_Admin Drug_Discrim Drug Discrimination Studies (Subjective Effects) Start->Drug_Discrim CPP Conditioned Place Preference (Rewarding Effects) Start->CPP Data_Analysis Comparative Data Analysis Self_Admin->Data_Analysis Drug_Discrim->Data_Analysis CPP->Data_Analysis Conclusion Conclusion on Abuse Liability Data_Analysis->Conclusion

Experimental workflow for assessing abuse liability.

Conclusion

The available preclinical data suggest that this compound possesses a significant abuse liability, comparable to that of other psychomotor stimulants. It functions as a positive reinforcer in non-human primates and exhibits discriminative stimulus effects similar to both cocaine and amphetamine.[2][4] Its high potency at the dopamine transporter is a key factor driving these effects.

However, a complete assessment of its relative abuse liability is hampered by the lack of direct comparative studies using progressive-ratio self-administration schedules and conditioned place preference paradigms. While this compound is clearly a behaviorally active stimulant with reinforcing properties, further research is required to definitively place its abuse potential on the spectrum of currently available stimulants of abuse. The slower onset and longer duration of action reported for some phenyltropane analogs compared to cocaine could potentially translate to a lower abuse liability, but this has not been conclusively demonstrated for this compound.[3] Therefore, caution is warranted in its handling and further investigation into its rewarding and reinforcing efficacy is highly recommended.

References

A Comparative Neurochemical Analysis of RTI Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the neurochemical profiles of various Research Triangle Institute (RTI) analogs, a class of compounds known for their interaction with monoamine transporters. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of neuroscience and the development of novel therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the structure-activity relationships within this compound class.

Data Presentation: A Comparative Overview of RTI Analog Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of a selection of RTI analogs for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). Lower Ki values indicate higher binding affinity. The data has been compiled from various pharmacological studies.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
RTI-318.577.48.10.860.95
RTI-550.20.2-1-
RTI-112-----
RTI-1137.81--Highly Selective for DATHighly Selective for DAT
RTI-121-----
RTI-126---Relatively UnselectiveSome DAT Selectivity
RTI-150---DAT SelectiveDAT Selective
RTI-171---DAT SelectiveDAT Selective
RTI-177---DAT SelectiveDAT Selective
RTI-2296.22-6.16-0.99
RTI-336---DAT SelectiveDAT Selective
Cocaine~100-250--Non-selectiveNon-selective

Experimental Protocols

The following sections provide detailed methodologies for two key experiments used to characterize the neurochemical profiles of RTI analogs.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines the procedure for determining the binding affinity of RTI analogs for DAT, SERT, and NET using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Source: Rat striatal tissue (for DAT), cortical tissue (for SERT), or cells expressing the recombinant human transporters.

  • Homogenization: Tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the transporters.

  • Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous neurotransmitters and other interfering substances.

  • Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a specific radioligand, and either buffer (for total binding), a high concentration of a known inhibitor (for non-specific binding), or the test compound (RTI analog) at various concentrations.

    • DAT Radioligand: [³H]WIN 35,428 or [¹²⁵I]RTI-55.

    • SERT Radioligand: [³H]Citalopram or [¹²⁵I]RTI-55.

    • NET Radioligand: [³H]Nisoxetine.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes bound with the radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

3. Data Analysis:

  • Specific Binding: Calculated by subtracting non-specific binding from total binding.

  • IC₅₀ Determination: The concentration of the RTI analog that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

  • Ki Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the brain of awake, freely moving rodents following the administration of an RTI analog.

1. Surgical Preparation:

  • Anesthesia: The animal (e.g., rat or mouse) is anesthetized.

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame, and a guide cannula is surgically implanted into the brain region of interest (e.g., striatum or nucleus accumbens).

  • Recovery: The animal is allowed to recover from surgery for several days.

2. Microdialysis Procedure:

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Equilibration: The system is allowed to equilibrate for a period of time to establish a stable baseline of extracellular dopamine.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant to prevent dopamine degradation.

  • Drug Administration: After collecting baseline samples, the RTI analog is administered to the animal (e.g., via intraperitoneal injection or through the microdialysis probe itself in a reverse dialysis setup).

  • Post-Drug Sampling: Dialysate collection continues for a set period after drug administration to monitor changes in extracellular dopamine levels over time.

3. Sample Analysis:

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED): The collected dialysate samples are analyzed using HPLC-ED to separate and quantify the concentration of dopamine.

  • Quantification: The dopamine concentration in each sample is determined by comparing the peak height or area to a standard curve generated with known concentrations of dopamine.

4. Data Analysis:

  • Baseline Calculation: The average dopamine concentration from the pre-drug samples is calculated to establish the baseline level.

  • Data Normalization: Post-drug dopamine levels are typically expressed as a percentage of the baseline to account for individual differences in basal dopamine levels.

  • Statistical Analysis: Appropriate statistical tests are used to determine the significance of the changes in dopamine levels induced by the RTI analog.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the study of RTI analogs.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_vesicle Dopamine in Vesicle L_DOPA->Dopamine_vesicle DOPA Decarboxylase Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) RTI_Analog RTI Analog RTI_Analog->DAT Blockade Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation

Caption: Dopamine signaling pathway and the mechanism of action of RTI analogs.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_microdialysis In Vivo Microdialysis Membrane_Prep Membrane Preparation (e.g., Rat Striatum) Incubation Incubation with Radioligand & RTI Analog Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding Data Analysis (IC50, Ki) Counting->Analysis_Binding Surgery Stereotaxic Surgery (Guide Cannula Implantation) Probe_Insertion Microdialysis Probe Insertion Surgery->Probe_Insertion Sampling Dialysate Sampling (Baseline & Post-Drug) Probe_Insertion->Sampling HPLC HPLC-ED Analysis Sampling->HPLC Analysis_Microdialysis Data Analysis (% Baseline Dopamine) HPLC->Analysis_Microdialysis

Caption: Workflow for key experiments in neurochemical profiling.

Logical_Relationship Structure Chemical Structure of RTI Analog Binding_Affinity Binding Affinity (Ki) for DAT, SERT, NET Structure->Binding_Affinity determines Transporter_Occupancy In Vivo Transporter Occupancy Binding_Affinity->Transporter_Occupancy influences Neurochemical_Effect Neurochemical Effect (e.g., ↑ Extracellular Dopamine) Transporter_Occupancy->Neurochemical_Effect leads to Behavioral_Outcome Behavioral Outcome (e.g., Locomotor Activity, Reinforcing Effects) Neurochemical_Effect->Behavioral_Outcome results in

Caption: Relationship between structure, binding, and in vivo effects.

Safety Operating Guide

Essential Procedures for the Proper Disposal of RTI-111

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling RTI-111 (Dichloropane), a phenyltropane-based stimulant and a Schedule II controlled substance in the United States, adherence to strict disposal protocols is paramount for laboratory safety, regulatory compliance, and environmental protection.[1] This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring all procedures align with established safety and logistical standards.

Key Chemical and Physical Properties of this compound

A thorough understanding of the chemical's properties is the first step in ensuring its safe handling and disposal. The following table summarizes the key quantitative data for this compound.[2][3][4][5]

PropertyValue
Chemical Name Dichloropane; (-)-2β-Carbomethoxy-3β-(3,4-dichlorophenyl)tropane
Alternate Names This compound, O-401
CAS Number 146725-34-0
Molecular Formula C₁₅H₁₇Cl₂NO₂
Molecular Weight 314.21 g/mol
Physical State Solid, off-white powder
Class Phenyltropane

Standard Operating Procedure for this compound Disposal

The disposal of controlled substances such as this compound is highly regulated and must not be treated as standard chemical waste.[6][7] The following protocol outlines the necessary steps for compliant disposal.

1. Initial Assessment and Segregation:

  • Identify all this compound materials designated for disposal, including expired, unwanted, or contaminated substances.

  • Clearly label these materials as "For Disposal."[8]

  • Segregate the labeled materials from the active inventory within a secure, locked storage location as required for Schedule I and II substances.[8][9]

2. Contacting a Reverse Distributor:

  • The disposal of controlled substances must be managed by a DEA-approved "reverse distributor."[7][8][9]

  • Contact your institution's Environmental Health & Safety (EHS) department to coordinate with their contracted reverse distributor.[6][8][10]

  • Do not attempt to dispose of this compound through standard hazardous, biological, or medical waste streams.[7]

3. Documentation and Record-Keeping:

  • Meticulous record-keeping is a legal requirement. All disposal activities must be documented.

  • The registrant is responsible for accounting for all controlled substances prior to their destruction.[10]

  • A DEA Form 41, or an equivalent institutional form, must be completed to document the substances being destroyed. This process often requires witnessing by authorized personnel.[10]

4. Packaging and Transfer:

  • Package the this compound waste in accordance with the instructions provided by your EHS department and the reverse distributor.

  • Schedule a pickup with the EHS department for the transfer of the material to the reverse distributor.[8]

  • For Schedule II substances like this compound, the transfer to the reverse distributor is typically documented using a DEA Form 222.[9]

5. Handling of Non-Recoverable Waste:

  • For minute, non-recoverable amounts of this compound remaining in empty vials or syringes after use, consult your institution's specific policies.

  • In some cases, and with proper documentation on usage logs, these empty containers may be disposed of in a designated biohazard sharps container.[8] However, this should be verified with your EHS office.

6. Spills and Accidental Releases:

  • In the event of a spill, any recoverable this compound must be collected and disposed of as a controlled substance waste following the procedures outlined above.[9]

  • Breakage or spillage does not constitute a "loss" of the substance but must be documented as a disposal.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Identify this compound for Disposal (Expired, Unwanted, Contaminated) label Label as 'For Disposal' start->label segregate Segregate within Secure Storage label->segregate contact_ehs Contact Institutional EHS Office segregate->contact_ehs coordinate EHS Coordinates with DEA-Approved Reverse Distributor contact_ehs->coordinate document Complete Disposal Documentation (e.g., DEA Form 41, Witnessing) coordinate->document package Package Waste per EHS Instructions document->package transfer Transfer to Reverse Distributor (Documented via DEA Form 222) package->transfer end_disposal Final Disposal by Reverse Distributor transfer->end_disposal

Caption: Logical workflow for the compliant disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RTI-111
Reactant of Route 2
Reactant of Route 2
RTI-111

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.